molecular formula C3H4Cl3NO2 B1600084 2,2,2-trichloro-N-(hydroxymethyl)acetamide CAS No. 34891-76-4

2,2,2-trichloro-N-(hydroxymethyl)acetamide

Cat. No.: B1600084
CAS No.: 34891-76-4
M. Wt: 192.42 g/mol
InChI Key: VDGDOWDNOPBCRE-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(hydroxymethyl)acetamide is a chemical compound with the CAS Registry Number 34891-76-4 . It is also known by several synonyms, including 2,2,2-Trichloro-N-hydroxymethylacetamide and N-(Hydroxymethyl)trichloroacetamide . This organic molecule has a molecular formula of C3H4Cl3NO2 and a molecular weight of 192.43 g/mol . The presence of both trichloroacetamide and hydroxymethyl functional groups makes it a potential intermediate or building block in organic synthesis and pharmaceutical research. As a specialty acetamide derivative, it may be of interest in the development of novel compounds or materials. Researchers can use this chemical for specialized laboratory applications. This product is strictly for research use and is not intended for diagnostic or therapeutic purposes. Please consult the safety data sheet (MSDS) before use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trichloro-N-(hydroxymethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h8H,1H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGDOWDNOPBCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(NC(=O)C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90452554
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34891-76-4
Record name 2,2,2-Trichloro-N-(hydroxymethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90452554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a molecule of interest in medicinal chemistry and drug development. The guide details the synthetic pathways, reaction mechanisms, experimental protocols, and safety considerations. It is designed to equip researchers and professionals with the necessary knowledge to confidently and safely produce this compound in a laboratory setting. This document emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthetic process.

Introduction

This compound, also known as N-(hydroxymethyl)-2,2,2-trichloroacetamide, is a derivative of trichloroacetamide that incorporates a reactive hydroxymethyl group. This functional group makes it a valuable intermediate for further chemical modifications and a potential building block in the synthesis of more complex bioactive molecules. The presence of the trichloromethyl group significantly influences the electronic properties of the amide, enhancing the reactivity of the N-hydroxymethyl moiety. Understanding the synthesis of this compound is crucial for its application in various research and development endeavors, particularly in the design and synthesis of novel therapeutic agents. N-hydroxymethyl amides, in general, are known to act as progenitors in metabolic pathways and have been investigated for their potential as prodrugs.

Synthetic Pathways and Rationale

The most direct and common method for the synthesis of this compound involves the reaction of 2,2,2-trichloroacetamide with formaldehyde. This reaction is an example of an N-hydroxymethylation, a well-established transformation in organic chemistry.

Precursor Synthesis: 2,2,2-Trichloroacetamide

A robust and high-yielding synthesis of the starting material, 2,2,2-trichloroacetamide, is a critical first step. A common industrial method involves the reaction of hexachloroacetone with gaseous ammonia in a suitable solvent like chloroform.[1] This process is favored for its efficiency and the high purity of the resulting crystalline product.[1] The reaction is exothermic and requires careful temperature control.[1]

Alternatively, 2,2,2-trichloroacetamide can be synthesized by reacting trichloroacetic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to form the acid chloride, which is then reacted with ammonia.

N-Hydroxymethylation of 2,2,2-Trichloroacetamide

The core of the synthesis lies in the base-catalyzed addition of formaldehyde to the amide nitrogen of 2,2,2-trichloroacetamide. The reaction proceeds via a nucleophilic addition mechanism.

Reaction Mechanism:

ReactionMechanism cluster_0 Step 1: Deprotonation of Amide cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation Amide Cl3C-C(=O)-NH2 (2,2,2-Trichloroacetamide) Amide_anion Cl3C-C(=O)-NH⁻ Amide->Amide_anion + B: Base B: BH BH⁺ Amide_anion_2 Cl3C-C(=O)-NH⁻ Formaldehyde HCHO (Formaldehyde) Intermediate Cl3C-C(=O)-NH-CH2O⁻ Formaldehyde->Intermediate Nucleophilic attack Intermediate_2 Cl3C-C(=O)-NH-CH2O⁻ Product Cl3C-C(=O)-NH-CH2OH (this compound) OH_minus OH⁻ H2O H2O H2O->Product Protonation

Caption: Reaction mechanism for the N-hydroxymethylation of 2,2,2-trichloroacetamide.

The choice of base is critical to the success of the reaction. A weak base, such as potassium carbonate, is often employed. Stronger bases can lead to the formation of the bis-adduct, N,N-bis(hydroxymethyl)-2,2,2-trichloroacetamide, or promote the decomposition of the starting material and product. The reaction is typically carried out in an aqueous or alcoholic medium, which helps to solubilize the reactants and facilitate the reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, based on established principles of N-hydroxymethylation of amides.

Materials and Equipment:

Material/EquipmentSpecifications
2,2,2-TrichloroacetamideHigh purity (≥99%)
Formaldehyde solution37% in water
Potassium carbonate (K₂CO₃)Anhydrous
Distilled water
Diethyl etherAnhydrous
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Condenser
Heating mantle or oil bath
Rotary evaporator
Filtration apparatus
pH paper or pH meter

Experimental Workflow:

Workflow start Start dissolve Dissolve 2,2,2-trichloroacetamide and K₂CO₃ in water start->dissolve add_formaldehyde Add formaldehyde solution dropwise at room temperature dissolve->add_formaldehyde heat Heat the reaction mixture (e.g., 50-60 °C) add_formaldehyde->heat monitor Monitor reaction progress (e.g., TLC) heat->monitor cool Cool the reaction mixture monitor->cool Reaction complete extract Extract with diethyl ether cool->extract dry Dry the organic layer with MgSO₄ extract->dry evaporate Evaporate the solvent dry->evaporate purify Purify the crude product (e.g., recrystallization) evaporate->purify characterize Characterize the final product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 2,2,2-trichloroacetamide (1.0 eq) and a catalytic amount of potassium carbonate (e.g., 0.1 eq) in distilled water.

  • Addition of Formaldehyde: While stirring at room temperature, add a 37% aqueous solution of formaldehyde (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 50-60 °C and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The aqueous solution is then extracted several times with diethyl ether.

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, often an oil or a low-melting solid, can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane).

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS).

Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the NH proton, a triplet for the OH proton, and a doublet for the CH₂ protons, with coupling between the NH and CH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the carbonyl carbon, the trichloromethyl carbon, and the hydroxymethyl carbon.

  • IR Spectroscopy: The IR spectrum will be characterized by a strong C=O stretching vibration of the amide, N-H stretching and bending vibrations, and a broad O-H stretching band from the hydroxyl group.

Safety and Handling

Hazard Identification:

  • 2,2,2-Trichloroacetamide: This starting material is harmful if swallowed and causes skin and eye irritation.

  • Formaldehyde: Formaldehyde is a known carcinogen and is toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles at all times.

  • Work in a properly functioning chemical fume hood to avoid inhalation of vapors.

Waste Disposal:

  • All chemical waste should be disposed of according to institutional and local regulations for hazardous materials.

Applications in Drug Development

N-hydroxymethyl compounds are of significant interest in medicinal chemistry as they can serve as prodrugs. The hydroxymethyl group can be enzymatically or chemically cleaved in vivo to release the active parent amide. This strategy can be employed to improve the solubility, bioavailability, or pharmacokinetic profile of a drug.

While specific applications of this compound in drug development are not extensively documented in the available literature, its structural features suggest potential utility. The trichloroacetamide moiety is a bioisostere of other functional groups and can influence the biological activity of a molecule. The reactive N-hydroxymethyl group provides a handle for conjugation to other molecules or for controlled release of the parent amide. Its potential as an intermediate in the synthesis of novel heterocyclic compounds with therapeutic potential is an area ripe for exploration.

Conclusion

The synthesis of this compound is a straightforward yet crucial process for researchers in medicinal chemistry and drug development. By carefully controlling the reaction conditions of the N-hydroxymethylation of 2,2,2-trichloroacetamide, this valuable synthetic intermediate can be obtained in good yield. This guide has provided a detailed protocol, an understanding of the underlying reaction mechanism, and essential safety information to facilitate its successful and safe synthesis in the laboratory. Further research into the applications of this compound is warranted to fully explore its potential in the development of new therapeutic agents.

References

Sources

chemical properties of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for this compound. As a functionalized amide, this compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and drug development. Its unique structure, combining a reactive N-hydroxymethyl group with an electron-withdrawing trichloroacetyl moiety, dictates its distinct chemical behavior. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to support advanced research and application.

Molecular Identity and Physicochemical Profile

This compound, with the CAS Number 34891-76-4, is a derivative of trichloroacetamide. The introduction of the N-hydroxymethyl group significantly modifies the molecule's reactivity and physical properties compared to the parent amide.

Chemical Structure

The structure features a central acetamide backbone with a trichloromethyl group attached to the carbonyl carbon and a hydroxymethyl group on the amide nitrogen.

cluster_0 This compound C1 C Cl1 Cl C1->Cl1 Cl2 Cl C1->Cl2 Cl3 Cl C1->Cl3 C2 C C1->C2 O1 O C2->O1  = N1 N C2->N1 H1 H N1->H1 C3 C N1->C3 H2 H C3->H2 H3 H C3->H3 O2 O C3->O2 H4 H O2->H4 G Reactants Trichloroacetamide & Formaldehyde Solution Catalyst Add Base Catalyst (e.g., Sodium Carbonate) Reactants->Catalyst Step 1 Reaction Stir at Controlled Temperature (e.g., Room Temp to 50°C) Catalyst->Reaction Step 2 Quench Reaction Quench & Neutralization Reaction->Quench Step 3 Isolation Product Isolation (Filtration or Extraction) Quench->Isolation Step 4 Purification Purification (Recrystallization) Isolation->Purification Step 5 Product Pure 2,2,2-trichloro-N- (hydroxymethyl)acetamide Purification->Product Step 6

Caption: General workflow for the synthesis of the target compound.

Mechanistic Rationale

The synthesis proceeds via the nucleophilic addition of the amide nitrogen to the electrophilic carbonyl carbon of formaldehyde. The causality for experimental choices is as follows:

  • Catalyst Choice : A weak base like sodium carbonate is often employed. [1]Its role is to deprotonate a small population of the trichloroacetamide molecules. This deprotonation significantly increases the nucleophilicity of the amide nitrogen, thereby accelerating the rate of attack on the formaldehyde carbonyl. A strong base is avoided as it could promote undesired side reactions, such as the Cannizzaro reaction of formaldehyde or hydrolysis of the amide.

  • Solvent and Temperature : The reaction is typically performed in an aqueous or mixed-solvent system to ensure solubility of the reactants. Moderate temperatures are used to provide sufficient activation energy without promoting decomposition of the N-hydroxymethyl product, which can be thermally labile.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure based on established methods for N-amidoalkylation. [1]

  • Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve trichloroacetamide (0.1 mol) in 100 mL of an appropriate solvent (e.g., aqueous ethanol).

  • Reagent Addition : To this solution, add aqueous formaldehyde (0.12 mol, 37% solution) followed by the portion-wise addition of sodium carbonate (0.01 mol) as a catalyst.

  • Reaction : Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle warming to 40-50°C can be applied to increase the reaction rate if necessary. [1]4. Work-up : Upon completion, cool the reaction mixture in an ice bath. If a precipitate forms, it can be collected by vacuum filtration. If not, neutralize the mixture with dilute HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the collected solid or the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a solvent system like ethanol/water or toluene to yield the final product.

Reactivity and Stability Profile

The molecule's reactivity is dominated by the N-hydroxymethyl group and the electron-deficient trichloroacetyl moiety.

Key Reaction Pathways

main 2,2,2-Trichloro-N- (hydroxymethyl)acetamide acid Acidic Hydrolysis (H+ / H2O) main->acid base Basic Hydrolysis (OH- / H2O) main->base thermal Thermal Stress (Heat) main->thermal prod_acid Trichloroacetamide + Formaldehyde acid->prod_acid prod_base Trichloroacetate + Aminomethanol Adduct base->prod_base prod_thermal Decomposition Products (HCl, NOx, COx) thermal->prod_thermal

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic intricacies of 2,2,2-trichloro-N-(hydroxymethyl)acetamide. Moving beyond a superficial overview, this document synthesizes current understanding of related chemical entities to postulate a detailed mechanism of action, grounded in principles of covalent inhibition and a distinct form of programmed cell death. As a Senior Application Scientist, the following narrative is structured to provide not only technical accuracy but also actionable insights for experimental design and interpretation.

Introduction: The Chemical Identity of this compound

This compound is a chemical compound belonging to the haloacetamide family. Its structure is characterized by a trichloromethyl group, an amide linkage, and a hydroxymethyl moiety.

Chemical and Physical Properties
IUPAC Name This compound
Molecular Formula C₃H₄Cl₃NO₂
Molecular Weight 208.43 g/mol
CAS Number 34891-76-4[1]
Synonyms N-(hydroxymethyl)trichloroacetamide[1]

While specific extensive biological studies on this compound are not widely published, the presence of the chloro-N-acetamide electrophile is the cornerstone of its predicted biological activity. This functional group is known to be reactive towards nucleophilic residues in biological systems, a feature that dictates its mechanism of action.

The Core Mechanism: Covalent Modification of Cysteine Residues

The primary mode of action for compounds containing a chloro-N-acetamide group is their ability to act as covalent modifiers of cysteine residues in proteins. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile displacement of the chlorine atom by nucleophiles, such as the thiol group of cysteine.[2]

This reactivity stems from the electrophilic nature of the carbon atom adjacent to the chlorine, which is susceptible to nucleophilic attack by the deprotonated thiol group of a cysteine residue (thiolate). This results in the formation of a stable covalent bond between the compound and the protein.

Below is a diagram illustrating the proposed covalent binding mechanism.

Covalent Modification compound 2,2,2-trichloro- N-(hydroxymethyl)acetamide transition_state Nucleophilic Attack (Thiolate on α-carbon) compound->transition_state protein Protein with Cysteine Residue (Cys-SH) protein->transition_state covalent_adduct Covalently Modified Protein (Protein-S-CH2-CO-NH-CH2OH) transition_state->covalent_adduct Formation of Covalent Bond

Caption: Proposed mechanism of covalent modification of a protein cysteine residue by this compound.

This covalent and often irreversible interaction can have profound effects on protein function, leading to either loss-of-function or gain-of-function, depending on the role of the modified cysteine residue in the protein's structure and activity.

A Target-Independent Cellular Consequence: Induction of Ferroptosis

Recent studies on chloro-N-acetamide-containing ligands have revealed a fascinating and significant downstream consequence of their cysteine reactivity: the induction of ferroptosis.[3][4] Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.

The broad reactivity of the chloro-N-acetamide moiety means that it does not selectively target a single protein. Instead, it can form covalent bonds with a multitude of proteins within the cell that possess reactive cysteine residues.[3][4] This promiscuous binding is key to its ability to induce ferroptosis.

Among the proteins susceptible to modification are those involved in maintaining cellular redox homeostasis, such as peroxiredoxins.[4] The covalent modification and subsequent inactivation of these antioxidant proteins can lead to an accumulation of reactive oxygen species (ROS) and lipid peroxides, culminating in ferroptotic cell death.

The proposed signaling pathway is outlined below:

Ferroptosis Induction compound 2,2,2-trichloro- N-(hydroxymethyl)acetamide covalent_modification Widespread Covalent Modification compound->covalent_modification cysteine_proteins Broad Cysteine-Containing Proteins (e.g., Peroxiredoxins) cysteine_proteins->covalent_modification oxidative_stress Increased Oxidative Stress (ROS Accumulation) covalent_modification->oxidative_stress lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation ferroptosis Ferroptotic Cell Death lipid_peroxidation->ferroptosis

Caption: Proposed signaling pathway for the induction of ferroptosis by this compound.

This target-independent mechanism suggests that the cytotoxic effects of this compound may be observed across a range of cell types, provided they are susceptible to ferroptosis.

Experimental Protocols for Mechanistic Validation

To empirically validate the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for investigating the covalent binding and ferroptosis-inducing properties of this compound.

Protocol 1: In Vitro Covalent Binding Assay

Objective: To determine if this compound covalently modifies a model cysteine-containing peptide.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of a model cysteine-containing peptide (e.g., glutathione) in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the peptide solution with varying concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (a known cysteine-reactive compound).

    • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Analysis by Mass Spectrometry:

    • Following incubation, analyze the reaction mixtures by liquid chromatography-mass spectrometry (LC-MS).

    • Look for a mass shift in the peptide corresponding to the addition of the this compound fragment following the loss of HCl.

  • Data Interpretation:

    • The presence of the expected mass adduct confirms covalent binding. The intensity of the adduct peak relative to the unmodified peptide can provide a semi-quantitative measure of reactivity.

Protocol 2: Cellular Target Engagement Assay

Objective: To identify the cellular proteins that are covalently modified by this compound.

Methodology:

  • Synthesis of a tagged compound: Synthesize a derivative of this compound that includes a reporter tag, such as biotin or an alkyne group for click chemistry.

  • Cellular Treatment:

    • Treat cultured cells with the tagged compound for a specified time.

    • Include a vehicle-treated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells and extract the total protein.

  • Enrichment of Modified Proteins:

    • Use streptavidin beads (for biotin tags) or a click chemistry reaction followed by affinity purification to enrich for the proteins that have been covalently modified by the tagged compound.

  • Proteomic Analysis:

    • Digest the enriched proteins into peptides and analyze them by quantitative mass spectrometry (e.g., SILAC, TMT, or label-free quantification).

  • Data Analysis:

    • Identify the proteins that are significantly enriched in the tagged compound-treated sample compared to the control. This will provide a list of potential cellular targets.

Protocol 3: Assessment of Ferroptosis Induction

Objective: To determine if this compound induces ferroptosis in cultured cells.

Methodology:

  • Cell Viability Assay:

    • Treat cells with increasing concentrations of this compound.

    • Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).

  • Measurement of Lipid Peroxidation:

    • Treat cells with this compound and measure lipid peroxidation using a fluorescent probe such as C11-BODIPY 581/591.

  • Analysis of Ferroptosis Markers:

    • Treat cells with the compound and measure the expression of key ferroptosis markers, such as heme oxygenase-1 (HMOX1), by qPCR or Western blotting.[3]

  • Rescue with Ferroptosis Inhibitors:

    • Co-treat cells with this compound and known inhibitors of ferroptosis, such as ferrostatin-1 or liproxstatin-1.

    • A rescue of cell viability by these inhibitors is a strong indicator of ferroptosis.

Concluding Remarks and Future Directions

The available evidence strongly suggests that the mechanism of action of this compound is driven by the covalent reactivity of its chloro-N-acetamide moiety. This leads to widespread, target-independent modification of cellular proteins, particularly on cysteine residues, which in turn triggers oxidative stress and culminates in ferroptotic cell death.

For drug development professionals, this dual nature of broad reactivity and a specific cell death pathway presents both challenges and opportunities. The lack of a single, defined target may complicate traditional drug development paradigms. However, the induction of ferroptosis is a rapidly emerging and exciting area for therapeutic intervention, particularly in oncology.

Future research should focus on a detailed proteomic characterization of the cellular targets of this compound to better understand the key nodes in the ferroptosis pathway that it perturbs. Furthermore, medicinal chemistry efforts could be directed at modifying the core structure to enhance its potency and potentially introduce a degree of selectivity, thereby harnessing its ferroptosis-inducing capabilities for therapeutic benefit.

References

  • Gotthardt, G., Weckesser, J., et al. (2023). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, e5501. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71309866, 2,2,2-Trichloro(15N)acetamide. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 584152, 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. [Link]

  • International Agency for Research on Cancer (1999). Acetamide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. [Link]

  • Abdel-Latif, E., & Moustafa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 397-428. [Link]

  • NIST (2025). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook. NIST Standard Reference Database Number 69. [Link]

  • LookChem (Date unavailable). This compound. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(11), 3183. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3084931, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. [Link]

  • Gotthardt, G., Weckesser, J., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. [Link]

  • Prabhu, A. N., et al. (2008). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135501, Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. [Link]

  • Kennedy, G. L. Jr. (1986). Biological effects of acetamide, formamide, and their monomethyl and dimethyl derivatives. Critical Reviews in Toxicology, 17(2), 129-182. [Link]

  • Amato, R., et al. (2014). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Letters in Drug Design & Discovery, 11(8), 963-969. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. IUCrData, 7(11), x220915. [Link]

Sources

An In-depth Technical Guide on the Reactivity of 2,2,2-trichloro-N-(hydroxymethyl)acetamide with Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Reactive Moiety for Bioconjugation and Drug Development

In the landscape of modern drug discovery and chemical biology, the quest for selective and stable modification of biomolecules is paramount. Among the diverse chemical entities employed, those featuring reactive electrophilic centers hold a special place for their ability to form covalent bonds with specific amino acid residues in proteins. This guide delves into the core reactivity of a unique compound, 2,2,2-trichloro-N-(hydroxymethyl)acetamide. This molecule is of significant interest due to its bifunctional nature: a hydroxymethyl group that can be activated to form a reactive electrophile, and a trichloroacetamide moiety that significantly modulates its reactivity.

The acetamide framework is a common feature in numerous therapeutic agents, contributing to their biological activity and metabolic stability[1]. The introduction of a trichloromethyl group, a strong electron-withdrawing moiety, is a rational design element intended to enhance the electrophilicity of the molecule, potentially leading to more efficient reactions with biological nucleophiles[2]. This guide will provide a comprehensive technical overview of the anticipated reactivity of this compound with amino acids, offering insights into reaction mechanisms, experimental design, and analytical characterization for researchers, scientists, and drug development professionals.

Core Principles of Reactivity: The N-Acyliminium Ion Intermediate

The reactivity of this compound is predicated on the acid-catalyzed formation of a highly electrophilic N-acyliminium ion. Under acidic conditions, the hydroxyl group of the N-(hydroxymethyl) moiety is protonated, forming a good leaving group (water). Subsequent elimination of water generates the resonance-stabilized N-acyliminium ion. This cation is a potent electrophile that can be readily attacked by nucleophiles.

The presence of the strongly electron-withdrawing trichloromethyl group is anticipated to have a profound effect on this process. It will likely increase the acidity of the amide N-H, potentially influencing the initial protonation step, and it will destabilize the positive charge on the nitrogen of the N-acyliminium ion, thereby increasing its reactivity towards nucleophiles.

Reactivity with Amino Acid Functional Groups: A Predictive Analysis

The 20 proteinogenic amino acids present a variety of nucleophilic functional groups in their side chains, in addition to the common alpha-amino and alpha-carboxyl groups. The reactivity of this compound will be dictated by the nucleophilicity of these groups and the reaction conditions, particularly pH.

The Thiol Group of Cysteine: A Prime Target

The thiol group of cysteine is one of the most nucleophilic functional groups found in proteins. It is well-established that N-(hydroxymethyl)acetamides react readily with cysteine to form stable S-acetamidomethyl-cysteine derivatives[3]. This reaction is a cornerstone for the use of the acetamidomethyl (Acm) group as a thiol protecting group in peptide synthesis[3].

The proposed reaction with this compound would proceed via the N-acyliminium ion intermediate, which is then attacked by the thiolate anion of cysteine. The enhanced electrophilicity of the trichlorinated derivative suggests that this reaction could proceed under milder conditions or at a faster rate compared to its non-chlorinated counterpart.

The Amino Groups: N-terminal and Lysine Side Chain

The alpha-amino group of the N-terminus and the epsilon-amino group of the lysine side chain are also potent nucleophiles, especially in their unprotonated state at neutral to basic pH. These amino groups are expected to react with the N-acyliminium ion to form stable N-N linkages. This reaction is analogous to the known reactivity of amines with similar electrophiles[4].

Other Potential Nucleophilic Side Chains
  • Histidine (Imidazole Ring): The imidazole ring of histidine is nucleophilic and can be alkylated. The reaction is expected to occur at either of the ring nitrogens.

  • Methionine (Thioether): The thioether of methionine can be alkylated to form a sulfonium ion.

  • Tyrosine (Phenolic Hydroxyl): While less nucleophilic than thiols or amines, the phenolate form of the tyrosine side chain could potentially react to form an ether linkage.

  • Serine and Threonine (Aliphatic Hydroxyl): These hydroxyl groups are generally poor nucleophiles and are not expected to react significantly under physiological conditions.

  • Aspartate and Glutamate (Carboxyl Groups): The carboxylate anions of aspartate and glutamate could potentially act as nucleophiles, leading to the formation of ester linkages.

Experimental Protocols: A Framework for Investigation

The following protocols provide a starting point for researchers to investigate the reactivity of this compound with amino acids.

Protocol 1: Reaction of this compound with Cysteine

Objective: To determine the reaction products and optimal conditions for the reaction with the thiol group of cysteine.

Materials:

  • This compound

  • L-Cysteine hydrochloride monohydrate

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Mass spectrometer (MS)

Procedure:

  • Prepare a 10 mM stock solution of this compound in ACN.

  • Prepare a 10 mM stock solution of L-cysteine hydrochloride monohydrate in PBS, pH 7.4.

  • In a microcentrifuge tube, combine 100 µL of the cysteine solution with 10 µL of the this compound solution.

  • Incubate the reaction mixture at room temperature for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction at each time point by adding 10 µL of 1% TFA.

  • Analyze the reaction mixture by reverse-phase HPLC-MS.

    • HPLC Conditions: C18 column, mobile phase A: 0.1% TFA in water, mobile phase B: 0.1% TFA in ACN. Gradient elution from 5% to 95% B over 30 minutes.

    • MS Conditions: Electrospray ionization (ESI) in positive ion mode. Scan for the expected mass of the S-adduct.

Self-Validation:

  • The inclusion of a zero time point serves as a negative control.

  • The identity of the product peak can be confirmed by its mass-to-charge ratio in the mass spectrum.

  • The disappearance of the starting materials and the appearance of the product peak over time will validate the reaction.

Protocol 2: Competitive Reactivity with a Mixture of Amino Acids

Objective: To assess the selectivity of this compound towards different amino acid side chains.

Materials:

  • A mixture of proteinogenic amino acids (e.g., Cys, Lys, His, Met, Tyr)

  • Same reagents and instrumentation as in Protocol 1.

Procedure:

  • Prepare a 10 mM stock solution of the amino acid mixture in PBS, pH 7.4.

  • Follow steps 3-6 from Protocol 1, using the amino acid mixture instead of the single cysteine solution.

  • Analyze the data to identify which amino acids have formed adducts with this compound based on the appearance of new peaks with the expected mass-to-charge ratios.

Self-Validation:

  • The unreacted amino acids serve as internal negative controls.

  • The relative peak areas of the different adducts can provide a semi-quantitative measure of the relative reactivity.

Data Presentation and Visualization

Table 1: Predicted Reactivity of this compound with Nucleophilic Amino Acid Side Chains
Amino AcidSide Chain Functional GroupPredicted ReactivityExpected Product
CysteineThiolHighThioether
LysineAmineModerate to HighSecondary Amine
HistidineImidazoleModerateN-alkylated Imidazole
MethionineThioetherLow to ModerateSulfonium Ion
TyrosinePhenolLowEther (phenolate)
Serine/ThreonineAlcoholVery LowNo reaction expected
Aspartate/GlutamateCarboxylic AcidLowEster (carboxylate)
Diagrams of Reaction Mechanisms and Workflows

Reaction_Mechanism cluster_activation Activation Step cluster_reaction Reaction with Nucleophile TCHMA 2,2,2-trichloro-N- (hydroxymethyl)acetamide Protonated Protonated Intermediate TCHMA->Protonated NAcyl N-Acyliminium Ion Protonated->NAcyl Adduct S-Adduct NAcyl->Adduct Cys Cysteine (R-SH)

Caption: Proposed reaction mechanism of this compound with cysteine.

Experimental_Workflow start Prepare Reagents mix Mix Reactants start->mix incubate Incubate (Time Course) mix->incubate quench Quench Reaction incubate->quench analyze HPLC-MS Analysis quench->analyze data Data Interpretation analyze->data

Caption: General experimental workflow for studying the reaction kinetics.

Safety and Handling Considerations

Conclusion and Future Directions

This compound represents a promising, yet understudied, chemical entity for the modification of amino acids and proteins. Its enhanced electrophilicity, conferred by the trichloromethyl group, suggests it could be a valuable tool for bioconjugation, proteomics, and the development of targeted covalent inhibitors. The primary targets for this reagent are expected to be the nucleophilic side chains of cysteine, lysine, and histidine.

Further research is warranted to fully elucidate the reactivity profile of this compound. This includes detailed kinetic studies to quantify the reaction rates with different amino acids, investigation of the influence of pH on reactivity and selectivity, and studies on its stability in biological media. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents and chemical probes.

References

  • PubChem. (n.d.). 2,2,2-Trichloro(15N)acetamide. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Chloro-N-(hydroxymethyl)acetamide.
  • Al-Omair, M. A. (2010). 2,2,2-Trichloro-N-(3-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2768.
  • Stowers, S., Kumar, A., Carrera, D., Gu, C., Patel, P., Venkatramani, C., ... & Wigman, L. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(8), 1133-1145.
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theoretical studies of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Investigation of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Abstract

This compound is a molecule of interest due to its combination of a reactive trichloromethyl group and functional hydroxymethyl and amide moieties. While extensive experimental studies on this specific compound are not widely documented, theoretical and computational chemistry offer powerful tools to predict its structure, reactivity, and properties, thereby guiding future experimental work. This whitepaper presents a comprehensive framework for the theoretical investigation of this compound, outlining key computational protocols and the insights they can provide for researchers in drug development and materials science.

Introduction to this compound

This compound, with the chemical formula C3H4Cl3NO2, possesses a unique structural architecture. The presence of the electron-withdrawing trichloromethyl group significantly influences the electronic properties of the adjacent amide functionality. Furthermore, the N-(hydroxymethyl) group introduces a site for hydrogen bonding and potential for further chemical modification. Basic chemical properties indicate a molecule with one rotatable bond, two hydrogen bond donors, and two hydrogen bond acceptors, suggesting a degree of conformational flexibility and a propensity for intermolecular interactions.[1] A thorough theoretical study is essential to understand the interplay of these functional groups and to predict the molecule's behavior in various chemical environments.

Proposed Framework for Theoretical Investigation

The following sections outline a multi-faceted computational approach to characterizing this compound, from its fundamental molecular structure to its reactive potential.

Molecular Geometry and Conformational Analysis

The single rotatable bond between the nitrogen and the hydroxymethyl carbon allows for different spatial arrangements, or conformers, of the molecule. The relative stability of these conformers can dictate the molecule's overall properties and how it interacts with other molecules.

Protocol for Conformational Search:

  • Initial Exploration: A molecular mechanics-based conformational search (e.g., using the MMFF94 force field) is first performed to broadly sample the potential energy surface and identify a set of low-energy conformers.

  • Quantum Mechanical Optimization: The geometries of the most promising conformers are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Energy Refinement and Verification: Single-point energy calculations are performed using a larger basis set (e.g., 6-311++G(d,p)) to obtain more accurate relative energies. Frequency calculations are then conducted to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).

G cluster_0 Conformational Analysis Workflow start Initial Structure of This compound mm Molecular Mechanics Conformational Search start->mm Broad Sampling dft_opt DFT Geometry Optimization of Low-Energy Conformers mm->dft_opt Candidate Structures freq Frequency Calculation (Verification of Minima) dft_opt->freq Optimized Geometries spe Single-Point Energy Calculation (Higher Basis Set) freq->spe Verified Minima results Ranked Stable Conformers and Thermodynamic Properties spe->results Refined Energies

Caption: Workflow for determining stable conformers.

Electronic Structure and Reactivity Descriptors

Understanding the electronic landscape of the molecule is key to predicting its reactivity. DFT calculations can provide several important descriptors.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. Electronegative regions (e.g., around the oxygen and chlorine atoms) will show a negative potential and are likely sites for electrophilic attack, while electropositive regions (e.g., around the hydroxyl and amide hydrogens) will show a positive potential, indicating sites for nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can quantify the charge on each atom and describe the delocalization of electron density through hyperconjugative interactions, providing a deeper understanding of the electronic effects of the trichloromethyl group.

Calculated Property Hypothetical Value Interpretation
HOMO Energy-8.5 eVIndicates moderate electron-donating capability.
LUMO Energy-1.2 eVIndicates a reasonable ability to accept electrons.
HOMO-LUMO Gap7.3 eVSuggests good chemical stability.
Atomic Charge on C (carbonyl)+0.65 eHighly electrophilic carbon center.
Atomic Charge on O (hydroxyl)-0.70 eNucleophilic oxygen, strong H-bond acceptor.
Theoretical Spectroscopic Analysis

Computational methods can predict spectroscopic data, which can be invaluable for the identification and characterization of the compound in a laboratory setting.

  • Infrared (IR) Spectroscopy: Frequency calculations not only verify energy minima but also provide the vibrational frequencies and intensities of the molecule. These can be used to generate a theoretical IR spectrum, allowing for the assignment of key vibrational modes, such as the C=O stretch of the amide, the O-H stretch of the hydroxyl group, and the C-Cl stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can aid in the interpretation of experimental NMR spectra.

Advanced Theoretical Studies: Reactivity and Interactions

Beyond the properties of the isolated molecule, theoretical studies can explore its behavior in chemical reactions and its interactions with its environment.

Mechanistic Investigation of a Plausible Reaction: Hydrolysis

The amide bond in this compound may be susceptible to hydrolysis. A theoretical investigation of this reaction would involve:

  • Reactant and Product Optimization: Optimizing the geometries of the reactants (the acetamide and water) and the products (trichloroacetamide and formaldehyde, or further hydrolysis products).

  • Transition State (TS) Searching: Locating the transition state structure for the key steps of the reaction (e.g., nucleophilic attack of water on the carbonyl carbon). Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are employed.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactants and products.

  • Activation Energy Barrier Calculation: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

G cluster_1 Hypothetical Hydrolysis Pathway Reactants Reactant Complex (Molecule + H2O) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 ΔG‡₁ Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 (Proton Transfer) Intermediate->TS2 ΔG‡₂ Products Product Complex (Trichloroacetamide + Formaldehyde) TS2->Products

Caption: Energy profile of a hypothetical reaction pathway.

Intermolecular Interactions

The hydrogen bonding capabilities of this compound are critical for understanding its properties in the solid and liquid phases.

  • Dimerization Studies: The geometry and binding energy of various possible dimers can be calculated to determine the most stable hydrogen bonding motifs.

  • Solvation Models: The influence of a solvent on the conformational equilibrium and reactivity can be studied using both implicit (e.g., Polarizable Continuum Model - PCM) and explicit (including a few solvent molecules in the calculation) solvation models.

  • Hirshfeld Surface Analysis: For a predicted crystal structure, Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, providing insights into the packing forces. This technique has been successfully applied to complex molecules containing the trichloroacetamide group.[2]

Conclusion

While experimental data on this compound is sparse, this whitepaper has outlined a comprehensive theoretical framework to thoroughly characterize its structural, electronic, and reactive properties. The proposed computational studies, from conformational analysis to mechanistic investigations, can provide predictive data that is crucial for guiding future research in medicinal chemistry and materials science. By leveraging the power of modern computational chemistry, a deep understanding of this molecule can be achieved, unlocking its potential for various applications.

References

  • LookChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135501, Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-. Retrieved January 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084931, 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Acetamide, 2,2,2-trichloro-. In NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]

  • Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1988). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses, 6, 228. [Link]

  • Asgarova, S. M., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1011–1015. [Link]

  • Gurbanov, A. V., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 27(3), 978. [Link]

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An In-depth Technical Guide to the Solubility and Stability of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. This guide provides an in-depth exploration of the solubility and stability of 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a molecule of interest due to its reactive functional groups. The insights and protocols detailed herein are designed to equip the reader with the necessary knowledge to effectively handle, formulate, and analyze this compound, ensuring data integrity and accelerating research timelines. We will delve into the causality behind experimental designs and present self-validating protocols that form the bedrock of robust scientific inquiry.

Core Physicochemical Properties

This compound possesses a molecular structure that bestows upon it a unique combination of chemical characteristics. The presence of a highly electronegative trichloromethyl group, a polar amide linkage, and a reactive hydroxymethyl group dictates its behavior in various chemical environments.

A summary of its fundamental properties is presented below:

PropertyValueSource
Molecular Formula C₃H₄Cl₃NO₂[1]
Molar Mass 192.43 g/mol [1]
IUPAC Name This compound
CAS Number 34891-76-4[1]

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay of its polar and non-polar moieties. The hydroxymethyl and amide groups are capable of hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the trichloromethyl group imparts a degree of lipophilicity. This structural dichotomy necessitates a systematic approach to solubility determination.

Theoretical Considerations:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxymethyl and amide groups are expected to form hydrogen bonds with these solvents, promoting solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents can accept hydrogen bonds and have significant dipole moments, which should facilitate the dissolution of the compound.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is anticipated to be limited in these solvents due to the compound's overall polarity.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes a standardized shake-flask method for quantifying the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of the compound to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial). The presence of undissolved solid is crucial for ensuring that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

  • Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, filter the solution through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles.

  • Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess compound to solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 sep1 Allow suspension to settle equil1->sep1 sep2 Filter through 0.22 µm filter sep1->sep2 quant1 Dilute clear filtrate sep2->quant1 quant2 Analyze by validated HPLC method quant1->quant2

Caption: A stepwise workflow for determining equilibrium solubility.

Stability Profile: Unraveling Degradation Pathways

The chemical stability of this compound is a critical parameter, particularly in the context of its potential use in pharmaceutical formulations. Its structure suggests susceptibility to several degradation mechanisms.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many amide-containing compounds, and its rate is often highly dependent on pH. For this compound, hydrolysis can potentially occur at the amide bond, leading to the formation of trichloroacetic acid and aminomethanol (which is unstable and decomposes to formaldehyde and ammonia). The presence of the trichloromethyl group, a strong electron-withdrawing group, can influence the reactivity of the adjacent carbonyl group.

Causality of pH Influence:

  • Acidic Conditions: Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Conditions: Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. This is often a more aggressive degradation pathway for amides.

Diagram: Potential Hydrolytic Degradation Pathway

G cluster_products Hydrolysis Products parent This compound CCl₃CONHCH₂OH prod1 Trichloroacetic Acid CCl₃COOH parent->prod1 H₂O (H⁺ or OH⁻) prod2 Aminomethanol (unstable) NH₂CH₂OH parent->prod2 H₂O (H⁺ or OH⁻) prod3 Formaldehyde CH₂O prod2->prod3 Decomposition prod4 Ammonia NH₃ prod2->prod4 Decomposition

Caption: Potential hydrolysis pathway of the parent compound.

Experimental Protocol for Forced Hydrolytic Degradation

This protocol is designed to assess the stability of the compound across a range of pH values and temperatures, in accordance with ICH guidelines.

Methodology:

  • Solution Preparation: Prepare solutions of this compound (e.g., at 100 µg/mL) in various aqueous media:

    • 0.1 M Hydrochloric Acid (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 M Sodium Hydroxide (basic condition)

  • Incubation: Incubate these solutions at an elevated temperature (e.g., 60°C) to accelerate degradation. Include a control sample stored at a lower temperature (e.g., 5°C).

  • Time-Point Sampling: Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching: Immediately neutralize the acidic and basic samples to halt further degradation before analysis.

  • Analysis: Quantify the remaining parent compound in each sample using a stability-indicating HPLC method.

Thermal and Photostability

Beyond hydrolysis, thermal and photolytic stress can also compromise the integrity of this compound.

  • Photostability: Exposure to ultraviolet or visible light can induce photolytic degradation, particularly in compounds with chromophores. The amide bond and the presence of lone pairs on oxygen and nitrogen atoms may absorb UV light, potentially leading to cleavage.

Protocols for Thermal and Photostability Assessment

Thermal Stability (Solid State):

  • Sample Preparation: Place a known amount of the solid compound in an open, inert container.

  • Stress Condition: Store the container in a controlled temperature oven at an elevated temperature (e.g., 80°C) for a specified duration.

  • Analysis: At the end of the study period, dissolve the sample and analyze for the parent compound and any potential degradants by HPLC.

Photostability (ICH Q1B):

  • Sample Preparation: Expose the compound, both in its solid state and in solution, to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet light.

  • Exposure Levels: The total illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours per square meter.

  • Control: Protect a parallel set of samples from light to serve as dark controls.

  • Analysis: After the exposure period, compare the light-exposed samples to the dark controls to assess the extent of photolytic degradation.

Analytical Methodologies for Quantification

A robust, stability-indicating analytical method is essential for accurately quantifying this compound in the presence of its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a well-suited technique for this purpose.[4][5]

Exemplary HPLC Method Protocol

This protocol provides a starting point for developing a validated HPLC method. Optimization will likely be required.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile and Water (e.g., 40:60 v/v)A common reversed-phase mobile system. The ratio can be adjusted to optimize retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 210 nmAmide bonds typically exhibit UV absorbance at lower wavelengths.

Diagram: Analytical Method Validation Workflow

G cluster_dev Method Development cluster_val Validation Parameters dev Develop HPLC Method spec Specificity / Selectivity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec lod LOD prec->lod loq LOQ lod->loq rob Robustness loq->rob

Caption: Key parameters for validating an analytical method.

Data Presentation and Interpretation

Clear and concise presentation of solubility and stability data is crucial for its effective interpretation.

Example Stability Data Table:

ConditionTime (hours)% Parent Compound RemainingAppearance of Degradation Products
0.1 M HCl at 60°C 0100.0None
885.2Peak at RRT 0.8
2460.5Peak at RRT 0.8
0.1 M NaOH at 60°C 0100.0None
245.1Multiple new peaks
8<10.0Multiple new peaks

Conclusion

This compound is a compound whose utility is intrinsically linked to its solubility and stability profiles. This guide has outlined the theoretical considerations and provided practical, field-proven protocols for the systematic evaluation of these critical parameters. The molecule's amphiphilic nature requires careful solvent selection, while its susceptibility to hydrolysis, particularly under basic conditions, necessitates stringent pH control in aqueous formulations. By employing the robust methodologies described herein, researchers can generate high-quality, reliable data, thereby mitigating risks in the drug development pipeline and ensuring the successful application of this versatile chemical entity.

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An In-depth Technical Guide to 2,2,2-trichloro-N-(hydroxymethyl)acetamide (CAS: 34891-76-4)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-trichloro-N-(hydroxymethyl)acetamide is a functionalized amide with potential applications in organic synthesis and drug development. Its structure combines a reactive N-(hydroxymethyl) group with a robust trichloroacetamide backbone, suggesting its utility as a versatile chemical building block. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential reactivity, offering a technical resource for its application in research and development.

Introduction

This compound, with the CAS number 34891-76-4, is a derivative of trichloroacetamide featuring a hydroxymethyl group attached to the amide nitrogen. The presence of the electron-withdrawing trichloromethyl group significantly influences the electronic properties of the amide bond, while the N-hydroxymethyl group provides a reactive handle for various chemical transformations. This unique combination of functional groups makes it a molecule of interest for the synthesis of more complex structures and as a potential electrophilic probe in chemical biology. This technical guide aims to consolidate the available information on this compound, providing a foundation for its use in laboratory settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValueSource
CAS Number 34891-76-4N/A
Molecular Formula C₃H₄Cl₃NO₂[1]
Molecular Weight 192.43 g/mol N/A
Appearance White to off-white solidN/A
Melting Point 100-105 °C
Solubility Soluble in water.[2]

Synthesis and Mechanism

The synthesis of this compound is analogous to the well-established synthesis of other N-(hydroxymethyl)amides. The most common and direct route involves the base-catalyzed condensation of 2,2,2-trichloroacetamide with formaldehyde.

Reaction Scheme

G reactant1 2,2,2-Trichloroacetamide catalyst Base (e.g., K₂CO₃) reactant2 Formaldehyde product This compound reactant2->product catalyst->product + H₂O

Caption: Synthesis of this compound.

Proposed Synthesis Protocol

The following protocol is adapted from the established synthesis of N-(hydroxymethyl)acetamide and is proposed as a viable method for the preparation of the title compound.[3]

Materials:

  • 2,2,2-trichloroacetamide

  • Formaldehyde (37% aqueous solution)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dry ice

Procedure:

  • In a round-bottomed flask, dissolve anhydrous potassium carbonate in an aqueous solution of formaldehyde.

  • To this solution, add 2,2,2-trichloroacetamide and swirl to mix.

  • Gently heat the mixture on a steam bath for a short period (e.g., 3-5 minutes) and then allow it to stand at room temperature overnight.

  • Cool the reaction mixture and add crushed dry ice to neutralize the catalyst.

  • Evaporate the mixture under reduced pressure, ensuring the bath temperature remains below 40 °C.

  • To the resulting oil, add anhydrous sodium sulfate to remove water.

  • After several hours, dissolve the oil in acetone and filter to remove the drying agent and any precipitated salts.

  • Further dry the filtrate with additional anhydrous sodium sulfate.

  • Filter the suspension and evaporate the clear filtrate under reduced pressure to yield this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by its two primary functional groups: the N-(hydroxymethyl) moiety and the trichloroacetamide core.

Reactivity of the N-(Hydroxymethyl) Group

The N-(hydroxymethyl) group is a masked electrophile. Under acidic conditions or with a Lewis acid catalyst, it can generate an N-acyliminium ion intermediate. This highly reactive species can be trapped by a variety of nucleophiles, making this compound a useful reagent for the amidoalkylation of various substrates.

G cluster_0 N-(Hydroxymethyl)amide Reactivity This compound This compound N-Acyliminium Ion N-Acyliminium Ion This compound->N-Acyliminium Ion - H₂O (Acid Catalysis) Amidoalkylation Product Amidoalkylation Product N-Acyliminium Ion->Amidoalkylation Product Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Amidoalkylation Product

Caption: Reactivity of the N-(hydroxymethyl) group.

This reactivity profile suggests its potential use in:

  • Bioconjugation: The N-(hydroxymethyl) group can be used to attach the trichloroacetamide moiety to biomolecules containing nucleophilic functional groups, such as amines and thiols.[4][5] This could be valuable for developing chemical probes or modifying peptides and proteins.

  • Cross-linking Agents: The ability to react with nucleophiles makes it a candidate for the development of cross-linking agents for polymers and other materials.

Influence of the Trichloromethyl Group

The strongly electron-withdrawing trichloromethyl group is expected to increase the electrophilicity of the carbonyl carbon, although amides are generally less reactive than other carboxylic acid derivatives. This group also enhances the stability of the amide bond to hydrolysis.

Potential as an Electrophilic Probe

Halogenated acetamides, particularly chloroacetamides, are known to be mild electrophiles that can react with nucleophilic residues in proteins, such as cysteine.[6][7] This suggests that this compound could be explored as a covalent probe for identifying and studying the function of specific proteins.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

Toxicity of Related Compounds:

  • Haloacetamides are known to be cytotoxic and genotoxic.[1][4]

  • Their toxicity is often related to their reactivity as soft electrophiles, particularly their ability to react with thiols.[1]

Conclusion

This compound is a chemical entity with significant potential for applications in synthetic chemistry and drug development. Its synthesis is straightforward, and its dual functionality offers a range of possibilities for further chemical modification. The N-(hydroxymethyl) group serves as a versatile handle for amidoalkylation reactions, while the trichloroacetamide core provides stability and potential for specific interactions with biological targets. Further research into the reactivity and biological activity of this compound is warranted to fully explore its utility as a research tool and a building block for novel molecules.

References

  • Attene-Ramos, M. S., et al. (2017).
  • Kratzer, B. D., et al. (2021). Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer.
  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • St. Amant, A. H., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1343-1361.
  • Backus, K. M., et al. (2016). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. PMC.
  • Milkowski, J. D., et al. (1979). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses, 59, 190.
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The Role of N-Hydroxymethyl Compounds in Biochemical Research and Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-hydroxymethyl compounds, characterized by the presence of a hydroxymethyl group attached to a nitrogen atom, represent a versatile class of molecules with significant and expanding applications in biochemistry and drug development. Their unique chemical properties, particularly their ability to act as prodrugs, biological crosslinking agents, and formaldehyde-releasing agents, have positioned them as critical tools for researchers and scientists. This in-depth technical guide provides a comprehensive overview of the core applications of N-hydroxymethyl compounds, delving into the underlying chemical principles, providing field-proven insights, and offering detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these dynamic compounds in their work.

Introduction: The Chemistry and Biological Reactivity of N-Hydroxymethyl Compounds

N-hydroxymethyl compounds are formed by the reaction of an amine, amide, or imide with formaldehyde. This reaction is typically reversible, and the stability of the resulting N-hydroxymethyl derivative is highly dependent on the nature of the nitrogen-containing precursor and the surrounding chemical environment. The central feature of these compounds is the N-CH₂OH moiety, which can undergo several key reactions in a biological context.

The primary reactivity of N-hydroxymethyl compounds stems from their ability to act as electrophiles, often through the formation of a reactive N-acyliminium ion intermediate. This electrophilicity allows them to react with various biological nucleophiles, such as the side chains of amino acids (e.g., lysine, cysteine, histidine) and the bases of nucleic acids.[1] This reactivity is the foundation for their application as crosslinking agents.

Furthermore, many N-hydroxymethyl compounds can release formaldehyde through hydrolysis.[2] This property is harnessed in the design of formaldehyde-releasing prodrugs and antimicrobial agents. The controlled release of formaldehyde can have potent cytotoxic effects, making these compounds valuable in anticancer therapy. However, the toxicity of formaldehyde also necessitates careful consideration in drug design and toxicological assessment.[3]

Enhancing Drug Properties: N-Hydroxymethyl Compounds as Prodrugs

A significant challenge in drug development is overcoming poor physicochemical properties of active pharmaceutical ingredients (APIs), such as low aqueous solubility, which can limit bioavailability.[4] The N-hydroxymethylation of a drug molecule is a well-established prodrug strategy to enhance its solubility and, in some cases, its stability and permeability.[5][6]

Mechanism of Solubility Enhancement

The introduction of a hydroxyl group (-OH) via N-hydroxymethylation increases the polarity of the parent drug molecule. This enhancement in polarity improves its interaction with water molecules, thereby increasing its aqueous solubility.[5] Upon administration, the N-hydroxymethyl prodrug is designed to be stable enough to allow for absorption and distribution, after which it undergoes enzymatic or chemical conversion back to the active parent drug.[7]

Quantitative Data on Solubility Enhancement

The degree of solubility enhancement can be substantial, as illustrated by the following examples:

Parent DrugN-Hydroxymethyl ProdrugSolubility of Parent Drug (mg/mL)Solubility of Prodrug (mg/mL)Fold IncreaseReference
Phenytoin3-(Hydroxymethyl)phenytoin0.0320.14~4.4[5]
NitrofurantoinHydroxymethylnitrofurantoinLowHigher-[5]
AllopurinolN-acyloxymethyl allopurinol derivatives---[5]
Experimental Protocol: Determination of Aqueous Solubility of N-Hydroxymethyl Prodrugs

Objective: To quantitatively determine and compare the aqueous solubility of a parent drug and its N-hydroxymethyl prodrug.

Materials:

  • Parent drug

  • N-hydroxymethyl prodrug

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of the parent drug and the N-hydroxymethyl prodrug into separate vials.

    • Add a known volume of PBS (pH 7.4) to each vial.

    • Vortex the vials vigorously for 2 minutes to ensure thorough mixing.

    • Place the vials in a shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation for HPLC Analysis:

    • After the incubation period, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant from each vial, being cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the parent drug and the prodrug of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to construct a calibration curve (peak area vs. concentration).

    • Inject the diluted samples of the saturated solutions into the HPLC system.

    • Determine the concentration of the drug and prodrug in the diluted samples by interpolating their peak areas from the respective calibration curves.

  • Calculation of Solubility:

    • Calculate the solubility of the parent drug and the N-hydroxymethyl prodrug in mg/mL, taking into account the dilution factor used.

Probing Molecular Interactions: N-Hydroxymethyl Compounds as Crosslinking Agents

The ability of N-hydroxymethyl compounds to react with biological nucleophiles makes them valuable tools for crosslinking proteins and other macromolecules.[8] This application is particularly useful for studying protein-protein interactions, stabilizing protein complexes for structural analysis, and creating hydrogels for biomedical applications.[9]

Mechanism of Crosslinking

N-hydroxymethyl compounds, such as N-(Hydroxymethyl)acrylamide, can be incorporated into polymer chains. The hydroxymethyl groups can then be activated, typically by heat or changes in pH, to form reactive intermediates that can form covalent bonds with nucleophilic amino acid residues (e.g., lysine, cysteine) on adjacent protein chains, resulting in a crosslinked network.[8][9]

Experimental Protocol: Protein Crosslinking using N-(Hydroxymethyl)acrylamide (NMA)

Objective: To crosslink two interacting proteins using NMA to stabilize their interaction for subsequent analysis.

Materials:

  • Purified protein A and protein B

  • N-(Hydroxymethyl)acrylamide (NMA)

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Crosslinking buffer (e.g., 20 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE analysis reagents

Procedure:

  • Preparation of the Protein Complex:

    • Mix purified protein A and protein B in a microcentrifuge tube at a desired molar ratio in the crosslinking buffer.

    • Incubate the mixture on ice for 30 minutes to allow for the formation of the protein complex.

  • Initiation of Polymerization and Crosslinking:

    • Add NMA to the protein solution to a final concentration of 5-10% (w/v).

    • Initiate the polymerization by adding freshly prepared 10% APS (to a final concentration of 0.05%) and TEMED (to a final concentration of 0.05%).

    • Incubate the reaction mixture at room temperature for 30-60 minutes. The hydroxymethyl groups on the incorporated NMA will react with the proteins, forming crosslinks.

  • Quenching the Reaction:

    • Stop the crosslinking reaction by adding the quenching solution to a final concentration of 50 mM.

    • Incubate for 15 minutes at room temperature.

  • Analysis of Crosslinked Products:

    • Analyze the reaction products by SDS-PAGE. The formation of a higher molecular weight band corresponding to the crosslinked protein A-protein B complex indicates a successful crosslinking reaction.

    • The crosslinked complex can be further analyzed by mass spectrometry to identify the specific crosslinked residues.

Therapeutic Potential and Toxicological Considerations: Formaldehyde-Releasing Agents

A significant application of N-hydroxymethyl compounds is their use as formaldehyde-releasing agents, particularly in the development of anticancer and antimicrobial drugs.[2][10] The slow and sustained release of formaldehyde at the target site can induce cytotoxicity.

Mechanism of Action of Formaldehyde-Releasing Agents

Formaldehyde is a highly reactive molecule that can form adducts with proteins and DNA, leading to cellular damage and apoptosis.[3] N-hydroxymethyl-based prodrugs are designed to be stable in circulation and release formaldehyde upon enzymatic or chemical cleavage at the tumor site. This targeted release minimizes systemic toxicity.[10] One key mechanism of formaldehyde's anticancer effect is the depletion of intracellular glutathione, leading to an increase in reactive oxygen species (ROS) and subsequent cell death.[10][11]

Signaling Pathway Affected by Formaldehyde Release

The release of formaldehyde can trigger a cascade of cellular events, ultimately leading to apoptosis. A simplified representation of this pathway is shown below.

Formaldehyde_Pathway N-Hydroxymethyl_Prodrug N-Hydroxymethyl Prodrug Formaldehyde Formaldehyde N-Hydroxymethyl_Prodrug->Formaldehyde Enzymatic/ Chemical Cleavage GSH_Depletion Glutathione (GSH) Depletion Formaldehyde->GSH_Depletion ROS_Increase Increased Reactive Oxygen Species (ROS) GSH_Depletion->ROS_Increase Mitochondrial_Damage Mitochondrial Membrane Damage ROS_Increase->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

Caption: Formaldehyde release from N-hydroxymethyl prodrugs leading to apoptosis.

Toxicology of N-Hydroxymethyl Compounds and Formaldehyde

While the targeted release of formaldehyde is therapeutically beneficial, systemic exposure to formaldehyde is a significant toxicological concern. Formaldehyde is a known human carcinogen and can cause respiratory irritation and other adverse health effects.[3] Therefore, the design of formaldehyde-releasing prodrugs must carefully balance therapeutic efficacy with minimizing systemic toxicity. Toxicological assessments of these compounds should include studies on their stability in plasma, their metabolism, and the potential for off-target formaldehyde release.[12] Case studies of accidental formalin (a solution of formaldehyde) ingestion highlight the severe corrosive and systemic effects of high-dose formaldehyde exposure.[3][13][14][15]

Modulating Enzyme Activity: N-Hydroxymethyl Compounds as Enzyme Inhibitors

N-hydroxymethyl compounds can also function as enzyme inhibitors, modulating the activity of key enzymes involved in various disease pathways. Their mechanism of inhibition can be either reversible or irreversible, depending on the nature of the interaction with the enzyme's active site.[16]

Mechanism of Enzyme Inhibition

N-hydroxymethyl compounds can act as competitive inhibitors by mimicking the structure of the enzyme's natural substrate and binding to the active site.[17] Alternatively, they can act as irreversible inhibitors by forming a covalent bond with a crucial amino acid residue in the active site, permanently inactivating the enzyme.

Quantitative Data on Enzyme Inhibition

The potency of an enzyme inhibitor is typically quantified by its inhibition constant (Ki). A lower Ki value indicates a more potent inhibitor.

EnzymeN-Hydroxymethyl InhibitorKi ValueReference
Carbonic Anhydrase IHydroxy-based compounds1.07-4003 µM[18]
Carbonic Anhydrase IIHydroxy-based compounds0.09-31.5 µM[18]
AcetylcholinesteraseNovel bromophenols0.13–14.74 nM[19]

Synthesis and Analytical Methodologies

The successful application of N-hydroxymethyl compounds in biochemical research relies on robust synthetic methods and sensitive analytical techniques for their detection and quantification.

Synthesis of N-Hydroxymethyl Compounds

The synthesis of N-hydroxymethyl amides and ureas typically involves the reaction of the corresponding amide or urea with formaldehyde in a suitable solvent. The reaction conditions, such as temperature and pH, can be optimized to achieve high yields.[16]

General Procedure for the Synthesis of N-(hydroxymethylene)thioamides: [16]

  • Dissolve the starting thioamide in ethanol.

  • Add an excess of aqueous formaldehyde (37%).

  • Gently warm the mixture to facilitate dissolution.

  • Stir the reaction mixture at room temperature for 1-2 hours, during which the N-hydroxymethylated product precipitates.

  • Collect the solid product by filtration and recrystallize from a suitable solvent like acetone or alcohol.

Analytical Methods for N-Hydroxymethyl Compounds

High-performance liquid chromatography (HPLC) is a widely used technique for the quantification of N-hydroxymethyl compounds in biological matrices such as plasma.[20][21][22] The choice of the column, mobile phase, and detector depends on the specific properties of the analyte.

General HPLC Method for Quantification in Plasma: [20][22]

  • Sample Preparation:

    • Precipitate plasma proteins by adding a solvent like acetonitrile or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample onto a reverse-phase column (e.g., C18).

    • Elute the analyte using an isocratic or gradient mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Detection:

    • Detect the analyte using a UV-Vis detector at a wavelength where the compound has maximum absorbance.

  • Quantification:

    • Quantify the analyte by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.

Conclusion and Future Perspectives

N-hydroxymethyl compounds have established themselves as a valuable and versatile class of molecules in biochemistry and drug development. Their applications as prodrugs to enhance solubility, as crosslinking agents to study molecular interactions, as targeted formaldehyde-releasing agents for cancer therapy, and as enzyme inhibitors continue to expand. The future of N-hydroxymethyl compound research lies in the rational design of novel derivatives with improved specificity, stability, and therapeutic efficacy. Advances in synthetic chemistry will enable the creation of more complex and tailored N-hydroxymethyl structures, while sophisticated analytical techniques will provide deeper insights into their mechanism of action and metabolic fate. As our understanding of the intricate biochemical pathways underlying diseases grows, the strategic application of N-hydroxymethyl compounds will undoubtedly play an increasingly important role in the development of next-generation therapeutics and research tools.

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Methodological & Application

Application Notes and Protocols for Protein Cross-Linking with 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are based on established chemical principles of relevant functional groups. To date, there are no specific published protocols for the use of 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a protein cross-linking agent. This guide is intended to provide a theoretical framework and a starting point for researchers to develop their own specific protocols. All procedures should be performed with appropriate safety precautions.

Introduction: A Novel Bifunctional Cross-Linking Agent

Chemical cross-linking is an indispensable technique in the study of protein-protein interactions, protein structure, and the dynamics of protein complexes.[1] Cross-linking agents covalently link interacting proteins, thereby stabilizing transient interactions for subsequent analysis by methods such as mass spectrometry, SDS-PAGE, and western blotting.[2]

This document outlines the theoretical framework and a proposed protocol for the use of a novel cross-linking agent, this compound. This compound possesses two distinct reactive moieties, suggesting a potential for bifunctional or even dual-mode cross-linking, offering unique possibilities for probing protein architecture. The two key functional groups are the N-(hydroxymethyl) group and the trichloroacetamide group.

The N-(hydroxymethyl) group is known in various contexts to act as a formaldehyde donor, which can subsequently cross-link primary amines, such as the side chain of lysine.[3][4] The trichloroacetamide group, while generally less reactive than its monochloro- or dichloro- counterparts, may still exhibit reactivity towards highly nucleophilic amino acid side chains, such as the thiol group of cysteine, under specific conditions.[5]

Proposed Mechanism of Action

The unique structure of this compound suggests two potential cross-linking mechanisms:

Formaldehyde-Mediated Cross-Linking via the N-(hydroxymethyl) Group

The N-(hydroxymethyl) group can undergo a dehydration reaction to release formaldehyde.[6] Formaldehyde is a well-established zero-length cross-linker that reacts with primary amines (e.g., lysine side chains and N-termini) to form a Schiff base, which can then react with another nearby amine to form a stable methylene bridge.[1][7] This mechanism would result in the cross-linking of lysine residues that are in close proximity.

cluster_0 Release of Formaldehyde cluster_1 Cross-Linking Reaction Reagent 2,2,2-trichloro-N- (hydroxymethyl)acetamide Formaldehyde Formaldehyde Reagent->Formaldehyde - H2O Trichloroacetamide 2,2,2-trichloroacetamide Reagent->Trichloroacetamide Lysine1 Protein 1 - Lysine (-NH2) SchiffBase Schiff Base Intermediate Lysine1->SchiffBase + Formaldehyde Crosslink Methylene Bridge (-NH-CH2-NH-) SchiffBase->Crosslink + Lysine2 Lysine2 Protein 2 - Lysine (-NH2)

Caption: Proposed formaldehyde-mediated cross-linking mechanism.

Nucleophilic Substitution at the Trichloroacetamide Moiety

While amides are generally stable, the presence of three chlorine atoms on the alpha-carbon makes the carbonyl carbon more electrophilic.[8] It is plausible that under specific conditions, or with highly reactive nucleophiles like cysteine thiols, a nucleophilic acyl substitution could occur.[9] This would result in the formation of a stable thioester bond, cross-linking a cysteine to another nucleophilic residue.

Cysteine Protein 1 - Cysteine (-SH) Intermediate Tetrahedral Intermediate Cysteine->Intermediate + Reagent Reagent 2,2,2-trichloro-N- (hydroxymethyl)acetamide Crosslink Thioester Cross-link Intermediate->Crosslink LeavingGroup N-(hydroxymethyl)acetamide Intermediate->LeavingGroup - Leaving Group

Caption: Hypothetical nucleophilic substitution cross-linking mechanism.

Application Notes

  • Mapping Protein-Protein Interactions: This reagent can be used to capture and identify interacting proteins in vitro from purified complexes or in complex cellular lysates.

  • Structural Biology: The resulting cross-links can serve as distance constraints for computational modeling of protein and protein complex structures.

  • Drug Development: By identifying the binding partners of a target protein, this cross-linker can aid in understanding the mechanism of action of a drug and identifying potential off-target effects.

Detailed Hypothetical Protocol

This protocol is a starting point and should be optimized for each specific application.

Materials and Reagents
  • This compound

  • Purified protein sample in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

  • Western blotting reagents and equipment

  • Mass spectrometer and associated reagents (for identification of cross-linked peptides)

Experimental Workflow

Start Start: Purified Protein Sample Prepare_Crosslinker Prepare Fresh Cross-linker Stock Solution Start->Prepare_Crosslinker Crosslinking Cross-linking Reaction (Varying concentrations, time, temp.) Prepare_Crosslinker->Crosslinking Quench Quench Reaction Crosslinking->Quench Analysis Analysis Quench->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Western_Blot Western Blot Analysis->Western_Blot Mass_Spec Mass Spectrometry Analysis->Mass_Spec

Caption: General experimental workflow for protein cross-linking.

Step-by-Step Protocol
  • Preparation of Protein Sample:

    • Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) or thiols (e.g., DTT), as these will compete with the cross-linking reaction. HEPES or phosphate-buffered saline (PBS) at pH 7.2-8.0 are suitable starting points.

    • The protein concentration should be optimized for the specific interaction being studied. A typical starting range is 0.1-2 mg/mL.

  • Preparation of Cross-linker Stock Solution:

    • Immediately before use, prepare a stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF. A 100 mM stock solution is a good starting point.

  • Cross-linking Reaction:

    • Add the cross-linker stock solution to the protein sample to achieve the desired final concentration. It is recommended to test a range of final concentrations (see table below).

    • Incubate the reaction at room temperature or 37°C for a specified time. A time course experiment is recommended to optimize the reaction time.

    • Gently mix the reaction mixture during incubation.

ParameterRecommended Starting Range
Final Cross-linker Concentration 0.1 - 5 mM
Incubation Time 15 - 60 minutes
Incubation Temperature 25 - 37 °C
pH 7.2 - 8.0
  • Quenching the Reaction:

    • To stop the cross-linking reaction, add a quenching buffer containing a high concentration of a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is quenched.

  • Analysis of Cross-linked Products:

    • SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of cross-linking.

    • Western Blotting: If an antibody to one of the proteins of interest is available, western blotting can be used to confirm the presence of the protein in the cross-linked complex.

    • Mass Spectrometry: For identification of the cross-linked proteins and the specific sites of cross-linking, the cross-linked bands can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or low cross-linking efficiency Cross-linker concentration too low.Increase the final concentration of the cross-linker.
Incubation time too short.Increase the incubation time.
Inappropriate buffer composition.Ensure the buffer is free of primary amines and thiols.
Excessive protein aggregation/precipitation Cross-linker concentration too high.Decrease the final concentration of the cross-linker.
Protein concentration too high.Decrease the protein concentration.
Incubation time too long.Decrease the incubation time.

Safety Precautions

  • Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle the solid compound and stock solutions in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

References

  • Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. [Link]

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. eLife. [Link]

  • The Reaction of Formaldehyde with Proteins. V. Cross-linking between Amino and Primary Amide or Guanidyl Groups. Journal of the American Chemical Society. [Link]

  • Protein cross-linkage induced by formaldehyde derived from semicarbazide-sensitive amine oxidase-mediated deamination of methylamine. PubMed. [Link]

  • Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. PMC. [Link]

  • Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. ResearchGate. [Link]

  • Insights on Chemical Crosslinking Strategies for Proteins. PMC. [Link]

  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC. [Link]

  • This compound. LookChem. [Link]

  • Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate. PubMed. [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. PMC. [Link]

  • Using Protein-Confined Proximity to Determine Chemical Reactivity. PubMed Central. [Link]

  • Crosslinking kinetics of methyl and ethyl (α-hydroxymethyl)acrylates: Effect of crosslinker type and functionality. ResearchGate. [Link]

  • Chemistry of Amides. Chem LibreTexts. [Link]

  • The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

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Application Notes and Protocols for 2,2,2-trichloro-N-(hydroxymethyl)acetamide in Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the theoretical application of 2,2,2-trichloro-N-(hydroxymethyl)acetamide (TCHMA) in proteomics sample preparation. While not a conventionally documented reagent in this field, its chemical structure suggests a potent role as a formaldehyde donor for protein cross-linking. This guide will explore the proposed mechanism of action, its potential advantages over traditional cross-linking agents, and provide detailed, theoretically-grounded protocols for its use in capturing protein-protein interactions for mass spectrometry-based analysis.

Introduction: The Challenge of Capturing the Interactome

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular function and disease pathology.[1] However, many PPIs are transient and are often lost during standard sample preparation. Chemical cross-linking has emerged as a powerful technique to "freeze" these interactions, allowing for their identification by mass spectrometry (MS).[2][3] Formaldehyde is a widely used "zero-length" cross-linker due to its ability to efficiently penetrate cell membranes and capture protein complexes in their native environment.[4][5] Despite its utility, formaldehyde's high reactivity and tendency to form extensive protein-protein and protein-nucleic acid cross-links can complicate data analysis.[6][7] This necessitates the exploration of alternative cross-linking strategies that offer greater control and specificity.

This compound (TCHMA): A Novel Potential Formaldehyde Donor

This compound (TCHMA) is an N-hydroxymethylated amide. While its direct application in proteomics is not yet established in published literature, its chemical structure is highly suggestive of its function as a formaldehyde donor . The N-(hydroxymethyl) moiety can, under certain conditions, release formaldehyde, which then acts as the cross-linking agent.

Proposed Mechanism of Action

The stability of N-(hydroxymethyl) compounds can be influenced by substituents on the nitrogen atom.[3] The highly electron-withdrawing trichloroacetyl group in TCHMA is hypothesized to destabilize the N-C bond of the hydroxymethyl group, facilitating the release of formaldehyde. This controlled release could offer a more targeted and less aggressive cross-linking reaction compared to the direct application of formaldehyde.

The released formaldehyde then reacts with nucleophilic amino acid residues, primarily lysine, but also arginine, cysteine, histidine, tryptophan, and tyrosine, to form Schiff bases and subsequently methylene bridges between proximal proteins.

Diagram: Proposed Mechanism of TCHMA as a Formaldehyde Donor

TCHMA_Mechanism TCHMA 2,2,2-trichloro-N- (hydroxymethyl)acetamide Trichloroacetamide 2,2,2-trichloroacetamide TCHMA->Trichloroacetamide Decomposition Formaldehyde Formaldehyde TCHMA->Formaldehyde Release Crosslinked_Proteins Cross-linked Proteins Formaldehyde->Crosslinked_Proteins Cross-linking Reaction Protein1 Protein 1 (with Lysine) Protein1->Crosslinked_Proteins Protein2 Protein 2 (with Lysine) Protein2->Crosslinked_Proteins

Caption: Proposed decomposition of TCHMA to release formaldehyde for protein cross-linking.

Potential Advantages of TCHMA in Proteomics

The theoretical use of TCHMA as a formaldehyde donor presents several potential advantages over traditional cross-linking methods:

FeaturePotential Advantage of TCHMA
Controlled Release The gradual release of formaldehyde from TCHMA could lead to more controlled and reproducible cross-linking, minimizing the formation of large, insoluble aggregates.
Tunable Reactivity The rate of formaldehyde release might be tunable by adjusting reaction conditions such as pH and temperature, offering greater experimental control.
Reduced Artifacts A more controlled reaction could reduce non-specific cross-linking and the generation of complex, difficult-to-interpret mass spectra.
Improved Solubility The TCHMA molecule itself may have different solubility properties compared to formaldehyde, potentially aiding in its delivery to specific cellular compartments.

Detailed Protocols for TCHMA-mediated Cross-linking in Proteomics

The following protocols are theoretical and based on established procedures for formaldehyde cross-linking. Researchers should perform initial optimization experiments to determine the ideal TCHMA concentration, incubation time, and quenching conditions for their specific application.

In Vivo Cross-linking of Cultured Cells

This protocol describes the application of TCHMA to living cells to capture intracellular protein interactions.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • This compound (TCHMA)

  • Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Cell lysis buffer

  • Protease inhibitors

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Preparation of TCHMA Solution: Prepare a fresh stock solution of TCHMA in DMSO. The final concentration for cross-linking will need to be optimized (start with a range of 0.1% to 2% w/v).

  • Cross-linking:

    • Wash the cells twice with PBS.

    • Add pre-warmed PBS containing the desired concentration of TCHMA to the cells.

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature with gentle agitation. Optimization of incubation time is critical.

  • Quenching:

    • Remove the TCHMA solution.

    • Add quenching buffer to a final concentration of 100-200 mM to stop the cross-linking reaction.

    • Incubate for 15 minutes at room temperature.

  • Cell Lysis:

    • Wash the cells twice with cold PBS.

    • Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

  • Downstream Processing: The cross-linked lysate is now ready for protein concentration determination, SDS-PAGE analysis, and subsequent mass spectrometry sample preparation (e.g., in-gel or in-solution digestion).

Diagram: In Vivo Cross-linking Workflow with TCHMA

InVivo_Workflow start Cultured Cells wash1 Wash with PBS start->wash1 crosslink Incubate with TCHMA wash1->crosslink quench Quench Reaction (e.g., Tris-HCl) crosslink->quench wash2 Wash with PBS quench->wash2 lyse Cell Lysis wash2->lyse downstream Downstream Proteomics Analysis (MS Sample Prep) lyse->downstream

Caption: Workflow for in vivo protein cross-linking using TCHMA.

In Vitro Cross-linking of Purified Protein Complexes

This protocol is designed for studying the interactions within a purified protein complex.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES, PBS)

  • This compound (TCHMA)

  • DMSO

  • Quenching buffer (e.g., 1 M Glycine)

Procedure:

  • Sample Preparation: Prepare the purified protein complex at a suitable concentration in a non-amine-containing buffer.

  • TCHMA Addition: Add the freshly prepared TCHMA stock solution to the protein sample to the desired final concentration.

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Analysis: The cross-linked sample can be analyzed by SDS-PAGE to visualize the cross-linked species and is ready for mass spectrometry sample preparation.

Mass Spectrometry Analysis of TCHMA Cross-linked Samples

The identification of cross-linked peptides from TCHMA-treated samples by mass spectrometry will follow established workflows for formaldehyde cross-linking. The methylene bridge introduces a characteristic mass shift of +12 Da. Specialized software is required to identify these cross-linked peptides from the complex MS/MS data.

Conclusion and Future Perspectives

While the application of this compound in proteomics is currently theoretical, its chemical properties present a compelling case for its investigation as a controlled formaldehyde-releasing agent. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to explore the potential of TCHMA in advancing the study of protein-protein interactions. Further experimental validation is necessary to establish its efficacy and optimize its use in various proteomics workflows.

References

  • Kentsis, A. (2021). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Alex Kentsis. [Link]

  • MetwareBio. (n.d.). Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods. MetwareBio. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2,2-trichloro-N-(2-formylphenyl)acetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Insights on Chemical Crosslinking Strategies for Proteins. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Amide Bond Activation of Biological Molecules. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Formaldehyde cross-linking and structural proteomics: Bridging the gap. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). High-density chemical cross-linking for modeling protein interactions. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Bottom-Up Proteomics: Advancements in Sample Preparation. PubMed Central. [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... ResearchGate. [Link]

  • Taylor & Francis Online. (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors. Taylor & Francis Online. [Link]

  • UniVOOK Chemical. (n.d.). Trichloroacetamide cas no. 594-65-0. UniVOOK Chemical. [Link]

  • Wikipedia. (n.d.). Formaldehyde releaser. Wikipedia. [Link]

  • YouTube. (2022, November 13). 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. YouTube. [Link]

  • Zenodo. (n.d.). Evaluation of sample preparation methods for mass spectrometry-based proteomic analysis of barley leaves. Zenodo. [Link]

Sources

Application Note: Amine-Reactive Crosslinking with 2,2,2-Trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Novel Crosslinking Chemistry

Introduction: Beyond Traditional Amine-Reactive Crosslinkers

In the landscape of bioconjugation, the covalent linking of biomolecules is a cornerstone technique for researchers in drug development, proteomics, and materials science.[1] Amine-reactive crosslinkers, which target the primary amines on lysine residues and the N-termini of proteins, are a dominant class of reagents for these applications.[1] While traditional N-hydroxysuccinimide (NHS) esters and imidoesters are widely used, they each have limitations related to stability, pH sensitivity, and potential for side reactions.[2] This application note introduces 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a novel crosslinking agent, exploring its proposed mechanism and providing detailed protocols for its application. The unique combination of a highly electron-withdrawing trichloroacetyl group and a reactive N-(hydroxymethyl) moiety suggests a distinct reactivity profile, offering new possibilities for bioconjugation strategies.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is critical for its successful application. The table below summarizes the key physicochemical characteristics of the parent compound, 2,2,2-trichloroacetamide.

PropertyValueSource
Molecular Formula C₂H₂Cl₃NO[3]
Molecular Weight 162.40 g/mol [4]
Appearance White crystalline powder[4]
Melting Point 139-143 °C[4]
Boiling Point 238-240 °C[4]
Solubility Soluble in water and ethanol[4]

Note: The properties listed are for the parent compound, 2,2,2-trichloroacetamide. The N-(hydroxymethyl) derivative is expected to have increased aqueous solubility.

Proposed Mechanism of Action: An Acid-Catalyzed Reaction

The crosslinking capability of this compound is predicated on the reactivity of the N-(hydroxymethyl) group, which can be considered a stable precursor to a reactive intermediate, akin to formaldehyde in its crosslinking behavior.[5][6] The proposed mechanism involves an acid-catalyzed activation of the hydroxymethyl group, followed by nucleophilic attack by a primary amine.

The strong electron-withdrawing effect of the trichloromethyl group is hypothesized to decrease the nucleophilicity of the amide nitrogen, thereby preventing side reactions at this position and focusing the reactivity on the N-(hydroxymethyl) moiety. The reaction is thought to proceed in two key steps:

  • Acid-Catalyzed Formation of a Reactive Intermediate: Under mildly acidic conditions (pH 4.5-6.0), the hydroxyl group of the N-(hydroxymethyl) moiety is protonated, forming a good leaving group (water). The departure of water generates a resonance-stabilized carbocation, which is highly electrophilic.

  • Nucleophilic Attack by a Primary Amine: A primary amine from a biomolecule (e.g., the ε-amine of a lysine residue) acts as a nucleophile, attacking the electrophilic carbon of the reactive intermediate. This results in the formation of a stable methylene bridge, covalently linking the two molecules.

Mechanism cluster_0 Step 1: Acid-Catalyzed Activation cluster_1 Step 2: Nucleophilic Attack Reagent 2,2,2-Trichloro-N- (hydroxymethyl)acetamide Protonation Protonation of Hydroxyl Group Reagent->Protonation H⁺ Intermediate Resonance-Stabilized Carbocation Protonation->Intermediate - H₂O Crosslink Stable Methylene Bridge Formation Intermediate->Crosslink Nucleophilic Attack Amine Primary Amine (e.g., Protein-NH₂) Amine->Crosslink

Sources

Mass Spectrometry Analysis of Peptides Modified by Reactive Haloacetamides: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of peptides and proteins by reactive electrophiles is a critical area of study in biomedical research and pharmaceutical development. These modifications can elucidate biological pathways, serve as biomarkers for disease, or represent liabilities in the stability and efficacy of biotherapeutics. One such class of reactive electrophiles are haloacetamides, which can covalently modify nucleophilic residues on peptides and proteins. This application note provides a detailed guide to the mass spectrometry-based analysis of peptides modified by reactive haloacetamides, with a specific focus on chloroacetamide and its derivatives. While the initial query concerned 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a lack of specific literature on this compound necessitates a broader approach. We will therefore focus on the well-documented reactivity of chloroacetamides as a representative example, and also provide the theoretical mass shift for the originally named compound to aid in exploratory studies.

This guide is designed for researchers with a foundational understanding of mass spectrometry and proteomics. We will delve into the chemical basis of peptide modification by haloacetamides, provide detailed protocols for sample preparation and LC-MS/MS analysis, and discuss strategies for data interpretation to confidently identify and characterize these modifications.

Chemical Principles of Peptide Modification by Haloacetamides

Haloacetamides, such as chloroacetamide and iodoacetamide, are alkylating agents that react with nucleophilic functional groups on amino acid side chains. The reactivity of these compounds is primarily dictated by the nature of the halogen, with the reactivity order being Iodoacetamide > Bromoacetamide > Chloroacetamide.[1] The primary target for alkylation is the thiol group of cysteine residues due to its high nucleophilicity.[2][3] However, other nucleophilic residues can also be modified, particularly at higher concentrations of the alkylating agent or at elevated pH. These include the imidazole ring of histidine, the carboxyl groups of aspartate and glutamate, the ε-amino group of lysine, and the thioether of methionine.[3][4]

The reaction with cysteine results in the formation of a stable thioether bond, leading to a carbamidomethylated cysteine residue. This modification imparts a characteristic mass shift that is readily detectable by mass spectrometry.

Mass Shift Calculations

A key aspect of identifying any peptide modification is the accurate determination of the mass shift it imparts.

Carbamidomethylation by Chloroacetamide

The reaction of chloroacetamide (C₂H₄ClNO) with a cysteine residue results in the addition of an acetamide group (-CH₂CONH₂) and the loss of a chlorine atom from the reagent and a hydrogen atom from the cysteine thiol. This results in a net addition of a carbamidomethyl group.

  • Monoisotopic mass of added group (CH₂CONH₂): 57.02146 Da

This mass shift is a common modification searched for in proteomics databases.

Theoretical Mass Shift for this compound

For the initially proposed compound, this compound (C₃H₄Cl₃NO₂), the expected reaction would involve the hydroxymethyl group acting as a reactive electrophile, likely through the formation of a Schiff base or a related intermediate. Assuming the addition of the C₃H₂Cl₃NO moiety (loss of H₂O from the modifying agent and H from the peptide's nucleophile), the theoretical monoisotopic mass of this adduct can be calculated.

  • Monoisotopic mass of this compound: 190.930761 Da[5]

  • Monoisotopic mass of H₂O: 18.01056 Da

  • Theoretical mass shift of the C₃H₂Cl₃NO adduct: 190.930761 Da - 18.01056 Da = 172.920201 Da

This calculated mass shift can be used in database searches for unknown modifications when analyzing samples treated with this specific reagent.

Experimental Workflow and Protocols

A robust and reproducible experimental workflow is paramount for the successful identification of peptide modifications. The following sections outline a comprehensive protocol from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis start Protein Sample denature Denaturation & Reduction start->denature 1 modify Modification with Haloacetamide denature->modify 2 quench Quenching modify->quench 3 digest Proteolytic Digestion quench->digest 4 cleanup Peptide Desalting digest->cleanup 5 lc_sep LC Separation cleanup->lc_sep 6 ms1 MS1 Scan (Precursor Ion) lc_sep->ms1 7 ms2 MS2 Scan (Fragmentation) ms1->ms2 8 db_search Database Search ms2->db_search 9 manual_val Manual Validation db_search->manual_val 10 end Identified Modified Peptides manual_val->end 11

Figure 1. A generalized workflow for the mass spectrometric analysis of peptides modified by reactive haloacetamides.

Protocol 1: In-Solution Modification and Digestion of Proteins

This protocol is suitable for purified proteins or simple protein mixtures.

Materials:

  • Protein sample

  • Denaturation buffer: 8 M urea in 100 mM Tris-HCl, pH 8.5

  • Reducing agent: 100 mM dithiothreitol (DTT) or 100 mM tris(2-carboxyethyl)phosphine (TCEP)

  • Modifying agent: 200 mM 2-chloroacetamide in 100 mM Tris-HCl, pH 8.5 (prepare fresh)

  • Quenching solution: 200 mM DTT or L-cysteine

  • Digestion buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Trypsin (mass spectrometry grade)

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Denaturation and Reduction:

    • Dissolve the protein sample in denaturation buffer to a final concentration of 1-2 mg/mL.

    • Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour.

  • Modification with Chloroacetamide:

    • Cool the sample to room temperature.

    • Add freshly prepared 200 mM chloroacetamide to a final concentration of 40 mM.

    • Incubate in the dark at room temperature for 1 hour.

  • Quenching:

    • Add quenching solution to a final concentration of 40 mM to consume excess chloroacetamide.

    • Incubate at room temperature for 15 minutes.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

    • Incubate at 37°C overnight (12-16 hours).

  • Reaction Termination and Desalting:

    • Acidify the reaction mixture with formic acid to a final concentration of 0.1% to inactivate the trypsin.

    • Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient would be from 2% to 40% B over 60-90 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 200-300 nL/min

MS Parameters:

  • Ionization Mode: Positive ion electrospray ionization (ESI)

  • MS1 Scan:

    • Resolution: 60,000 - 120,000

    • Scan range: m/z 350-1500

  • MS2 Scan (Data-Dependent Acquisition):

    • Select the top 10-20 most intense precursor ions for fragmentation.

    • Fragmentation method: Higher-energy C-trap dissociation (HCD) or collision-induced dissociation (CID).

    • Resolution: 15,000 - 30,000

    • Isolation window: 1.2-1.6 m/z

    • Normalized collision energy: 27-30%

    • Dynamic exclusion: Enable to prevent repeated fragmentation of the same precursor.

Data Analysis and Interpretation

The analysis of the acquired LC-MS/MS data is a critical step in identifying and localizing the modification.

Database Searching

The raw data should be processed using a suitable proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

Key Search Parameters:

  • Database: A relevant protein sequence database (e.g., UniProt) for the organism of interest.

  • Enzyme: Trypsin, allowing for up to two missed cleavages.

  • Fixed Modification: Carbamidomethylation of cysteine (+57.02146 Da) should be set as a fixed modification if the goal is to analyze peptides where all cysteines are expected to be modified.

  • Variable Modifications:

    • Oxidation of methionine (+15.99491 Da) is a common artifact and should be included as a variable modification.

    • To search for the chloroacetamide modification on other residues, or for incomplete cysteine modification, carbamidomethylation (+57.02146 Da) should be included as a variable modification on Cys, His, Lys, Asp, Glu, and the protein N-terminus.

    • For the exploratory analysis of peptides treated with this compound, an unknown modification with a mass of +172.920201 Da should be specified as a variable modification on nucleophilic residues.

  • Precursor Mass Tolerance: 10 ppm

  • Fragment Mass Tolerance: 20 ppm or 0.02 Da for high-resolution data.

  • False Discovery Rate (FDR): 1% at both the peptide and protein level.

Interpreting MS/MS Spectra

Manual validation of the identified modified peptides is crucial to ensure the accuracy of the results.

Figure 2. Schematic of peptide fragmentation in MS/MS. The mass of fragment ions containing the modification will be shifted.

When a modified peptide is fragmented, the resulting b- and y-ions will exhibit mass shifts corresponding to the modification if the modified residue is present in the fragment. For a carbamidomethylated peptide, any b- or y-ion containing the modified cysteine will have its mass increased by 57.02146 Da compared to the unmodified fragment. This pattern of shifted and un-shifted fragment ions allows for the precise localization of the modification site.

Fragmentation of Chloroacetylated Peptides:

While the carbamidomethyl group is generally stable during CID/HCD, other modifications may exhibit characteristic fragmentation patterns, such as neutral losses. For a chloroacetyl modification, a potential neutral loss of the chloroacetyl group (mass ≈ 76.5 Da) or parts thereof could be observed. The presence of such a neutral loss peak in the MS/MS spectrum can be a diagnostic indicator of this type of modification.[6][7]

Data Presentation

ModificationReagentMass Shift (Da)Primary Target Residue(s)
CarbamidomethylationChloroacetamide+57.02146Cys
Theoretical AdductThis compound+172.920201Cys, Lys, His, N-terminus

Table 1. Summary of mass shifts for peptide modifications discussed in this application note.

Troubleshooting and Considerations

  • Incomplete Modification: If the modification reaction is incomplete, both modified and unmodified versions of the same peptide may be detected. In this case, the modification should be searched as a variable modification.

  • Off-Target Modifications: At high concentrations, chloroacetamide can modify other nucleophilic residues. Including the modification as a variable modification on residues other than cysteine can help identify these off-target events.[3][8]

  • Over-alkylation: Using a large excess of the alkylating agent can lead to multiple modifications on a single peptide or even modification of the peptide backbone.[4] Careful control of the reagent concentration is crucial.

  • Data Interpretation: The presence of a mass shift on a precursor ion is not sufficient to confirm a modification. High-quality MS/MS data with good fragment ion coverage is essential for confident site localization.

Conclusion

The mass spectrometric analysis of peptides modified by reactive haloacetamides is a powerful tool for a wide range of applications in proteomics and drug development. By understanding the underlying chemistry, employing robust experimental protocols, and utilizing appropriate data analysis strategies, researchers can confidently identify and characterize these modifications. This application note provides a comprehensive framework for such analyses, enabling the detailed investigation of peptide and protein structure and function.

References

  • Degraan-Weber, N., Zhao, B., & Reilly, J. P. (2018). Unusual fragmentation of derivatized cysteine-containing peptides. Rapid Communications in Mass Spectrometry, 32(17), 1491–1496.
  • Chick, J. M., et al. (2016). An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics.
  • BenchChem. (2025).
  • Tang, W. H., et al. (2005). Discovering Known and Unanticipated Protein Modifications Using MS/MS Database Searching. Analytical Chemistry, 77(10), 3244-3254.
  • Gessulat, S., et al. (2023). MS Ana: Improving Sensitivity in Peptide Identification with Spectral Library Search. Journal of Proteome Research, 22(3), 957-967.
  • Sam, I., et al. (2020).
  • Müller, T., & Winter, D. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(7), 2573-2583.
  • Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Retrieved from [Link]

  • Jones, A. R., et al. (2024). Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping.
  • Zhang, T., et al. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Analytical and Bioanalytical Chemistry, 410(12), 2969-2983.
  • Sproat, B. S., et al. (2020). Chloroacetamide-Modified Nucleotide and RNA for Bioconjugations and Cross-Linking with RNA-Binding Proteins. Chemistry – A European Journal, 26(50), 11468-11475.
  • Kalli, A., & Hess, S. (2011). LC-MS for the Identification of Post-Translational Modifications of Proteins. In T. Letzel (Ed.), Mass Spectrometry in Food and Feed Analysis: Principles and Applications (pp. 123-132). The Royal Society of Chemistry.
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  • Pan, Y., et al. (2014). Identification of the over alkylation sites of a protein by IAM in MALDI-TOF/TOF tandem mass spectrometry. Analytical Methods, 6(19), 7853-7858.
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  • BenchChem. (2025).
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  • Gasilova, N., et al. (2022).
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  • Stein, S. E. (2012). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification. Journal of the American Society for Mass Spectrometry, 23(9), 1637-1647.
  • Kalli, A., et al. (2013). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biochemistry (Moscow), Supplement Series B: Biomedical Chemistry, 7(3), 204-209.
  • ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. Retrieved from [Link]

  • The ISIC - EPFL mstoolbox. (n.d.). Molecular mass calculator. Retrieved from [Link]

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  • The ISIC - EPFL mstoolbox. (n.d.). Molecular formula from monoisotopic mass. Retrieved from [Link]

  • Hathout, Y., et al. (2016). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of The American Society for Mass Spectrometry, 27(1), 104-113.

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Application Note: 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a Novel Heterobifunctional Cross-linker for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of proteomics, chemical biology, and structural biology.

Introduction

The intricate network of protein-protein interactions (PPIs) forms the backbone of cellular function, and deciphering these interactions is paramount to understanding biological processes and disease mechanisms. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these interactions, providing valuable structural information by covalently linking interacting proteins.[1][2][3] This application note introduces 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a novel, heterobifunctional cross-linking reagent for the study of PPIs. Its unique proposed mechanism of action offers the potential to capture specific protein interaction interfaces, providing a valuable tool for structural and functional proteomics.

Proposed Mechanism of Action

Based on its chemical structure, this compound is proposed to act as a heterobifunctional cross-linker, targeting different amino acid residues with its two reactive moieties. This dual reactivity allows for the specific capture of interactions between proteins where these residues are in close proximity.

The N-(hydroxymethyl) group is analogous to formaldehyde and is expected to react with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins.[1][4][5] This reaction proceeds through the formation of a Schiff base, creating a covalent linkage.

The trichloroacetamide moiety is anticipated to exhibit reactivity towards nucleophilic residues. Specifically, chloroacetamides are known to be reactive towards the sulfhydryl group of cysteine residues through nucleophilic substitution.[6][7] The presence of three chlorine atoms is expected to enhance the electrophilicity of the carbonyl carbon, facilitating this reaction.

This proposed mechanism suggests that this compound can covalently link a lysine residue on one protein to a cysteine residue on an interacting protein, providing a specific distance constraint for structural analysis.

G cluster_0 Protein A cluster_1 Protein B cluster_2 Cross-linked Complex Lysine Lysine Residue (-NH2) Reagent 2,2,2-trichloro-N- (hydroxymethyl)acetamide Lysine->Reagent Schiff Base Formation (N-hydroxymethyl group) Crosslink Lysine-Reagent-Cysteine Covalent Bond Cysteine Cysteine Residue (-SH) Reagent->Cysteine Nucleophilic Substitution (Trichloroacetamide moiety)

Caption: Proposed cross-linking mechanism of this compound.

Advantages and Considerations

Potential Advantages:

  • Heterobifunctionality: The ability to link two different types of amino acids (lysine and cysteine) can provide more specific structural information compared to homobifunctional cross-linkers.

  • Specificity: By targeting specific residue pairs, this reagent may help in identifying unique interaction interfaces that might be missed by other cross-linkers.

  • Tunable Reactivity: The reaction conditions can potentially be optimized to favor one reaction over the other, offering a degree of experimental control.

Considerations:

  • Reactivity: The trichloroacetamide group may exhibit high reactivity, potentially leading to off-target modifications. Careful optimization of reaction conditions is crucial.

  • Cysteine Abundance: Cysteine is a relatively low-abundance amino acid, which might limit the number of identifiable cross-links. However, this can also be an advantage for targeting specific sites.

  • Novelty: As a novel cross-linker, its behavior in complex biological systems is not yet fully characterized. Empirical determination of optimal conditions is necessary.

Protocols

Part A: In Vitro Cross-linking of Purified Protein Complexes

This protocol describes the cross-linking of a purified protein complex in a controlled environment.

Materials:

  • Purified protein complex in a suitable buffer (e.g., HEPES or PBS, pH 7.4). Avoid buffers containing primary amines (e.g., Tris).

  • This compound solution (freshly prepared in a compatible organic solvent like DMSO).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • SDS-PAGE reagents.

Protocol:

  • Prepare Protein Sample: Adjust the concentration of the purified protein complex to 0.5-2 mg/mL in the reaction buffer.

  • Prepare Cross-linker: Prepare a 100 mM stock solution of this compound in DMSO.

  • Cross-linking Reaction: Add the cross-linker to the protein solution to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking.

G start Start: Purified Protein Complex prep_protein Prepare Protein Sample (0.5-2 mg/mL) start->prep_protein crosslink Add Cross-linker (0.5-2 mM final conc.) prep_protein->crosslink prep_reagent Prepare Cross-linker Stock Solution prep_reagent->crosslink incubate Incubate (RT, 30-60 min) crosslink->incubate quench Quench Reaction (Tris or Glycine) incubate->quench analyze Analyze by SDS-PAGE quench->analyze end End: Visualize Cross-linked Products analyze->end

Caption: In Vitro Cross-linking Workflow.

Part B: In Vivo/In Situ Cross-linking in Cultured Cells

This protocol outlines the application of the cross-linker to living cells to capture interactions in their native environment.

Materials:

  • Cultured cells (adherent or suspension).

  • Phosphate-buffered saline (PBS).

  • This compound solution.

  • Quenching solution.

  • Lysis buffer with protease inhibitors.

Protocol:

  • Cell Preparation: Grow cells to 70-80% confluency. For adherent cells, wash twice with PBS. For suspension cells, pellet and resuspend in PBS.

  • Cross-linking: Add the cross-linker to the cells in PBS to a final concentration of 1-5 mM. The optimal concentration and incubation time should be determined empirically to balance cross-linking efficiency and cell viability.

  • Incubation: Incubate at 37°C for 10-30 minutes.

  • Quenching: Quench the reaction by adding a quenching solution.

  • Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Extraction: Centrifuge to pellet cell debris and collect the supernatant containing the cross-linked proteome.

Part C: Sample Preparation for Mass Spectrometry
  • Protein Denaturation and Reduction: Denature the protein sample with 8 M urea, and reduce disulfide bonds with dithiothreitol (DTT).

  • Alkylation: Alkylate free cysteines with iodoacetamide to prevent disulfide bond reformation.

  • Digestion: Dilute the sample to reduce the urea concentration and digest the proteins into peptides using a protease such as trypsin.

  • Enrichment (Optional): Cross-linked peptides are often low in abundance. Consider using size-exclusion chromatography (SEC) or other methods to enrich for higher molecular weight cross-linked peptide species.

Mass Spectrometry and Data Analysis

LC-MS/MS Analysis

Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[4][8] A standard "bottom-up" proteomics workflow is generally applicable.[8]

Data Analysis Workflow

The identification of cross-linked peptides requires specialized software that can handle the complexity of MS/MS spectra from two linked peptides.

  • Database Searching: Use software such as pLink, MeroX, or XlinkX.

  • Parameter Configuration:

    • Cross-linker Mass: Define the mass of the cross-linker after reacting with the amino acid side chains.

    • Reactive Sites: Specify the reactive amino acids (Lysine and Cysteine).

    • Enzyme: Specify the protease used for digestion (e.g., Trypsin).

    • Modifications: Include variable modifications such as oxidation of methionine and carbamidomethylation of non-cross-linked cysteines.

  • Validation: Filter the identified cross-links based on a false discovery rate (FDR) to ensure high confidence in the results.

G start Start: Raw MS Data (.raw) peaklist Peak List Generation (e.g., MSConvert) start->peaklist search Cross-link Search Engine (e.g., pLink, MeroX) peaklist->search results Identified Cross-linked Peptide Pairs search->results database Protein Sequence Database (FASTA) database->search parameters Search Parameters: - Cross-linker Mass - Reactive Sites (K, C) - Enzyme, Modifications parameters->search fdr False Discovery Rate (FDR) Filtering results->fdr validated High-Confidence Cross-links fdr->validated analysis Structural Modeling & Interaction Mapping validated->analysis end End: Biological Insights analysis->end

Caption: Data Analysis Workflow for XL-MS.

Data Interpretation and Validation

The identified cross-links provide distance constraints between the linked amino acid residues. This information can be used to:

  • Map the interaction interface between two proteins.

  • Provide structural information for protein modeling and docking studies.

  • Identify conformational changes in proteins or protein complexes.

It is recommended to validate key findings using orthogonal methods such as co-immunoprecipitation, yeast two-hybrid, or structural biology techniques like cryo-electron microscopy.

Troubleshooting

ProblemPotential CauseSuggested Solution
No or low cross-linking efficiency Insufficient cross-linker concentration or incubation time.Increase cross-linker concentration and/or incubation time. Optimize pH of the reaction buffer.
Excessive protein aggregation/precipitation Cross-linker concentration is too high.Decrease cross-linker concentration. Optimize reaction conditions.
Low number of identified cross-links Low abundance of cross-linked peptides. Cysteine residues are not accessible.Implement an enrichment strategy for cross-linked peptides. Ensure protein is correctly folded and cysteines are available for reaction.
High number of non-specific modifications Cross-linker is too reactive under the given conditions.Decrease incubation time and/or temperature. Optimize quenching step.

Conclusion

This compound presents an exciting new avenue for the study of protein-protein interactions using chemical cross-linking mass spectrometry. Its proposed heterobifunctional nature offers the potential for capturing specific interactions that may be challenging to identify with conventional cross-linkers. While further characterization and optimization are required, the protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the utility of this promising new reagent in their studies of protein structure and function.

References

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2019). Nature Communications. [Link]

  • Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. (2015). Journal of Biological Chemistry. [Link]

  • Chemical mechanism of formaldehyde crosslinking. (2014). Dovepress. [Link]

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. (2020). The Hebrew University of Jerusalem. [Link]

  • Formaldehyde protein/nucleic acid & protein/protein crosslinking biochemistry. (2021). YouTube. [Link]

  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2025). EMBO Reports. [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. ResearchGate. [Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. (2020). Essays in Biochemistry. [Link]

  • Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. (2023). Journal of the American Chemical Society. [Link]

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. [Link]

  • Lysine acetylation can generate highly charged enzymes with increased resistance toward irreversible inactivation. (2008). Protein Science. [Link]

  • Chemistry of Amides. (2022). LibreTexts Chemistry. [Link]

  • Peptide and Protein Cysteine Modification Enabled by Hydrosulfuration of Ynamide. (2024). Journal of the American Chemical Society. [Link]

  • One-Pot Transformation of Trichloroacetamide into Readily Deprotectable Carbamates. (2006). Organic Letters. [Link]

  • Amide Bond Activation of Biological Molecules. (2020). Molecules. [Link]

  • Modeling the Reaction Mechanisms of the Amide Hydrolysis in an N-(o-Carboxybenzoyl)-l-amino Acid. (2005). Journal of the American Chemical Society. [Link]

  • N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. (2013). DSpace@MIT. [Link]

  • A glutamate/aspartate switch controls product specificity in a protein arginine methyltransferase. (2012). The EMBO Journal. [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. (2023). bioRxiv. [Link]

  • Aspartate aminotransferase isotope exchange reactions: implications for glutamate/glutamine shuttle hypothesis. (2001). Journal of Neurochemistry. [Link]

  • Amines, amides, amino acids and proteins (Topic 18B). Medify. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). PolyU Institutional Research Archive. [Link]

  • Selective lysine modification of native peptides via aza-Michael addition. (2020). Organic & Biomolecular Chemistry. [Link]

  • Chemo- and Regioselective Lysine Modification on Native Proteins. (2018). Journal of the American Chemical Society. [Link]

    • Amines, Amides , Amino Acids and proteins. chemrevise. [Link]

  • N-acetylaspartate as a Reservoir for Glutamate. (2018). Frontiers in Neuroscience. [Link]

  • Stereoselective Rearrangement of Trichloroacetimidates: Application to the Synthesis of α-Glycosyl Ureas. ResearchGate. [Link]

  • Glutamate becomes neurotoxic via the N-methyl-D-aspartate receptor when intracellular energy levels are reduced. (1988). Brain Research. [Link]

  • Quantitation of aspartate and glutamate in HPLC analysis of phenylthiocarbamyl amino acids. (1988). Journal of Chromatography A. [Link]

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Application Notes & Protocols: Synthesis of Bioconjugates Using 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: ANP-TCHMA-20260121

Introduction: The Strategic Role of Covalent Modifiers in Bioconjugate Synthesis

Bioconjugation, the covalent attachment of a synthetic molecule to a biomolecule, is a cornerstone of modern biotechnology and medicine.[1][2] It enables the creation of sophisticated tools for biological research and targeted therapeutics with enhanced efficacy and safety profiles.[2][3] Among the most significant applications is the development of Antibody-Drug Conjugates (ADCs), which combine the exquisite specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[4][5][6]

The success of any bioconjugate hinges on the chemistry used to link its components. An ideal conjugation strategy should be highly selective, proceed under mild, biocompatible conditions, and result in a stable, covalent bond that does not perturb the function of the biomolecule.[3] While various amino acid residues can be targeted, the thiol group of cysteine offers a unique handle for chemoselective modification due to its relatively low abundance and high nucleophilicity.[3][7][8]

This document provides a detailed technical guide on the use of 2,2,2-trichloro-N-(hydroxymethyl)acetamide and related chloroacetamide compounds for the site-selective modification of cysteine residues in proteins, with a focus on the synthesis of ADCs.

The Reagent: this compound

This compound is a member of the haloacetamide class of reagents, which are effective electrophiles for alkylating nucleophilic residues. The core reactivity lies in the chloroacetamide moiety.

Property Value Source
Chemical Formula C₃H₆ClNO₂[9]
Molecular Weight 123.54 g/mol [9]
Reactive Group Chloroacetamide[10]
Target Residue Cysteine (Thiol Group)[7][10]

The N-(hydroxymethyl) group can potentially serve as a handle for attaching payloads or modifying solubility, while the trichloroacetyl group activates the adjacent carbon for nucleophilic attack. The fundamental mechanism, however, is driven by the reaction of the α-chloro carbon with a cysteine thiol.

Mechanism of Action: Cysteine Alkylation via SN2 Reaction

The conjugation of chloroacetamides to proteins is a highly efficient and chemoselective process targeting the sulfhydryl group of cysteine residues. The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.

Causality of the Reaction:

  • Deprotonation: At a pH slightly above neutral (typically 7.5-8.5), the cysteine thiol (R-SH), with a pKa of ~8.5, partially deprotonates to form the more nucleophilic thiolate anion (R-S⁻).[7]

  • Nucleophilic Attack: The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the chlorine atom on the chloroacetamide reagent.

  • Bond Formation & Displacement: This attack results in the formation of a stable, covalent thioether bond and the displacement of the chloride ion as a leaving group.[11]

This reaction is highly selective for cysteine over other nucleophilic residues like lysine under controlled pH conditions, as the thiol group is significantly more nucleophilic than the ε-amino group of lysine at this pH.[3]

ADC_Synthesis_Workflow start Monoclonal Antibody (mAb) with Interchain Disulfides step1 Step 1: Reduction (e.g., with TCEP) start->step1 step2 Reduced mAb with Free Cysteine Thiols step1->step2 step3 Step 2: Conjugation Add Payload-Linker-Chloroacetamide step2->step3 step4 Crude ADC Mixture step3->step4 step5 Step 3: Purification (e.g., SEC, HIC) step4->step5 end Characterized ADC (Homogeneous DAR) step5->end

Caption: General workflow for cysteine-based Antibody-Drug Conjugate synthesis.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., stoichiometry, reaction time, temperature) should be determined empirically for each specific antibody and payload combination.

Protocol 1: Partial Reduction of Antibody Interchain Disulfides

Objective: To expose a controlled number of free cysteine thiol groups for conjugation. Using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is preferred as it is stable and does not contain thiols that could interfere with the subsequent conjugation step.

Materials:

  • Monoclonal Antibody (mAb): e.g., Trastuzumab, at 5-10 mg/mL

  • Reduction Buffer: Phosphate Buffered Saline (PBS), 50 mM, containing 10 mM EDTA, pH 7.5

  • TCEP Stock Solution: 10 mM in water, freshly prepared

  • Quenching Solution (Optional): N-acetyl cysteine, 50 mM in water [12] Procedure:

  • Buffer Exchange: Ensure the mAb is in the Reduction Buffer. If not, perform buffer exchange using a desalting column or tangential flow filtration.

  • TCEP Addition: Add a defined molar equivalent of TCEP stock solution to the mAb solution. A typical starting point is 2.5 to 4.0 equivalents per mole of antibody to target the four interchain disulfides.

  • Incubation: Gently mix and incubate the reaction at 20-37°C for 1.5 to 2 hours. [12][13]Monitor the reaction progress if analytical methods are available.

  • Conjugation: Proceed immediately to Protocol 2. Quenching is generally not required if the conjugation step follows directly, as the conjugation reagent will react with the generated thiols.

Protocol 2: Cysteine Conjugation with a Chloroacetamide-Payload

Objective: To covalently attach the payload-linker moiety to the free thiols on the reduced antibody.

Materials:

  • Reduced mAb solution (from Protocol 1)

  • Payload-Linker-Chloroacetamide Stock Solution: 10-20 mM in a water-miscible organic co-solvent like DMA or DMSO.

  • Co-solvent: Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Co-solvent Addition: To the reduced mAb solution, add the co-solvent to a final concentration of 5-10% (v/v) to ensure the (often hydrophobic) payload-linker remains soluble. [13]2. Payload Addition: Add the Payload-Linker-Chloroacetamide stock solution to the mAb solution. A molar excess of 5-10 equivalents relative to the antibody is a common starting point.

  • Incubation: Mix gently and incubate at room temperature (20-25°C) for 2-4 hours. The reaction should be performed in the dark if the payload is light-sensitive.

  • Quenching: Stop the reaction by adding an excess of a thiol-containing small molecule, such as N-acetyl cysteine (e.g., 20-fold molar excess over the conjugation reagent), to consume any unreacted chloroacetamide. [12]Incubate for an additional 30 minutes.

  • Purification: Remove unreacted payload-linker, quenching agent, and co-solvent. This is typically achieved using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF), exchanging the ADC into its final formulation buffer.

Characterization and Data Analysis

Validating the synthesis is a critical step. The primary goal is to confirm successful conjugation and determine the distribution of species, summarized by the average DAR.

Analytical Technique Purpose Typical Result
HIC-HPLC Determines the DAR distribution and average DAR. [12]A chromatogram showing peaks for DAR0, DAR2, DAR4, etc. The relative area of each peak is used to calculate the average DAR.
RP-HPLC (Reduced) Confirms conjugation on light and/or heavy chains. [12]A shift in the retention time of the heavy chain (and/or light chain) peak compared to the unconjugated antibody.
UV-Vis Spectroscopy Measures protein concentration and can help calculate DAR if the payload has a distinct absorbance.Calculation of DAR based on absorbance at 280 nm (protein) and a payload-specific wavelength.
Mass Spectrometry (MS) Provides an exact mass of the intact ADC or its subunits, confirming the number of attached payloads.Deconvoluted mass spectrum showing peaks corresponding to the mAb + n*(payload-linker).

Scientific Integrity & Field-Proven Insights

  • Trustworthiness of the Protocol: The stability of the thioether bond formed by chloroacetamide alkylation is a key advantage, leading to ADCs with high stability in circulation. [11]This protocol is self-validating through the rigorous characterization steps outlined. An ADC with a well-defined HIC-HPLC profile and confirmed mass is a reliable conjugate.

  • Expertise in Experimental Choices:

    • pH Control: Maintaining the pH between 7.5 and 8.5 is a critical balance. A lower pH reduces the reaction rate by disfavoring thiolate formation, while a higher pH can risk antibody denaturation and increase the likelihood of off-target reactions with other residues like lysine.

    • Stoichiometry: The equivalents of both the reducing agent (TCEP) and the conjugation reagent must be carefully optimized. Insufficient reduction leads to low DAR, while over-reduction can fragment the antibody. Excess conjugation reagent can lead to aggregation or off-target modification.

  • Authoritative Grounding & Potential Pitfalls: While highly effective, chloroacetamides are potent electrophiles. It is crucial to ensure that the reaction is quenched properly to avoid alkylation of other proteins during downstream processing or in a therapeutic context. Recent research has indicated that some chloroacetamide-containing ligands can induce cellular stress pathways like ferroptosis, independent of their intended target. [14][15]This highlights the importance of thorough biological characterization of the final bioconjugate.

References

  • Vertex AI Search. (2013).
  • Gotthardt, G., Weckesser, J., Tascher, G., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO reports, 23(12), e55011. Available at: [Link]

  • Li, G., & Liu, Z. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). Pharmaceutical Fronts, 01(01), 1640001. Available at: [Link]

  • Beck, A., Goetsch, L., Dumontet, C., & Corvaia, N. (2017). Strategies and challenges for the next generation of antibody-drug conjugates. Nature Reviews Drug Discovery, 16(5), 315-337. Available at: [Link]

  • Le, K. D., Dubay, M., et al. (2020). Synthesis and Biological Evaluation of Antibody Drug Conjugates Based on an Antibody Expression System: Conamax. ACS Omega, 5(12), 6485–6492. Available at: [Link]

  • SYNthesis med chem. Antibody Drug Conjugates. Available at: [Link]

  • Nagase, T., Mizuta, T., et al. (2019). Good Manufacturing Practice Strategy for Antibody–Drug Conjugate Synthesis Using Site-Specific Chemical Conjugation. Organic Process Research & Development, 23(12), 2692–2701. Available at: [Link]

  • Zhang, C., & Xian, M. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(2), e202103440. Available at: [Link]

  • Gotthardt, G., Weckesser, J., Tascher, G., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. ResearchGate. Available at: [Link]

  • Taki, M., et al. (2012). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 10(30), 5783-5786. Available at: [Link]

  • Lindley, H. (1962). The reaction of thiol compounds and chloroacetamide. 2. The reaction between chloroacetamide and cysteine peptides. The Biochemical journal, 82(3), 418–425. Available at: [Link]

  • Stephanopoulos, N., & Francis, M. B. (2011). Choosing an effective protein bioconjugation strategy. Nature chemical biology, 7(12), 876–884. Available at: [Link]

  • PubChem. 2,2,2-Trichloro(15N)acetamide. Available at: [Link]

  • D'Agostino, M., & D'Alonzo, D. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3568. Available at: [Link]

  • Koniev, O., & Wagner, A. (2015). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. Journal of Peptide Science, 21(1), 2-19. Available at: [Link]

  • Samieipour, F., et al. (2024). Recent developments in bioconjugation: From strategies to design and clinical applications. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Chemical Communications. Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping. Available at: [Link]

  • U.S. Environmental Protection Agency. Acetamide, 2-chloro-N-(hydroxymethyl)-. Available at: [Link]

  • Bisht, T., Adhikari, A., Patil, S., & Dhoundiyal, S. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Galgotias Journal of Health Sciences, 25(3), 226-243. Available at: [Link]

  • Lee, J., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Medicinal Chemistry, 12(11), 1820-1841. Available at: [Link]

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Application Notes and Protocols for the Use of 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the use of 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a reagent for the protection of amine functionalities. This document outlines the underlying chemical principles, advantages, and detailed protocols for both the introduction and subsequent removal of the 2,2,2-trichloroacetamide (TCAm) protecting group, a valuable tool in multistep organic synthesis.

Introduction: The Role of Amine Protection in Complex Synthesis

In the intricate landscape of organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the selective reactivity of functional groups is paramount.[1] Amines, being nucleophilic and often basic, can interfere with a wide array of desired chemical transformations.[2] Protecting groups serve as temporary masks for such reactive functionalities, rendering them inert to specific reaction conditions, only to be removed at a later, strategic point in the synthetic sequence.[1] An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily cleavable under mild and selective conditions that do not affect other parts of the molecule.

The 2,2,2-trichloroacetamide (TCAm) group offers a robust option for the protection of primary and secondary amines. Its electron-withdrawing nature significantly reduces the nucleophilicity and basicity of the protected amine. This guide focuses on the application of this compound as a convenient and effective reagent for the introduction of the TCAm protecting group.

The Reagent: this compound

This compound is a stable, crystalline solid that serves as a precursor to a reactive N-acyliminium ion. This electrophilic intermediate is the key to the amidoalkylation of nucleophiles, including amines. The hydroxymethyl group, upon protonation under acidic conditions, is readily eliminated as water, generating the highly reactive N-trichloroacetyliminium ion.

Mechanism of Protection: Acid-Catalyzed Amidoalkylation

The protection of an amine with this compound proceeds via an acid-catalyzed amidoalkylation reaction. The generally accepted mechanism is as follows:

  • Protonation of the Hydroxyl Group: In the presence of a strong acid catalyst, the hydroxyl group of this compound is protonated, forming a good leaving group (water).

  • Formation of the N-Acyliminium Ion: Subsequent loss of water generates a resonance-stabilized N-acyliminium ion. This species is a potent electrophile.

  • Nucleophilic Attack by the Amine: The amine substrate, acting as a nucleophile, attacks the electrophilic carbon of the N-acyliminium ion.

  • Deprotonation: Loss of a proton from the newly formed ammonium center yields the protected amine and regenerates the acid catalyst.

Figure 1. Mechanism of Amine Protection.

Advantages of the Trichloroacetamide (TCAm) Protecting Group

The TCAm group offers several advantages in a synthetic campaign:

  • High Stability: The electron-withdrawing nature of the trichloromethyl group makes the amide bond robust and stable to a wide range of reaction conditions, including many acidic and basic environments where other protecting groups might be labile.

  • Orthogonality: The TCAm group can be cleaved under conditions that do not affect other common protecting groups such as Boc, Cbz, and Fmoc, allowing for selective deprotection strategies in complex molecules.

  • Crystallinity: The presence of the TCAm group can often enhance the crystallinity of intermediates, facilitating purification by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for the Protection of Amines

This protocol describes a general method for the protection of a primary or secondary amine using this compound.

Materials:

  • Amine substrate

  • This compound (1.1 - 1.5 equivalents)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Acid catalyst (e.g., p-Toluenesulfonic acid (PTSA), Trifluoroacetic acid (TFA), concentrated Sulfuric acid - catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine substrate in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound to the solution.

  • Carefully add a catalytic amount of the acid catalyst to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-trichloroacetyl protected amine.

Protection_Workflow start Dissolve Amine and Reagent in Anhydrous Solvent add_catalyst Add Acid Catalyst start->add_catalyst react Stir at RT or with Heating (Monitor by TLC/LC-MS) add_catalyst->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end N-TCAm Protected Amine purify->end

Figure 2. Amine Protection Workflow.

Protocol 2: Deprotection of N-Trichloroacetyl Amines via Basic Hydrolysis

This protocol outlines a common method for the cleavage of the TCAm group under basic conditions.

Materials:

  • N-trichloroacetyl protected amine

  • Methanol or Ethanol

  • Aqueous base (e.g., 3M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution)

  • Aqueous acid for neutralization (e.g., 2M Hydrochloric acid (HCl))

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Anhydrous potassium carbonate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the N-trichloroacetyl protected amine in methanol or ethanol in a round-bottom flask.

  • Add the aqueous sodium hydroxide solution to the flask.

  • Stir the reaction mixture at room temperature or heat to 50 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully acidify with 2M HCl.

  • Remove the alcohol solvent under reduced pressure.

  • Wash the aqueous residue with a non-polar solvent like dichloromethane to remove any trichloroacetic acid byproducts.

  • Basify the aqueous layer with a suitable base to deprotonate the amine salt.

  • Extract the deprotected amine with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and dry over anhydrous potassium carbonate or sodium sulfate.

  • Filter the drying agent and carefully remove the solvent under reduced pressure to yield the deprotected amine.

Table 1: Summary of Deprotection Conditions

Reagent(s)Solvent(s)TemperatureComments
NaOH or KOH (aq)Methanol, EthanolRT to 50 °CStandard basic hydrolysis.
LiOH (aq)Methanol/EthanolRoom TemperatureMild basic hydrolysis conditions.
K₂CO₃ (aq)Methanol/EthanolRoom TemperatureMilder base, may require longer reaction times.
DIBAL-HToluene or THF-78 °C to RTReductive cleavage, useful for sensitive substrates.
EthylenediamineN/AVariesCan be effective for hindered amides.
Zinc (powder)Acetic Acid or THF/H₂ORoom TemperatureReductive cleavage, similar to Troc deprotection.

Troubleshooting and Field-Proven Insights

  • Incomplete Protection: If the protection reaction stalls, consider increasing the amount of acid catalyst or gently heating the reaction mixture. Ensure that the starting materials and solvent are scrupulously dry, as water can hydrolyze the N-acyliminium ion intermediate.

  • Difficult Deprotection: For sterically hindered trichloroacetamides, basic hydrolysis may be slow. In such cases, reductive cleavage using DIBAL-H or activated zinc may be more effective. The choice of deprotection method should be guided by the overall functional group tolerance of the substrate.

  • Side Reactions during Deprotection: Under strongly basic conditions, other sensitive functional groups such as esters may be cleaved. For substrates with base-labile groups, milder conditions (e.g., K₂CO₃) or an alternative deprotection strategy (reductive cleavage) should be employed.

  • Purification Challenges: The byproduct of the protection reaction is water, which is easily removed. During deprotection, the resulting trichloroacetate salts can sometimes complicate work-up. A thorough aqueous wash is typically sufficient for their removal.

Conclusion

The use of this compound for the introduction of the trichloroacetamide protecting group is a valuable strategy in organic synthesis. The resulting TCAm-protected amines exhibit high stability, allowing for a broad range of subsequent chemical transformations. The deprotection can be achieved under various conditions, offering flexibility and orthogonality with other common protecting groups. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can effectively utilize this protecting group strategy to advance their synthetic endeavors.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Amine Protection. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

  • Troc Protecting Group. (n.d.). Total Synthesis. Retrieved January 21, 2026, from [Link]

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2,2,2-trichloro-N-(hydroxymethyl)acetamide reaction with cysteine and lysine residues.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Characterization and Application of 2,2,2-trichloro-N-(hydroxymethyl)acetamide for the Selective Modification of Cysteine and Lysine Residues.

Audience: Researchers, scientists, and drug development professionals in the fields of chemical biology, proteomics, and bioconjugation.

Introduction: A Novel Reagent for Amino Acid Modification

This compound is a bifunctional reagent whose reactivity is centered around its two key chemical motifs: the N-hydroxymethyl group and the trichloroacetamide moiety. The N-hydroxymethyl functionality positions this compound as a stable, electrophilic formaldehyde equivalent. Upon release, formaldehyde can engage in reactions with various nucleophilic amino acid side chains. The strong electron-withdrawing nature of the adjacent trichloroacetyl group significantly modulates the reactivity of the N-hydroxymethyl group, making it a subject of interest for controlled protein modification.

This document provides a detailed guide to the proposed reaction mechanisms of this compound with the nucleophilic side chains of cysteine and lysine. It further outlines starting protocols for performing these modifications on model systems and proteins, along with methods for analytical characterization. The insights provided are based on established principles of formaldehyde chemistry with amino acids, offering a foundational framework for researchers to explore this reagent's potential in bioconjugation and chemical biology.[1][2]

Proposed Reaction Mechanisms and Selectivity

The primary reactive center of this compound is the N-hydroxymethyl group, which serves as an in-situ source of an electrophilic species akin to formaldehyde. The reaction pathway and efficiency are highly dependent on the target nucleophile, primarily the thiol group of cysteine and the primary amine of lysine.

Reaction with Cysteine: Formation of a Stable Thiazolidine Adduct

Cysteine is anticipated to be the most reactive amino acid towards this compound.[1] The reaction proceeds via a rapid, two-step intramolecular condensation.

  • Initial Nucleophilic Attack: The highly nucleophilic thiol (-SH) group of the cysteine side chain attacks the electrophilic carbon of the hydroxymethyl group.

  • Intramolecular Cyclization: The proximal primary amine (-NH2) of the cysteine backbone then rapidly condenses with the intermediate, likely a hemithioacetal, to form a stable, five-membered thiazolidine ring.[1][2]

This cyclization reaction is highly favorable and results in a stable covalent adduct. Studies on the reaction of formaldehyde with cysteine have shown that this pathway is highly efficient and leads to the formation of thiazolidine-4-carboxylic acid.[1][2][3]

Caption: Proposed reaction of this compound with cysteine.

Reaction with Lysine: N-Hydroxymethylation and Potential Cross-linking

The reaction with lysine involves the nucleophilic primary amine (-NH2) of its side chain. This reaction is analogous to a Mannich-type reaction.[4][5]

  • Formation of a Schiff Base: The lysine amine attacks the hydroxymethyl carbon, leading to the elimination of water and the formation of an unstable Schiff base (iminium ion) intermediate.

  • Adduct Formation: This intermediate can be stabilized by reduction or can react with another nucleophile. In the absence of a reducing agent, the primary product is expected to be an N-hydroxymethylated lysine residue.

Compared to the reaction with cysteine, the modification of lysine is generally less efficient and the resulting adducts may be less stable.[1] Under certain conditions, particularly at higher reagent concentrations, this intermediate could potentially react with a second nucleophile, leading to cross-linking.

Caption: Proposed reaction of this compound with lysine.

pH-Dependent Selectivity

The selectivity of the modification can be controlled by adjusting the reaction pH.

  • Cysteine: The thiol group of cysteine has a pKa of approximately 8.3. The thiolate form (S-) is the active nucleophile. Reactions are therefore efficient at neutral to slightly basic pH (pH 7-8.5).

  • Lysine: The primary amine of the lysine side chain has a pKa of ~10.5. To be nucleophilic, it must be in its deprotonated state. Therefore, modification of lysine is favored at a more basic pH (>8.5).

This difference in optimal pH provides a handle to preferentially target cysteine residues over lysine residues.

Experimental Protocols

Disclaimer: The following protocols are proposed starting points. Optimization of reactant concentrations, reaction time, temperature, and buffer conditions is essential for specific applications.

General Workflow

Caption: General experimental workflow for protein modification.

Protocol 1: Modification of a Cysteine-Containing Peptide

This protocol describes the modification of a model peptide (e.g., GCGY-NH2) to validate the reaction.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0

  • Analytical tools: HPLC, Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Peptide Preparation: Dissolve the peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL (approximately 1-2 mM).

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Reaction Initiation: Add a 10-fold molar excess of the reagent stock solution to the peptide solution. For example, add 10 µL of 100 mM reagent to 1 mL of 1 mM peptide solution.

  • Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Analysis: Analyze the reaction mixture directly by ESI-MS to confirm the expected mass shift. Further purify the modified peptide using reverse-phase HPLC.

Protocol 2: Selective Modification of Cysteine Residues in a Protein

This protocol aims to modify accessible cysteine residues on a protein surface.

Materials:

  • Protein of interest (with at least one cysteine residue)

  • Reaction Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5

  • This compound

  • Anhydrous DMSO

  • Quenching Reagent: 100 mM L-cysteine in reaction buffer

  • Purification: Dialysis tubing (appropriate MWCO) or size-exclusion chromatography (SEC) column.

Procedure:

  • Protein Preparation: Prepare a solution of the protein at 1-5 mg/mL in the reaction buffer. If the protein has disulfide bonds that are not to be modified, proceed directly. If targeting internal cysteines, a reducing agent like DTT may be needed, which must be removed prior to modification.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Initiation: Add a 20- to 50-fold molar excess of the reagent to the protein solution. Ensure the final concentration of DMSO is below 5% (v/v) to minimize protein denaturation.

  • Incubation: Incubate at 4°C or room temperature for 1-4 hours. The optimal time and temperature should be determined empirically.

  • Quenching: Add the quenching reagent (L-cysteine) to a final concentration of 10 mM to consume any unreacted reagent. Incubate for an additional 30 minutes.

  • Purification: Remove excess reagent and byproducts by extensive dialysis against a suitable buffer or by using an SEC column.

  • Characterization: Confirm modification using intact protein mass spectrometry (e.g., ESI-Q-TOF) to observe the mass increase. Peptide mapping (LC-MS/MS) can be used to identify the specific sites of modification.

Data Analysis and Expected Results

The primary method for confirming the modification is mass spectrometry, which will detect a specific mass shift corresponding to the covalent adduction.

Target ResidueReaction TypeMass of Added MoietyExpected Mass Shift (Monoisotopic)
Cysteine Thiazolidine formation-CH₂-+12.00 Da
Lysine N-Hydroxymethylation-CH₂OH+30.01 Da

Note: The mass shift for cysteine reflects the net addition of a methylene (-CH2-) group to the entire residue to form the thiazolidine ring. For lysine, the shift corresponds to the addition of a hydroxymethyl group.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Modification Yield Insufficient reagent excess; Short reaction time; Non-optimal pH; Inaccessible residues.Increase molar excess of reagent (up to 100x). Increase incubation time or temperature. Optimize pH for the target residue. Consider partial denaturation to expose buried residues.
Protein Precipitation High concentration of organic solvent (DMSO); Reagent-induced cross-linking.Keep final DMSO concentration <5%. Use a lower molar excess of the reagent. Perform the reaction at a lower temperature (4°C).
Non-specific Modification Reaction pH is too high, leading to lysine modification.For cysteine-specific modification, maintain pH between 7.0 and 8.0.
Reagent Instability Hydrolysis of the N-hydroxymethyl group.Always prepare the reagent stock solution fresh immediately before use.

References

  • Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Communications Chemistry, 2(1), 1-10. Available at: [Link]

  • Dale, J., & Sigvartsen, T. (1991). Condensation of alkanediamines with formaldehyde; intra molecular disproportionation of N-hydroxymethyl groups into N-methyl and N-formal groups. Acta Chemica Scandinavica, 45, 1064–1070. Available at: [Link]

  • Metz, B., et al. (2004). Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. Journal of Biological Chemistry, 279(8), 6235-6243. Available at: [Link]

  • Sartori, G., et al. (1998). The Mannich reaction of amides with aldehydes and amines. Tetrahedron, 54(44), 13479-13490. (A general reference for Mannich-type reactions involving amides). Available at: [Link]

  • Fawwaz, M., et al. (2020). Preparation of Thioaminals in Water. Molecules, 25(15), 3466. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2,2,2-trichloro-N-(hydroxymethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to confidently and successfully perform this synthesis in your laboratory.

Introduction to this compound

This compound is a versatile chemical intermediate. The presence of the reactive N-hydroxymethyl group and the electron-withdrawing trichloromethyl moiety makes it a valuable building block in organic synthesis. However, these same features can present challenges in optimizing its synthesis. This guide will walk you through the critical parameters to control for a successful reaction.

Reaction Scheme and Mechanism

The synthesis of this compound involves the reaction of 2,2,2-trichloroacetamide with formaldehyde. The reaction is typically carried out under basic or acidic conditions, although it can also proceed without a catalyst.[1]

Reaction:

Mechanism:

The reaction proceeds via nucleophilic addition of the amide nitrogen to the carbonyl carbon of formaldehyde. The electron-withdrawing nature of the trichloromethyl group increases the acidity of the amide N-H proton, facilitating its removal and enhancing the nucleophilicity of the nitrogen.

Optimized Synthesis Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,2,2-trichloroacetamide

  • Formaldehyde (37% aqueous solution)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetone

  • Deionized water

  • Dry ice

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,2,2-trichloroacetamide (1.0 eq) in a minimal amount of water.

  • Catalyst Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.05 eq).

  • Formaldehyde Addition: Slowly add formaldehyde solution (1.1 eq) to the mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully add crushed dry ice to neutralize the potassium carbonate.[2][3]

    • Remove the water under reduced pressure at a temperature below 40°C to avoid product decomposition.[2][3]

    • To the resulting oil, add anhydrous sodium sulfate to remove residual water.

    • Extract the product with acetone, filter the drying agent, and evaporate the acetone under reduced pressure.

Purification by Recrystallization

Recrystallization is an effective method for purifying the final product.[4]

Solvent Systems:

  • Single Solvent: Ethanol or acetonitrile are good starting points.[4] Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly.

  • Two-Solvent System: A mixture of a good solvent (e.g., acetone, dichloromethane) and a poor solvent (e.g., hexane, pentane) can be effective.[5][6][7] Dissolve the crude product in the minimum amount of the hot good solvent, then add the poor solvent dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Troubleshooting Guide

Symptom Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC until the starting material is consumed. If the reaction is sluggish, gentle heating (e.g., 40-50°C) may be applied, but be cautious of potential side reactions.
Decomposition of the product during work-up.Avoid high temperatures during solvent removal. Keep the temperature below 40°C.[2][3]
Sub-optimal pH.The reaction can be sensitive to pH. While base catalysis is common, strongly basic conditions can promote side reactions. If using a base, a mild base like K₂CO₃ is recommended. Acid catalysis can also be explored, but may lead to different side products.
Formation of Side Products Polymerization of formaldehyde: Formaldehyde can polymerize, especially under harsh conditions.[8][9]Use a slight excess of formaldehyde and add it slowly to the reaction mixture.
Formation of N,N'-methylenedi(2,2,2-trichloroacetamide): Reaction of the product with another molecule of trichloroacetamide.Use a slight excess of formaldehyde to favor the formation of the desired product.
Hydrolysis of the product: The N-hydroxymethyl group can be susceptible to hydrolysis, especially under acidic or strongly basic conditions.Maintain a mildly basic or neutral pH during the reaction and work-up.
Product is an Oil and Does Not Solidify Presence of impurities.Ensure thorough drying of the crude product before attempting recrystallization. The presence of water can inhibit crystallization.[2][3]
Incorrect recrystallization solvent.Experiment with different solvent systems as described in the purification section.
Inconsistent Results Variability in reagent quality.Use high-purity starting materials. The formaldehyde solution should be fresh.
Atmospheric moisture.While the reaction is often run in aqueous conditions, during work-up and purification, exclusion of moisture is important, especially if the product is hygroscopic.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this reaction?

The optimal pH can be substrate-dependent. For trichloroacetamide, a mildly basic condition (pH 8-9) using a catalyst like potassium carbonate is a good starting point. Both acidic and strongly basic conditions can lead to side reactions and decomposition.[1]

Q2: Can I use a different base as a catalyst?

Yes, other mild bases like sodium carbonate or triethylamine can be used. Strong bases like sodium hydroxide should be avoided as they can promote the hydrolysis of the amide and other side reactions.

Q3: My reaction is very slow. Can I heat it?

Gentle heating (40-50°C) can be used to increase the reaction rate. However, be aware that higher temperatures can lead to the formation of byproducts and decomposition of the desired product.[2][3] It is recommended to first ensure that other parameters like catalyst concentration and stirring are optimal.

Q4: How do I effectively remove water after the reaction?

Rotary evaporation at a temperature below 40°C is the recommended method.[2][3] For stubborn residual water, azeotropic distillation with a solvent like toluene can be considered, followed by drying with a desiccant like anhydrous sodium sulfate.

Q5: What are the key safety precautions for this reaction?

  • 2,2,2-trichloroacetamide and its derivatives can be irritating and harmful.[10]

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of the Experimental Workflow

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Trichloroacetamide in Water add_catalyst Add K₂CO₃ start->add_catalyst 1.0 eq add_formaldehyde Add Formaldehyde add_catalyst->add_formaldehyde 0.05 eq monitor Monitor by TLC add_formaldehyde->monitor 1.1 eq neutralize Neutralize with Dry Ice monitor->neutralize evaporate_h2o Evaporate Water (<40°C) neutralize->evaporate_h2o dry Dry with Na₂SO₄ evaporate_h2o->dry extract Extract with Acetone dry->extract evaporate_acetone Evaporate Acetone extract->evaporate_acetone recrystallize Recrystallize evaporate_acetone->recrystallize filter_dry Filter and Dry recrystallize->filter_dry product Pure Product filter_dry->product

Caption: Workflow for the synthesis and purification of this compound.

References

  • Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Electrophotocatalytic Hydroxymethylation of Azaarenes with Methanol. (2024). Organic Letters. Retrieved from [Link]

  • Exploration of Carbon-oxygen and Carbon-nitrogen Bond Formation Utilizing Trichloroacetimidates and Investigations of New Reactions Mediated. (n.d.). Syracuse University. Retrieved from [Link]

  • What is the best technique for amide purification? (2020). ResearchGate. Retrieved from [Link]

  • Recrystallization method. (n.d.). Retrieved from [Link]

  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. (2023). National Institutes of Health. Retrieved from [Link]

  • Trichloroacetimidates as Alkylating Reagents and Their Application in the Synthesis of Pyrroloindoline Natural Products and Synt. (n.d.). Syracuse University. Retrieved from [Link]

  • Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Formaldehyde surrogates in multicomponent reactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Formation of N-substituted trichloroacetamides from amines and hexachloroacetone. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from hexachloroacetone. (n.d.). Google Patents.
  • Acid Catalyzed Alkylation Reactions of Trichloroacetimidates. (n.d.). American Chemical Society. Retrieved from [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • Formaldehyde surrogates in multicomponent reactions. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Acetamide, 2,2,2-trichloro-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. (n.d.). MDPI. Retrieved from [Link]

  • Trichloroacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (n.d.). Google Patents.
  • 2,2,2-Trichloro(15N)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Hydroxymethylation of DNA: an epigenetic marker. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Trichloroacetamide cas no. 594-65-0. (n.d.). UniVOOK Chemical. Retrieved from [Link]

  • Acetonitrile and N-Chloroacetamide Formation from the Reaction of Acetaldehyde and Monochloramine. (2015). Semantic Scholar. Retrieved from [Link]

  • Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization with two solvents. (2019). Reddit. Retrieved from [Link]

  • 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. (n.d.). PubChem. Retrieved from [Link]

  • Accessing new polymorphs and solvates through solvothermal recrystallization. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Are methyl groups electron-donating or electron-withdrawing in boron clusters? Permethylation of o-carborane. (2005). Journal of the American Chemical Society. Retrieved from [Link]

  • Inductive effect of -NHMe. (2020). Chemistry Stack Exchange. Retrieved from [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. (n.d.). National Institutes of Health. Retrieved from [Link]

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Technical Support Center: Understanding and Troubleshooting Side Reactions of 2,2,2-trichloro-N-(hydroxymethyl)acetamide in Protein Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a versatile reagent for protein labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. Our goal is to empower you to navigate the complexities of your experiments, ensuring reliable and reproducible results.

Introduction to the Reagent: A Latent Electrophile

This compound is a valuable tool for protein bioconjugation. Its reactivity stems from its ability to act as a stable precursor to a reactive electrophile. Under physiological conditions, it can release formaldehyde, which then reacts with the amide to form a highly reactive N-acyliminium ion. This intermediate is the primary species responsible for covalent modification of nucleophilic amino acid residues on a protein's surface. Understanding this activation mechanism is the first step in mastering its application and troubleshooting potential side reactions.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the use of this compound in protein labeling.

Q1: What is the primary mechanism of protein labeling with this compound?

The labeling process is initiated by the release of formaldehyde from the N-(hydroxymethyl) group. This is followed by the acid-catalyzed formation of a reactive N-acyliminium ion. This electrophilic species is then attacked by nucleophilic side chains of amino acids on the protein surface, leading to the formation of a stable covalent bond. This is analogous to a Mannich-type reaction.[1][2][3]

Q2: Which amino acid residues are the primary targets for this reagent?

The primary targets are amino acids with nucleophilic side chains. Based on the reactivity of the intermediate, the most likely targets include:

  • Cysteine: The thiol group of cysteine is a potent nucleophile and is expected to be a primary site of modification, likely forming a stable thiazolidine linkage.[4][5]

  • Lysine: The ε-amino group of lysine is another strong nucleophile that can react with the N-acyliminium ion.[6][7][8]

  • Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen that can participate in the reaction.[6][7][9][10]

  • Arginine: The guanidinium group of arginine can also be a target for modification.[6][7]

  • Tyrosine: The activated aromatic ring of tyrosine can undergo electrophilic substitution, consistent with a Mannich-type reaction.[11][12]

Q3: How does pH affect the labeling reaction?

The pH of the reaction buffer is a critical parameter. The formation of the reactive N-acyliminium ion is acid-catalyzed. However, the nucleophilicity of the target amino acid side chains is also pH-dependent. For instance, the thiol group of cysteine and the amino group of lysine are more nucleophilic in their deprotonated state, which is favored at higher pH. Therefore, an optimal pH must be determined experimentally to balance the formation of the reactive species and the nucleophilicity of the target residue. Generally, a pH range of 6.5-8.0 is a good starting point.

Q4: Can this reagent be used for site-specific labeling?

Achieving high site-specificity with this reagent can be challenging due to the potential reactivity with multiple nucleophilic amino acids. However, specificity can be enhanced by controlling the reaction conditions (pH, temperature, and reaction time) and by leveraging the unique microenvironment of a particular residue within the protein structure. For instance, a highly accessible and nucleophilic cysteine residue may be preferentially labeled over other less accessible or less reactive residues.

Q5: What are the potential degradation products of the reagent?

This compound can be sensitive to hydrolysis, especially at extreme pH values and elevated temperatures. This can lead to the release of formaldehyde and 2,2,2-trichloroacetamide, reducing the concentration of the active labeling reagent. It is advisable to prepare fresh solutions of the reagent and use them promptly.

Troubleshooting Guide

Encountering unexpected results is a common part of the scientific process. This troubleshooting guide is designed to help you identify and resolve common issues encountered during protein labeling with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling Efficiency 1. Reagent Degradation: The N-(hydroxymethyl)acetamide moiety is susceptible to hydrolysis. 2. Suboptimal pH: The pH is too low to deprotonate the target nucleophile or too high, leading to reagent instability. 3. Presence of Scavengers: Nucleophilic components in the buffer (e.g., Tris, glycine) can compete with the protein for the labeling reagent. 4. Insufficient Reagent Concentration: The molar excess of the reagent over the protein is too low.1. Prepare fresh solutions of this compound immediately before use. 2. Perform a pH titration experiment (e.g., pH 6.0 to 8.5) to determine the optimal pH for your specific protein. 3. Use non-nucleophilic buffers such as HEPES or phosphate buffers. If Tris or glycine must be used, their concentration should be minimized. 4. Increase the molar excess of the labeling reagent. A 10- to 100-fold molar excess is a common starting point.
Non-Specific Labeling / Multiple Adducts 1. High Reagent Concentration: A large excess of the reagent can drive reactions with less reactive nucleophilic residues. 2. Prolonged Reaction Time: Longer incubation times can lead to the modification of secondary, less reactive sites. 3. Reaction with Multiple Nucleophiles: The inherent reactivity of the N-acyliminium ion with various amino acid side chains (Cys, Lys, His, Arg, Tyr).1. Reduce the molar excess of the labeling reagent. 2. Optimize the reaction time by performing a time-course experiment and analyzing the products at different intervals. 3. Characterize the modification sites using mass spectrometry to identify the off-target residues. If a specific residue is desired, consider site-directed mutagenesis to remove other reactive surface residues.
Protein Precipitation or Aggregation 1. Solvent Incompatibility: The solvent used to dissolve the labeling reagent may be incompatible with the protein. 2. Modification-Induced Conformational Changes: Covalent modification can alter the protein's structure, leading to instability and aggregation. 3. Cross-linking: The bifunctional nature of the formaldehyde intermediate can potentially lead to intermolecular cross-linking.[6][13][14]1. Ensure the final concentration of any organic solvent (e.g., DMSO, DMF) used to dissolve the reagent is low and compatible with your protein's stability. 2. Reduce the extent of labeling by lowering the reagent concentration or reaction time. Analyze the protein's structural integrity post-labeling using techniques like circular dichroism. 3. Analyze the sample by SDS-PAGE for the presence of high molecular weight species indicative of cross-linking. If observed, reduce the reagent concentration.
Inconsistent Results 1. Variability in Reagent Quality: Impurities or degradation of the labeling reagent can lead to inconsistent results. 2. Buffer Preparation Inconsistencies: Minor variations in buffer pH can significantly impact the reaction. 3. Temperature Fluctuations: Reaction rates are sensitive to temperature.1. Use a high-purity grade of this compound and store it under appropriate conditions (cool and dry). 2. Prepare buffers carefully and verify the pH before each experiment. 3. Ensure a constant and controlled temperature throughout the labeling reaction.

Experimental Protocols

To assist in your troubleshooting and optimization efforts, we provide the following detailed protocols.

Protocol 1: Optimizing pH for Protein Labeling
  • Prepare a series of reaction buffers with varying pH values (e.g., 0.1 M Phosphate buffer at pH 6.0, 6.5, 7.0, 7.5, and 8.0).

  • Prepare a stock solution of your protein of interest in a low-salt buffer (e.g., 10 mM HEPES, pH 7.4).

  • Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or water).

  • Set up parallel labeling reactions. In separate microcentrifuge tubes, add your protein to each of the different pH buffers.

  • Initiate the reaction by adding a fixed molar excess (e.g., 50-fold) of the labeling reagent to each tube.

  • Incubate the reactions at a constant temperature (e.g., room temperature or 37°C) for a fixed period (e.g., 1 hour).

  • Quench the reaction by adding a quenching agent (e.g., a final concentration of 50 mM Tris or glycine) or by buffer exchange to remove the excess reagent.

  • Analyze the labeling efficiency for each pH condition using an appropriate method, such as mass spectrometry (to determine the degree of modification) or SDS-PAGE (if the label imparts a significant mass shift or contains a reporter group).

Protocol 2: Mass Spectrometry Analysis of Labeled Proteins
  • After the labeling reaction and quenching, remove the excess reagent and byproducts by buffer exchange using a desalting column or dialysis.

  • Denature and reduce the protein sample (e.g., with 8 M urea and 10 mM DTT).

  • Alkylate any free cysteine residues with a standard alkylating agent like iodoacetamide (if cysteine is not the intended target of the labeling).

  • Digest the protein into peptides using a protease such as trypsin.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against the protein sequence, including the mass of the 2,2,2-trichloroacetamide adduct as a variable modification on all potential nucleophilic residues (Cys, Lys, His, Arg, Tyr). The mass of the adduct will be that of the reagent minus the hydroxyl group.

  • Manually validate the identified modification sites by inspecting the MS/MS spectra for characteristic fragment ions.

Visualizing the Reaction Pathway and Troubleshooting Logic

To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common experimental issues.

ReactionMechanism Reagent 2,2,2-Trichloro-N- (hydroxymethyl)acetamide Equilibrium Equilibrium Reagent->Equilibrium Formaldehyde Formaldehyde + 2,2,2-Trichloroacetamide Equilibrium->Formaldehyde Hydrolysis N_Acyliminium N-Acyliminium Ion (Reactive Electrophile) Formaldehyde->N_Acyliminium + Amide, - H2O (Acid Catalyzed) Labeled_Protein Covalently Labeled Protein N_Acyliminium->Labeled_Protein Protein Protein (Nucleophilic Residues) Protein->Labeled_Protein Nucleophilic Attack

Caption: Reaction mechanism of this compound.

TroubleshootingWorkflow Start Experiment Start Problem Unexpected Result? Start->Problem LowLabeling Low/No Labeling Problem->LowLabeling Yes NonSpecific Non-Specific Labeling Problem->NonSpecific Yes Precipitation Precipitation Problem->Precipitation Yes Success Successful Labeling Problem->Success No CheckReagent Check Reagent Freshness & Concentration LowLabeling->CheckReagent ReduceReagent Reduce Reagent Conc. & Reaction Time NonSpecific->ReduceReagent CheckSolvent Check Solvent Compatibility Precipitation->CheckSolvent OptimizepH Optimize pH CheckReagent->OptimizepH CheckBuffer Check Buffer Composition (for nucleophiles) OptimizepH->CheckBuffer CheckBuffer->Success MS_Analysis Identify Off-Targets (MS) ReduceReagent->MS_Analysis MS_Analysis->Success ReduceLabelingExtent Reduce Labeling Extent CheckSolvent->ReduceLabelingExtent ReduceLabelingExtent->Success

Caption: Troubleshooting workflow for protein labeling experiments.

References

  • How formaldehyde reacts with amino acids. ResearchGate. Available at: [Link].

  • L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride. Organic Syntheses Procedure. Available at: [Link].

  • Metz, B. et al. Identification of formaldehyde-induced modifications in proteins: reactions with model peptides. The Journal of Biological Chemistry279 , 6235-6243 (2004). Available at: [Link].

  • Mannich Reaction Mechanism. BYJU'S. Available at: [Link].

  • How Formaldehyde Reacts With Amino Acids. Capital Resin Corporation. (2022). Available at: [Link].

  • Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes. PMC. Available at: [Link].

  • Identification of Formaldehyde-induced Modifications in Proteins: REACTIONS WITH MODEL PEPTIDES. R Discovery. (2004). Available at: [Link].

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. Available at: [Link].

  • Mannich reaction. Wikipedia. Available at: [Link].

  • Mannich Reaction. Organic Chemistry Portal. Available at: [Link].

  • Kitamoto, Y. & Maeda, H. Reevaluation of the Reaction of Formaldehyde at Low Concentration With Amino Acids. Journal of Biochemistry87 , 1519-1530 (1980). Available at: [Link].

  • How formaldehyde reacts with amino acids. OUCI. Available at: [Link].

  • Chemical Lysine Modification at a single site. SlideShare. (2018). Available at: [Link].

  • Chemical Protein Modification through Cysteine. CORE. (2016). Available at: [Link].

  • Methods for the determination and quantification of the reactive thiol proteome. PMC. Available at: [Link].

  • Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry. ResearchGate. Available at: [Link].

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PMC. Available at: [Link].

  • Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. ACS Publications. (2026). Available at: [Link].

  • O-carboxamidomethyl tyrosine as a reaction product of the alkylation of proteins with iodoacetamide. PubMed. Available at: [Link].

  • Differentiation between peptides containing acetylated or tri-methylated lysines by mass spectrometry: an application for determining lysine 9 acetylation and methylation of histone H3. PubMed. Available at: [Link].

  • General Reactivity of Amino Acids. YouTube. (2019). Available at: [Link].

  • N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. (2013). Available at: [Link].

  • Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. ResearchGate. Available at: [Link].

  • Selective lysine modification of native peptides via aza-Michael addition. RSC Publishing. Available at: [Link].

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. NIH. Available at: [Link].

  • The Chemical Biology of Reversible Lysine Post-Translational Modifications. PMC. Available at: [Link].

  • Tyrosine Metabolism. PubChem. Available at: [Link].

  • Tyrosine bioconjugation – an emergent alternative. PMC. Available at: [Link].

  • Histidine-induced Injury to Cultured Liver Cells, Effects of Histidine Derivatives and of Iron Chelators. PubMed. Available at: [Link].

  • Facile synthesis of histidine functional poly(N- isopropylacrylamide): zwitterionic and temperature responsive materials. RSC Publishing. (2016). Available at: [Link].

  • Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. NIH. (2022). Available at: [Link].

  • Tyrosine labeling with PTAD and N-methylated luminol derivatives. ResearchGate. Available at: [Link].

  • Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PMC. Available at: [Link].

  • Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. PubMed. Available at: [Link].

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Technical Support Center: Quenching Excess 2,2,2-Trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the effective and safe quenching of excess 2,2,2-trichloro-N-(hydroxymethyl)acetamide in your reaction mixtures. Our focus is on providing practical, field-tested solutions grounded in robust chemical principles.

Introduction: Understanding the Challenge

This compound is a valuable reagent, often employed as a stable, crystalline source of an amidomethylol cation or a formaldehyde equivalent for N-amidoalkylation reactions. However, unreacted, excess reagent can complicate product purification and lead to undesirable side reactions during workup. Proper quenching is not just a cleanup step; it is a critical measure to ensure the integrity of your desired product and the reproducibility of your results.

This guide will walk you through the "why" and "how" of quenching, empowering you to make informed decisions for your specific chemical system.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive species generated from this compound, and why does it need to be quenched?

Under acidic conditions, this compound is protonated and subsequently loses water to generate a highly electrophilic N-acyliminium ion (the amidomethylol cation). This cation is the key intermediate for the desired amidoalkylation of your substrate.

However, any excess of this reagent or the resulting N-acyliminium ion can react with nucleophilic species during your aqueous workup or purification (e.g., with water, alcohols, or even your product). This can lead to the formation of unwanted byproducts, reduce your yield, and create challenges in purification. Quenching deactivates this electrophilic species, ensuring a clean reaction profile.

Q2: My standard aqueous workup isn't cleanly removing byproducts. What's going on?

This is a common issue. A simple water wash may not be sufficient to quench the unreacted reagent or the intermediate N-acyliminium ion. In some cases, water can slowly hydrolyze the reagent back to trichloroacetamide and formaldehyde, or react with the N-acyliminium ion to form hydrated byproducts that can be difficult to separate from the desired product. A more active quenching strategy is often required before the main aqueous workup.

Q3: What are the most reliable methods for quenching excess this compound?

The most effective quenching strategies involve the use of a mild nucleophile that can rapidly and irreversibly trap the electrophilic species. The choice of quenching agent depends on the stability of your product and the overall reaction conditions.

Here are the two most recommended approaches:

  • Methanol Quench: Methanol is an excellent choice as it is a mild nucleophile that reacts efficiently with the N-acyliminium ion to form a stable and typically more easily separable methoxy-aminal byproduct (2,2,2-trichloro-N-(methoxymethyl)acetamide).

  • Aqueous Sodium Bisulfite (NaHSO₃) Quench: This is a very effective method for scavenging formaldehyde, which can be in equilibrium with the N-(hydroxymethyl)acetamide reagent. Sodium bisulfite forms a stable, water-soluble adduct with formaldehyde, facilitating its removal into the aqueous phase. This is particularly useful if your product is sensitive to alcohols or if you suspect formaldehyde-related side reactions.

Decision Workflow for Quenching Strategy

The following diagram outlines a logical workflow for selecting the appropriate quenching method.

G cluster_0 Quenching Strategy Decision start Reaction Complete. Excess Reagent Present? product_stability Is the product stable to mildly nucleophilic alcohols? start->product_stability formaldehyde_issue Are formaldehyde-related side products a concern? product_stability->formaldehyde_issue No / Unsure quench_methanol Quench with Methanol (1-2 eq.) before aqueous workup. product_stability->quench_methanol Yes quench_bisulfite Quench with aq. NaHSO₃ solution during workup. formaldehyde_issue->quench_bisulfite Yes proceed_workup Proceed to standard aqueous workup. formaldehyde_issue->proceed_workup No quench_methanol->proceed_workup

Caption: Decision tree for selecting a quenching method.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution & Explanation
Emulsion during workup Formation of amphiphilic byproducts from incomplete quenching.Before adding water, add the primary quenching agent (e.g., methanol) and stir for 15-20 minutes. This converts the reactive species into a less problematic byproduct. If emulsion persists, addition of brine during the aqueous wash can help break it.
Low or inconsistent yield Product degradation or side reactions during workup due to unquenched electrophiles.Implement a dedicated quenching step before workup. The N-acyliminium ion is reactive and can target nucleophilic sites on your product. A proactive quench protects your target molecule.
New, unexpected spots on TLC/LCMS Reaction of the excess reagent with workup solvents (e.g., water) or chromatography solvents (e.g., methanol/water on reverse phase).Quench thoroughly with a suitable agent in situ before beginning any extractive or chromatographic procedures. The methoxy-aminal formed from a methanol quench is generally more stable and chromatographically well-behaved.
Reaction mixture turns cloudy/precipitates upon quenching The byproduct formed upon quenching (e.g., trichloroacetamide from hydrolysis) may be insoluble in the reaction solvent.This is not necessarily a problem. The precipitate is likely a byproduct that can be removed by filtration or during the aqueous extraction. Ensure the precipitate is not your product crashing out.

Experimental Protocols

Protocol 1: Methanol Quenching Procedure

This protocol is recommended for most applications where the product is stable to methanol.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exotherm of the quench and minimize potential side reactions.

  • Add Methanol: Slowly add 1 to 2 molar equivalents of methanol (relative to the initial amount of this compound used) to the stirred reaction mixture.

  • Stir: Allow the mixture to stir at 0 °C for 10 minutes, then warm to room temperature and continue stirring for an additional 15-20 minutes.

  • Monitor (Optional): You can monitor the disappearance of the starting reagent by TLC or LCMS to ensure the quench is complete.

  • Proceed to Workup: The reaction is now ready for standard aqueous workup and extraction with an appropriate organic solvent.

Mechanism of Methanol Quench

The diagram below illustrates how methanol traps the reactive N-acyliminium ion.

G reagent N-Acyliminium Ion [Cl₃CC(O)N=CH₂]⁺ product Stable Methoxy Aminal (Cl₃CC(O)NHCH₂OCH₃) reagent->product Nucleophilic Attack methanol Methanol (CH₃OH) methanol->reagent

Caption: Methanol quenching of the N-acyliminium ion.

Protocol 2: Aqueous Sodium Bisulfite Quenching

This protocol is ideal for reactions where formaldehyde is a concern or when the product is sensitive to alcohols.

  • Prepare Solution: Prepare a 10% (w/v) aqueous solution of sodium bisulfite (NaHSO₃).

  • Dilute Reaction: Dilute the reaction mixture with the chosen extraction solvent (e.g., ethyl acetate, DCM).

  • Perform Wash: Transfer the diluted mixture to a separatory funnel and wash it with the 10% aqueous NaHSO₃ solution. Ensure vigorous shaking for several minutes to maximize interfacial contact.

  • Separate Layers: Separate the organic layer.

  • Additional Washes: Proceed with standard aqueous washes (e.g., water, brine) as required by your specific procedure.

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

References

  • U.S. Environmental Protection Agency. (1994). Method 1667: Formaldehyde, Isobutyraldehyde, and Furfural in Pulp and Paper Industry Process Effluents by BIS/ED/Ion Chromatography. EPA. [Link]

Technical Support Center: Stability of 2,2,2-trichloro-N-(hydroxymethyl)acetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of 2,2,2-trichloro-N-(hydroxymethyl)acetamide in aqueous buffer systems. This document offers troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to empower you to confidently address stability-related challenges in your work.

Introduction

This compound is a reactive chemical species whose stability in aqueous solutions is a critical parameter for its effective use in experimental and developmental settings. The presence of both a trichloromethyl group and a hydroxymethyl group on the acetamide backbone introduces specific chemical liabilities. The strong electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the carbonyl carbon, making the amide bond susceptible to hydrolysis.[1] Furthermore, the N-(hydroxymethyl) moiety can undergo a retro-Henry (dealdehydration) reaction, particularly under basic conditions, to release formaldehyde.[2]

Understanding the interplay of these degradation pathways as a function of pH, temperature, and buffer composition is paramount for ensuring the integrity of your stock solutions and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent when using freshly prepared vs. aged solutions of this compound. What could be the cause?

A1: Inconsistent results are a classic sign of compound instability. This compound has two primary potential degradation pathways in aqueous buffers: hydrolysis of the amide bond and a retro-Henry reaction that releases formaldehyde. The rates of these reactions are highly dependent on the pH and temperature of your buffer. Aged solutions, even those stored for a few hours at room temperature, may contain significant amounts of degradation products, altering the effective concentration of the active compound.

Q2: What are the likely degradation products of this compound in an aqueous buffer?

A2: Based on the structure of the molecule, two main degradation pathways are plausible:

  • Amide Hydrolysis: The amide bond can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield trichloroacetic acid and aminomethanol. Aminomethanol is unstable and will further decompose to formaldehyde and ammonia.[3][4]

  • Retro-Henry (Dealdehydration) Reaction: The N-(hydroxymethyl) group can be eliminated, especially under basic conditions, to yield 2,2,2-trichloroacetamide and formaldehyde.[2]

Therefore, the potential degradation products in your solution could include 2,2,2-trichloroacetamide, trichloroacetic acid, formaldehyde, and ammonia. The predominant products will depend on the specific pH and temperature of your buffer.

Q3: At what pH is this compound most stable?

Q4: Can I store solutions of this compound?

A4: Long-term storage of aqueous solutions is not recommended. If storage is unavoidable, prepare the solution in a slightly acidic buffer (e.g., pH 5 acetate buffer), aliquot it into small volumes in tightly sealed vials, and store at -20°C or -80°C. Before use, thaw the aliquot quickly and use it immediately. Avoid multiple freeze-thaw cycles. It is crucial to perform a stability study under your specific storage conditions to validate this approach.

Q5: Are there any buffer components I should avoid?

A5: Avoid buffers with nucleophilic components, especially primary and secondary amines (e.g., Tris buffer), as these can potentially react with the compound or its degradation products (like formaldehyde). Phosphate and citrate buffers are generally suitable choices.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Loss of biological activity or chemical reactivity over a short period. Compound degradation in the aqueous buffer.Prepare fresh solutions immediately before each experiment. If using a stock solution, verify its integrity using an analytical method like HPLC. Consider lowering the pH of your buffer if it is neutral or basic.
High background or unexpected side reactions in my assay. Formation of reactive degradation products, such as formaldehyde.Use a formaldehyde scavenger (e.g., dimedone) in a control experiment to determine if formaldehyde is the cause. Prepare solutions fresh and at a lower temperature to minimize degradation.
Precipitate forms in my stock solution upon storage. Degradation to less soluble products or changes in pH leading to precipitation.Do not use the solution. Prepare a fresh solution and consider filtering it through a 0.22 µm filter before use. If possible, prepare a more dilute stock solution.
Drifting analytical peak (e.g., in HPLC) when analyzing the same solution over time. Ongoing degradation of the compound in the autosampler vial.Keep the autosampler at a low temperature (e.g., 4°C). Limit the time the sample sits in the autosampler before injection.

Proposed Degradation Pathways

The following diagram illustrates the two most probable degradation pathways for this compound in aqueous buffers.

A This compound B 2,2,2-Trichloroacetamide A->B Retro-Henry Reaction (Base-catalyzed) C Formaldehyde A->C Retro-Henry Reaction (Base-catalyzed) E Aminomethanol (unstable) A->E Amide Hydrolysis (Acid/Base-catalyzed) D Trichloroacetic Acid B->D Further Hydrolysis E->C Decomposition F Ammonia E->F Decomposition cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in ACN) C Prepare Test Solutions (10 µg/mL in each buffer) A->C B Prepare Aqueous Buffers (e.g., pH 5, 7.4, 9) B->C D T=0 Analysis (Immediate HPLC injection) C->D E Incubate at controlled temperatures (e.g., 25°C, 40°C) D->E F Time-Point Analysis (e.g., 1, 2, 4, 8, 24h) by HPLC E->F G Data Analysis (% Remaining vs. Time) F->G

Sources

Technical Support Center: A Troubleshooting Guide for N-Hydroxymethyl Acetamide (N-HMA) Crosslinkers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-hydroxymethyl acetamide (N-HMA) crosslinkers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during crosslinking experiments with N-HMA. As a formaldehyde-releasing crosslinker, N-HMA offers a short spacer arm suitable for capturing proximate protein-protein interactions. However, its reactivity profile necessitates careful experimental design and optimization. This guide provides a structured approach to identifying and resolving common issues, ensuring robust and reproducible results.

Understanding the Crosslinking Mechanism of N-HMA

N-hydroxymethyl acetamide functions as a crosslinker by acting as a formaldehyde donor. Under appropriate conditions, it decomposes to release formaldehyde, which then forms methylene bridges between reactive amino acid residues on interacting proteins. The primary targets for formaldehyde crosslinking are the side chains of lysine, arginine, cysteine, histidine, and tryptophan, as well as the protein's N-terminus.

N_HMA_Mechanism NHMA N-Hydroxymethyl Acetamide (N-HMA) Formaldehyde Formaldehyde NHMA->Formaldehyde releases Intermediate1 Schiff Base Intermediate Formaldehyde->Intermediate1 reacts with Protein1 Protein 1 (with reactive residue, e.g., Lysine) Protein1->Intermediate1 Protein2 Protein 2 (with reactive residue, e.g., Lysine) Intermediate2 Mannich Bridge Protein2->Intermediate2 Intermediate1->Intermediate2 reacts with Crosslinked_Complex Crosslinked Protein Complex Intermediate2->Crosslinked_Complex forms caption Figure 1: N-HMA Crosslinking Mechanism.

Caption: Figure 1: N-HMA Crosslinking Mechanism.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during N-HMA crosslinking experiments in a question-and-answer format.

Experimental Setup and Optimization

Question 1: I am not seeing any crosslinking, or the efficiency is very low. What are the likely causes and how can I fix this?

Answer:

Low or no crosslinking efficiency is a common issue that can stem from several factors related to your experimental setup and reagents.

Potential Causes and Solutions:

  • Suboptimal N-HMA Concentration: The concentration of N-HMA is critical. Too low, and the equilibrium will not favor sufficient formaldehyde release for efficient crosslinking. Too high, and you risk excessive modification and protein precipitation.

    • Solution: Perform a concentration titration experiment. Start with a range of N-HMA concentrations and analyze the results by SDS-PAGE and Western blotting to identify the optimal concentration for your specific protein complex.

  • Incorrect Reaction Buffer: The pH and composition of your reaction buffer significantly impact N-HMA stability and reactivity.

    • Solution: N-HMA reactivity is pH-dependent. Generally, a pH range of 7.0-8.5 is a good starting point. Avoid buffers containing primary amines, such as Tris, as they will compete with your protein for reaction with formaldehyde. Phosphate-buffered saline (PBS) or HEPES buffers are suitable alternatives.

  • Inappropriate Incubation Time and Temperature: Crosslinking is a time and temperature-dependent reaction.

    • Solution: Optimize both incubation time and temperature. A typical starting point is 30-60 minutes at room temperature. Shorter times may be insufficient for crosslinking, while longer times can lead to non-specific crosslinking and sample degradation. For transient interactions, shorter incubation times are generally preferred. A time-course experiment will help determine the sweet spot.[1]

  • Reagent Instability: N-HMA is a hygroscopic solid.[2] Over time, it can absorb moisture, which can affect its stability and performance.

    • Solution: Always use fresh, high-purity N-HMA. Store it in a desiccator at the recommended temperature to prevent moisture absorption. Prepare N-HMA solutions immediately before use.

ParameterRecommended Starting RangeConsiderations
N-HMA Concentration 0.1% - 2% (w/v)Titrate to find the optimal concentration for your system.
pH 7.0 - 8.5Avoid amine-containing buffers (e.g., Tris).
Incubation Time 15 - 60 minutesShorter times for transient interactions.
Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow the reaction.

Question 2: My protein is precipitating after adding N-HMA. What can I do?

Answer:

Protein precipitation is a clear indicator of excessive crosslinking or protein denaturation.

Potential Causes and Solutions:

  • Excessive N-HMA Concentration: As mentioned above, too much crosslinker can lead to the formation of large, insoluble protein aggregates.

    • Solution: Reduce the N-HMA concentration. Refer to your concentration titration experiment to find a concentration that yields crosslinks without causing precipitation.

  • Prolonged Incubation: The longer the reaction proceeds, the more crosslinks will form, increasing the likelihood of precipitation.

    • Solution: Decrease the incubation time. A time-course experiment is crucial to find the optimal window for crosslinking your specific complex.

  • Suboptimal Buffer Conditions: The buffer composition can affect protein solubility.

    • Solution: Ensure your buffer conditions are optimal for your protein of interest's stability. This includes pH and the presence of any necessary co-factors or stabilizing agents.

Side Reactions and Specificity

Question 3: I am observing non-specific high molecular weight smears on my gel. How can I improve the specificity of the crosslinking?

Answer:

High molecular weight smears suggest random, non-specific crosslinking of proteins.

Potential Causes and Solutions:

  • Over-crosslinking: This is the most common cause of non-specific aggregation.

    • Solution: Reduce the N-HMA concentration and/or the incubation time. The goal is to capture specific interactions without creating a random network of crosslinked proteins.

  • Protein Concentration: Very high protein concentrations can increase the likelihood of random intermolecular crosslinking.

    • Solution: Optimize the protein concentration. If possible, perform the crosslinking at a lower protein concentration where specific interactions are still favored.

  • Lack of a Quenching Step: Failing to stop the crosslinking reaction can lead to continued, non-specific reactions.

    • Solution: Always include a quenching step. Add a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to consume any unreacted formaldehyde and stop the reaction.

Troubleshooting_Workflow cluster_solutions1 Solutions for Low/No Crosslinking cluster_solutions2 Solutions for Precipitation cluster_solutions3 Solutions for Non-Specificity cluster_solutions4 Solutions for Analysis Issues Start Problem Encountered No_Crosslinking Low/No Crosslinking Start->No_Crosslinking Precipitation Protein Precipitation Start->Precipitation Non_Specific Non-Specific Smearing Start->Non_Specific Analysis_Issues Difficulty in Analysis Start->Analysis_Issues Titrate_Conc Optimize N-HMA Concentration No_Crosslinking->Titrate_Conc Optimize_Buffer Check/Optimize Buffer (pH, no amines) No_Crosslinking->Optimize_Buffer Optimize_Time_Temp Optimize Incubation Time/Temp No_Crosslinking->Optimize_Time_Temp Fresh_Reagent Use Fresh N-HMA No_Crosslinking->Fresh_Reagent Reduce_Conc Reduce N-HMA Concentration Precipitation->Reduce_Conc Reduce_Time Reduce Incubation Time Precipitation->Reduce_Time Check_Protein_Solubility Ensure Protein Solubility in Buffer Precipitation->Check_Protein_Solubility Optimize_Crosslinking Reduce N-HMA Conc. and/or Time Non_Specific->Optimize_Crosslinking Optimize_Protein_Conc Optimize Protein Concentration Non_Specific->Optimize_Protein_Conc Add_Quench Add Quenching Step (Tris/Glycine) Non_Specific->Add_Quench Reverse_Crosslinks Optimize Crosslink Reversal Analysis_Issues->Reverse_Crosslinks Enrich_Sample Enrich for Crosslinked Peptides Analysis_Issues->Enrich_Sample Use_Specific_Software Use Crosslink-Specific MS Software Analysis_Issues->Use_Specific_Software caption Figure 2: General Troubleshooting Workflow.

Caption: Figure 2: General Troubleshooting Workflow.

Analysis of Crosslinked Products

Question 4: I am having trouble analyzing my crosslinked sample by mass spectrometry. What are some common challenges and solutions?

Answer:

Analyzing crosslinked samples by mass spectrometry (MS) presents unique challenges due to the complexity of the resulting peptide mixtures.

Potential Causes and Solutions:

  • Incomplete Crosslink Reversal: For many MS workflows, the crosslinks need to be reversed to identify the interacting proteins. Incomplete reversal will lead to ambiguous results.

    • Solution: Formaldehyde crosslinks are typically reversed by heating the sample. Optimize the reversal conditions (temperature and time) to ensure complete cleavage of the methylene bridges. A common starting point is heating at 95-100°C for 20-30 minutes.[1] The efficiency of reversal can be monitored by SDS-PAGE.

  • Low Abundance of Crosslinked Peptides: Crosslinked peptides are often a minor component of the total peptide mixture after enzymatic digestion, making them difficult to detect.

    • Solution: Consider enrichment strategies for crosslinked peptides. This can involve size exclusion chromatography or specialized affinity purification methods if your crosslinker contains a tag.

  • Complex MS/MS Spectra: The fragmentation spectra of crosslinked peptides are more complex than those of linear peptides, making manual or standard software-based identification challenging.

    • Solution: Utilize specialized software designed for the analysis of crosslinked peptide data. These programs have algorithms that can handle the complexity of crosslinked peptide fragmentation patterns.

Experimental Protocols

Protocol 1: General N-HMA Crosslinking of a Protein Complex
  • Buffer Preparation: Prepare a fresh, amine-free reaction buffer (e.g., 1x PBS, pH 7.4).

  • Protein Sample Preparation: Prepare your purified protein complex in the reaction buffer to the desired concentration.

  • N-HMA Solution Preparation: Immediately before use, dissolve N-HMA in the reaction buffer to create a stock solution (e.g., 10% w/v).

  • Crosslinking Reaction: Add the N-HMA stock solution to your protein sample to achieve the desired final concentration (start with a titration from 0.1% to 1%).

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes with gentle mixing.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the crosslinked sample by SDS-PAGE and Western blotting to confirm the presence of higher molecular weight species corresponding to your crosslinked complex.

Protocol 2: Reversal of N-HMA Crosslinks for Mass Spectrometry
  • Sample Preparation: Take your quenched, crosslinked sample and add SDS-PAGE sample loading buffer containing a reducing agent (e.g., DTT or BME).

  • Heat-induced Reversal: Heat the sample at 95-100°C for 20-30 minutes.

  • Analysis: Run the sample on an SDS-PAGE gel. The disappearance of the high molecular weight crosslinked bands and the reappearance of the monomeric protein bands will indicate successful reversal.

  • In-gel Digestion: For MS analysis, the protein bands of interest can be excised from the gel and subjected to in-gel tryptic digestion.

References

  • DiMatteo, R., Darling, N. J., & Segura, T. (2018). In situ forming injectable hydrogels for drug delivery and wound repair. Advanced Drug Delivery Reviews. Available at: [Link]

  • Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2015). Crosslinking and Mass Spectrometry : An Integrated Technology to Understand the Structure and Function of Molecular Machines. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Klockenbusch, C., & Kast, J. (2010). Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1. PLoS ONE. Available at: [Link]

  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry. Available at: [Link]

  • Chavez, J. D., & Bruce, J. E. (2012). Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, O., Liu, L., Lu, X., & Zhou, H. (2016). In Situ Forming Hydrogels Based On Chitosan For Drug Delivery And Tissue Regeneration. Asian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Ross, P. D., & Rowe, J. (1995). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica. Available at: [Link]

  • Hoffman, S. J., & Vaught, M. (2017). Second-generation method for analysis of chromatin binding using formaldehyde crosslinking kinetics. bioRxiv. Available at: [Link]

  • Lapek, J. D., & Gonzalez, D. J. (2017). Selective protein N-terminal labeling with N-hydroxysuccinimde esters. Methods in Enzymology. Available at: [Link]

  • Liu, F., & He, C. (2019). Improving mass spectrometry analysis of protein structures with arginine-selective chemical cross-linkers. Nature Communications. Available at: [Link]

  • Luo, J., & Chen, Y. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. Journal of Pharmaceutical Sciences. Available at: [Link]

  • NIST. (n.d.). Acetamide, N-hydroxy-N-methyl-. Retrieved from [Link]

  • Pharmaceutical Technology. (2025). How bioconjugation is unlocking new drug development. Retrieved from [Link]

  • Sadygov, R. G., & Cocco, M. J. (2014). Measuring the Formaldehyde Protein–DNA Cross-Link Reversal Rate. Analytical Chemistry. Available at: [Link]

  • Sethuraman, V., & He, Y. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences. Available at: [Link]

  • The Bumbling Biochemist. (2021). Protein-protein crosslinking - an overview with emphasis on structural biology uses. Retrieved from [Link]

  • Treu, H. E., & Hussey, R. (2018). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics. Available at: [Link]

  • YouTube. (2022). Mass Spectrometry as a Tool to Understand Protein Interactions, Modifications and Regulation. Retrieved from [Link]

  • Zhitkovich, A. (2005). Loss of DNA–protein crosslinks from formaldehyde-exposed cells occurs through spontaneous hydrolysis and an active repair process linked to proteosome function. Carcinogenesis. Available at: [Link]

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Technical Support Center: Understanding and Troubleshooting the Degradation of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2,2,2-trichloro-N-(hydroxymethyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals who utilize this reactive intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. In our experience, unexpected results with this compound often trace back to its inherent instability. This guide addresses the most common issues through a series of frequently asked questions and troubleshooting scenarios.

Section 1: Foundational Chemistry & Stability FAQs

This section covers the fundamental chemical behavior of this compound. Understanding its stability profile is the first step in preventing and diagnosing issues.

Q1: What are the primary degradation pathways for this compound?

A: The molecule possesses two primary points of vulnerability to degradation under common experimental conditions: the N-hydroxymethyl group and the amide bond.

  • Retro-Amidoalkylation (Reversible): The most facile and common degradation pathway is the release of formaldehyde. The N-(hydroxymethyl)amide functional group exists in equilibrium with its parent amide and formaldehyde. This reaction can proceed under neutral or mildly acidic/basic conditions and is often accelerated by heat.

  • Amide Hydrolysis (Irreversible): Under more forceful conditions, particularly strong acid or base, the amide bond itself can be cleaved. This hydrolysis is an irreversible process that breaks the molecule into two distinct fragments.

The interplay between these two pathways is critical. In most aqueous solutions and upon storage, you should anticipate the presence of equilibrium levels of formaldehyde and 2,2,2-trichloroacetamide.

G cluster_0 Retro-Amidoalkylation Pathway cluster_1 Amide Hydrolysis Pathway parent 2,2,2-trichloro-N- (hydroxymethyl)acetamide prod1 2,2,2-Trichloroacetamide parent->prod1 Reversible (Mild Heat, H₂O) prod2 Formaldehyde prod3 Trichloroacetic Acid parent->prod3 Irreversible (Strong Acid/Base, H₂O) prod4 Aminomethanol (Unstable) prod5 Formaldehyde prod4->prod5 Decomposition prod6 Ammonia prod4->prod6 Decomposition

Caption: Primary degradation pathways of this compound.

Q2: What are the specific chemical species I should expect as degradation products in my sample?

A: Based on the pathways described above, the primary and secondary degradation products are:

  • From Retro-Amidoalkylation:

    • 2,2,2-Trichloroacetamide (C₂H₂Cl₃NO): A crystalline solid, which is the direct product alongside formaldehyde.[1]

    • Formaldehyde (CH₂O): A highly reactive gas, which will be solvated in solution.

  • From Amide Hydrolysis:

    • Trichloroacetic Acid (C₂HCl₃O₂): A strong acid resulting from the cleavage of the amide bond.

    • Ammonia (NH₃): Formed from the decomposition of the unstable aminomethanol intermediate.

The presence and ratio of these products will be highly dependent on the conditions (pH, temperature, solvent) your sample has been exposed to.

Q3: How do experimental conditions like pH and temperature affect the stability of this compound?

A: This is a critical question for experimental design and sample storage. The stability is highly dependent on environmental factors.

ConditionPrimary Degradation PathwayRate of DegradationKey Insight
Neutral pH (6-8) Retro-AmidoalkylationSlow to ModerateThe compound will exist in equilibrium with formaldehyde and 2,2,2-trichloroacetamide. Storage in neutral, buffered, aqueous solutions at low temperatures (2-8 °C) is recommended to minimize this.
Acidic pH (<5) Amide Hydrolysis & Retro-AmidoalkylationModerate to FastAcid catalyzes both pathways. Hydrolysis of the amide bond becomes more significant, leading to the formation of trichloroacetic acid. The N-(hydroxymethyl)acetamide functionality is also known to react under acidic conditions.[2]
Basic pH (>8) Amide HydrolysisFastBase-promoted hydrolysis of the amide is typically rapid and is the dominant pathway.[3] This leads to the formation of trichloroacetate and ammonia/formaldehyde. Avoid basic conditions unless intentional degradation is desired.
Elevated Temperature (>40°C) Retro-AmidoalkylationFastHeat drives the equilibrium of retro-amidoalkylation towards the formation of formaldehyde and the parent amide.[4] This is often the cause of sample degradation during handling (e.g., prolonged time on a hot plate) or improper storage.

Section 2: Troubleshooting Experimental Inconsistencies

This section provides actionable guidance for specific problems you may encounter during your research.

Scenario 1: You observe unexpected peaks during chromatographic analysis (HPLC, LC/MS).
  • The Problem: "My chromatogram shows the main peak for this compound, but I also see one or more earlier-eluting peaks that are growing over time. What are they?"

  • The Scientific Explanation: In reversed-phase chromatography, earlier elution times typically correspond to more polar compounds. The primary degradation products—2,2,2-trichloroacetamide and especially trichloroacetic acid—are more polar than the parent N-(hydroxymethyl) derivative. The hydroxymethyl group adds some polarity, but its loss in favor of a simple amide (in 2,2,2-trichloroacetamide) or its complete replacement by a carboxylic acid group (in trichloroacetic acid) results in species that interact less with the non-polar stationary phase.

  • Troubleshooting Workflow & Protocol: Your primary goal is to confirm the identity of these unknown peaks. A forced degradation study is the industry-standard approach. This involves intentionally degrading the compound under controlled conditions to see if the resulting peaks match the unknown peaks in your sample.

G start Unexpected Peak Observed in Chromatography step1 Perform Forced Degradation Study (Acid, Base, Heat, Oxidation) start->step1 step2 Analyze Degraded Samples by HPLC/LC-MS step1->step2 decision Do degradation peaks match unexpected sample peaks? step2->decision confirm Identity Confirmed: Likely 2,2,2-trichloroacetamide or Trichloroacetic Acid decision->confirm Yes further Identity Not Confirmed: Consider other sources (e.g., synthesis impurity, solvent reaction) decision->further No

Caption: Workflow for identifying unknown chromatographic peaks.

Please refer to Appendix A for a detailed, step-by-step protocol on how to conduct a forced degradation study.

Scenario 2: You observe a loss of biological activity or chemical reactivity in your stock solutions.
  • The Problem: "I prepared a 10 mM stock solution of this compound in DMSO/water. After a week in the refrigerator, its effectiveness in my assay has dropped by 50%. Why?"

  • The Scientific Explanation: The biological or chemical activity of your compound is intrinsically linked to its specific structure. The N-(hydroxymethyl)amide moiety is often a key pharmacophore or reactive site, acting as a donor for electrophilic species.[5][6] When the compound degrades via retro-amidoalkylation, it loses this critical functional group, converting into 2,2,2-trichloroacetamide and formaldehyde. These degradation products will almost certainly have a different, and likely diminished or null, activity profile in your specific application. The loss of potency is a direct measure of the degradation of the parent molecule.

  • Troubleshooting & Prevention:

    • Aliquot and Store Properly: Prepare concentrated stock solutions in an anhydrous aprotic solvent like pure DMSO or DMF. Store at -20°C or -80°C. Only prepare aqueous working solutions immediately before use.

    • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeatedly warming and cooling the entire stock.

    • Use a Stability-Indicating Method: Develop a simple analytical method (like the HPLC method in Appendix B) to quantify the concentration of the parent compound. Check the purity of your stock solution before critical experiments, especially if it has been stored for an extended period. This proactive check ensures that your assay input is valid.

Section 3: Analytical Methodologies FAQs

Q4: What are the best analytical techniques for monitoring this compound and its degradation products?

A: A combination of techniques is ideal, but HPLC-UV is the most practical and widely accessible method for routine analysis.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse method.[7] The acetamide chromophore allows for detection around 210-230 nm. A reversed-phase C18 column can effectively separate the parent compound from its more polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC/MS): This is the gold standard for confirming the identity of degradation products.[8] By determining the mass-to-charge ratio of the unknown peaks, you can unequivocally identify them as 2,2,2-trichloroacetamide (m/z ~162) or trichloroacetic acid (m/z ~163), providing definitive evidence.

  • Gas Chromatography (GC): While possible, GC analysis may be complicated by the thermal lability of the N-(hydroxymethyl) group, which can degrade in the hot injection port, giving a false impression of the sample's solution-state stability.[9] Derivatization may be required for robust analysis.

Please see Appendix B for a starter HPLC-UV protocol for stability analysis.

Q5: How should I prepare my samples to minimize degradation before analysis?

A: Sample preparation is a critical, often overlooked, source of experimental error.

  • Use Cold Solvents: Perform all dilutions using solvents kept in an ice bath. This slows the rate of degradation.

  • Control pH: If diluting in an aqueous medium, use a pre-chilled, weakly acidic buffer (e.g., pH 4-5 acetate or phosphate buffer) to improve stability.

  • Analyze Immediately: Do not let prepared samples sit in the autosampler for extended periods. If there is a delay, ensure the autosampler is temperature-controlled to 4-10°C.

  • Solvent Choice: For dilution, use the mobile phase whenever possible to avoid solvent-related peak distortion. Acetonitrile is often a good choice for the organic component.

Appendices

Appendix A: Protocol for Forced Degradation Study

This protocol is designed to intentionally generate degradation products to aid in their identification.

  • Stock Solution Preparation: Prepare a ~1 mg/mL solution of this compound in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to a final concentration of ~100 µg/mL. Analyze immediately. This is your T=0 reference.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to 10 mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with mobile phase.

  • Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of purified water. Heat in a sealed vial at 80°C for 8 hours. Cool and dilute to 10 mL with mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 8 hours. Dilute to 10 mL with mobile phase.

  • Analysis: Analyze all samples by your HPLC or LC/MS method. Compare the chromatograms of the stressed samples to your control and your experimental sample containing the unknown peaks.

Appendix B: Protocol for Stability-Indicating HPLC-UV Method

This is a starting point for a method to quantify the parent compound and monitor the appearance of degradation products.

  • Instrumentation: HPLC with UV/Vis or DAD detector.

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-22 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples to a final concentration of ~50 µg/mL in 50:50 acetonitrile:water.

Expected Results: The parent compound, this compound, will have a specific retention time. The more polar degradation products, such as 2,2,2-trichloroacetamide and trichloroacetic acid, are expected to elute earlier. By tracking the peak area of the parent compound over time, you can quantify its stability.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2,4,6-Trinitrotoluene (TNT).
  • Milkowski, J. D., Veber, D. F., & Hirschmann, R. (1979). N-(HYDROXYMETHYL)ACETAMIDE. Organic Syntheses, 59, 190.
  • Google Patents. (2012).
  • Sigma-Aldrich. (n.d.). 2-Chloro-N-(hydroxymethyl)acetamide 98%.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 2-Chloro-N-(hydroxymethyl)acetamide.
  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-chloro-N-(pyridin-4-yl)acetamide.
  • Abdel-Latif, E., & Mustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • PubChem. (n.d.). 2,2,2-Trifluoro-N-(hydroxymethyl)acetamide.
  • ChemBK. (n.d.). Acetamide, 2,2,2-trichloro-N-(hydroxymethyl)-.
  • LookChem. (n.d.). This compound.
  • PubChem. (n.d.). 2,2,2-Trichloro(15N)acetamide.
  • PubChem. (n.d.). Acetamide, 2,2-dichloro-N-((1S,2S)-2-hydroxy-1-(hydroxymethyl)-2-(4-(methylthio)phenyl)ethyl)-.
  • Organic Syntheses. (n.d.). L-Cysteine, S-[(acetylamino)methyl]-, monohydrochloride.
  • NIST. (n.d.). Acetamide, 2,2-dichloro-n-[beta-hydroxy-alpha-(hydroxymethyl)-p-[(trifluoromethyl)sulfonyl]-phenethyl]-, threo-. NIST Chemistry WebBook.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for 2-Chloro-N-(2,6-dimethylphenyl)acetamide.
  • ResearchGate. (2017). Proposed degradation pathways of 1,1,1-trichloro-2,2-bis-(p-chlorophenyl)ethane (p,p'-DDT).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyrethrins and Pyrethroids.
  • PubChem. (n.d.). Chloroacetamide.
  • Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

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Validation & Comparative

A Senior Application Scientist's Guide to Protein Cross-Linking: A Comparative Analysis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide and Established Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions and biomaterial stabilization, the choice of a cross-linking agent is a critical decision that profoundly impacts experimental outcomes. This guide provides an in-depth comparison of 2,2,2-trichloro-N-(hydroxymethyl)acetamide with widely-used cross-linking agents: formaldehyde, glutaraldehyde, disuccinimidyl suberate (DSS), and genipin. We will delve into their mechanisms of action, operational considerations, and the crucial advantages and disadvantages that inform experimental design.

While this compound is not extensively documented as a mainstream cross-linking agent in readily available scientific literature, its chemical structure, featuring a reactive N-hydroxymethyl group, suggests a potential for functionality akin to formaldehyde. This guide will, therefore, present a hypothesized mechanism for this compound and compare its putative attributes with established agents based on fundamental chemical principles.

The Crucial Role of Cross-Linking in Research and Development

Protein cross-linking is a powerful technique used to covalently connect interacting proteins or stabilize protein structures.[1] This process is indispensable for:

  • Studying Protein-Protein Interactions: By "freezing" transient or weak interactions, cross-linking allows for the identification of binding partners and the characterization of protein complexes.[1]

  • Structural Biology: Stabilizing protein conformations is essential for techniques like X-ray crystallography and cryo-electron microscopy.

  • Biomaterial and Hydrogel Formulation: Cross-linking enhances the mechanical strength and stability of protein-based biomaterials for applications in drug delivery and tissue engineering.[2][3]

  • Immobilization: Covalently attaching proteins to solid supports is fundamental for affinity chromatography and a variety of bioassays.

The selection of an appropriate cross-linker is paramount, as it influences the efficiency, specificity, and reversibility of the cross-links, as well as the potential for introducing artifacts.[3]

A Comparative Overview of Cross-Linking Agents

This section will dissect the properties of our target molecule and the established cross-linkers.

This compound: A Hypothesized Cross-Linker

While direct experimental evidence for the use of this compound as a protein cross-linking agent is sparse in peer-reviewed literature, its chemical structure allows for a reasoned hypothesis of its mechanism. The key reactive feature is the N-hydroxymethyl group (-NH-CH₂OH).

Hypothesized Mechanism of Action:

Similar to formaldehyde, the N-hydroxymethyl group of this compound is expected to react with nucleophilic side chains of amino acids, primarily the primary amines of lysine residues. This reaction would likely proceed through the formation of a Schiff base, ultimately leading to the formation of a methylene bridge between two amino acid residues. The trichloromethyl group is a strong electron-withdrawing group, which would likely increase the electrophilicity of the methylene carbon, potentially enhancing its reactivity compared to formaldehyde.

Established Cross-Linking Agents: A Detailed Comparison

Here, we explore the mechanisms and characteristics of four widely used cross-linking agents.

Formaldehyde: The Classic but Complex Agent

Formaldehyde is a zero-length cross-linker, meaning it creates a direct covalent bond between reactive groups without becoming part of the final linkage.[4]

Mechanism of Action: Formaldehyde reacts with primary amines (e.g., lysine) to form a Schiff base. This intermediate can then react with another nearby nucleophile, such as another amine or a thiol group, to form a stable methylene bridge (-CH₂-).[5][6]

Key Characteristics:

  • Advantages:

    • Cell Permeability: Its small size allows it to readily penetrate cell membranes, making it ideal for in vivo cross-linking.[7]

    • Reversibility: The cross-links can be reversed by heating, which is advantageous for applications like chromatin immunoprecipitation (ChIP).[8][9]

  • Disadvantages:

    • Toxicity: Formaldehyde is a known carcinogen and requires careful handling.

    • Complex Chemistry: It can react with multiple amino acid side chains and nucleic acids, leading to a heterogeneous mixture of products and potential artifacts.[4][10]

    • Low Efficiency: The formation of stable cross-links can be inefficient.

Glutaraldehyde: The Efficient but Potentially Cytotoxic Cross-Linker

Glutaraldehyde is a homobifunctional cross-linker, meaning it has two identical reactive aldehyde groups.

Mechanism of Action: The two aldehyde groups of glutaraldehyde react with primary amines, such as those on lysine residues, to form Schiff bases. The five-carbon spacer arm allows for the cross-linking of proteins that are further apart than what is possible with formaldehyde.[11] The exact reaction mechanism in aqueous solution is complex, with glutaraldehyde existing in various forms.[11]

Key Characteristics:

  • Advantages:

    • High Efficiency: It is a very efficient cross-linker, rapidly forming stable cross-links.

    • Longer Spacer Arm: The ~7.5 Å spacer arm provides greater flexibility in cross-linking targets.

  • Disadvantages:

    • Cytotoxicity: Glutaraldehyde is cytotoxic, limiting its use in applications involving living cells.[12][13]

    • Irreversibility: The cross-links are generally not reversible.

    • Polymerization: It can polymerize in solution, leading to a heterogeneous reaction.[11]

Disuccinimidyl Suberate (DSS): The Amine-Reactive Workhorse

DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a spacer arm of 11.4 Å.[14]

Mechanism of Action: The NHS esters at both ends of the DSS molecule react with primary amines (e.g., lysine) to form stable amide bonds.[15]

Key Characteristics:

  • Advantages:

    • Specificity for Amines: It is highly reactive towards primary amines, providing greater specificity than aldehydes.

    • Defined Spacer Arm: The fixed-length spacer arm is useful for probing distances between interacting proteins.

    • Water-Insoluble: DSS is membrane-permeable, allowing for intracellular cross-linking.

  • Disadvantages:

    • Irreversibility: The amide bonds formed are very stable and not easily cleaved.

    • Hydrophobicity: Its insolubility in water requires the use of organic co-solvents like DMSO or DMF.

Genipin: The Natural and Biocompatible Alternative

Genipin is a naturally occurring cross-linking agent derived from the fruit of Gardenia jasminoides.[16]

Mechanism of Action: Genipin reacts with primary amines to form stable, blue-colored cross-linked products.[2][17] The reaction involves a nucleophilic attack of the amine on the genipin molecule, followed by ring-opening and polymerization.[18]

Key Characteristics:

  • Advantages:

    • Low Cytotoxicity: Genipin is significantly less cytotoxic than glutaraldehyde, making it an excellent choice for biomedical applications.[16][18][19]

    • Biocompatibility: Materials cross-linked with genipin generally exhibit good biocompatibility.[20]

  • Disadvantages:

    • Slower Reaction Rate: The cross-linking reaction with genipin is generally slower than with synthetic agents.

    • Color Formation: The formation of a blue pigment can interfere with certain downstream colorimetric assays.[17]

Quantitative Comparison of Cross-Linking Agents

FeatureThis compound (Hypothesized)FormaldehydeGlutaraldehydeDisuccinimidyl Suberate (DSS)Genipin
Reactive Group(s) N-hydroxymethylAldehydeAldehydeN-hydroxysuccinimide (NHS) esterIridoid
Target Functional Group(s) Primary amines (e.g., Lysine)Primary amines, thiols, hydroxyls, nucleic acidsPrimary aminesPrimary aminesPrimary amines
Spacer Arm Length Zero-length (forms methylene bridge)Zero-length (forms methylene bridge)~7.5 Å11.4 ÅVariable (forms polymeric links)
Reversibility Potentially reversible with heatReversible with heatGenerally irreversibleIrreversibleIrreversible
Cell Permeability Likely permeableHighly permeablePermeablePermeable (water-insoluble form)Permeable
Cytotoxicity UnknownHighHighModerateLow
Reaction pH Neutral to alkalineNeutral to alkalineNeutral to alkalinepH 7-9Neutral to alkaline
Key Advantage Potentially higher reactivity than formaldehydeIn vivo cross-linking, reversibleHigh efficiencyHigh specificity for aminesBiocompatibility, low toxicity
Key Disadvantage Not well-characterizedLow specificity, toxicityCytotoxicity, irreversibleIrreversible, requires organic solventSlower reaction, color formation

Experimental Protocols

General Considerations for Protein Cross-Linking
  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) when using amine-reactive cross-linkers like DSS, as they will compete with the protein for the reagent. Phosphate-buffered saline (PBS) or HEPES buffers are often suitable alternatives.

  • Cross-linker Concentration: The optimal concentration of the cross-linker needs to be determined empirically for each system. A good starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.[21]

  • Reaction Time and Temperature: These parameters also require optimization. Reactions are typically run for 30-60 minutes at room temperature or on ice to slow down the reaction.[21]

  • Quenching: After the desired reaction time, it is crucial to quench the reaction to stop further cross-linking. This is typically done by adding a small molecule with a primary amine, such as Tris or glycine.[22]

Experimental Workflow: A Visual Guide

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Protein_Sample 1. Prepare Protein Sample in Amine-Free Buffer Mix 3. Mix Protein and Cross-linker Protein_Sample->Mix Crosslinker_Sol 2. Prepare Cross-linker Stock Solution Crosslinker_Sol->Mix Incubate 4. Incubate at Specified Temp/Time Mix->Incubate Quench 5. Quench Reaction (e.g., with Tris or Glycine) Incubate->Quench Analysis 6. Analyze Cross-linked Products (e.g., SDS-PAGE, Mass Spectrometry) Quench->Analysis

Caption: A generalized experimental workflow for protein cross-linking.

In-Depth Mechanistic Insights

The Chemistry of Amine-Reactive Cross-Linkers

The majority of commonly used cross-linkers target the primary amine of lysine residues due to their abundance on the protein surface and their nucleophilicity at physiological pH.

Formaldehyde and N-hydroxymethyl Compounds:

The reaction proceeds via a two-step mechanism. The first step is the formation of a methylol adduct with a primary amine, which then dehydrates to form a Schiff base.[6] This electrophilic intermediate is then attacked by a second nucleophile to form a stable methylene bridge.

Formaldehyde_Mechanism P1_NH2 Protein1-NH₂ Methylol Protein1-NH-CH₂OH P1_NH2->Methylol Formaldehyde + CH₂O Schiff_Base Protein1-N=CH₂ + H₂O Methylol->Schiff_Base Crosslink Protein1-NH-CH₂-NH-Protein2 Schiff_Base->Crosslink P2_NH2 Protein2-NH₂

Caption: Simplified mechanism of formaldehyde cross-linking.

Glutaraldehyde:

Glutaraldehyde's reactivity is more complex due to its tendency to polymerize in solution. The cross-linking reaction involves the formation of Schiff bases between the aldehyde groups and primary amines.

DSS (NHS Esters):

NHS esters are highly reactive towards primary amines, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is highly efficient and specific.

DSS_Mechanism P1_NH2 Protein1-NH₂ Intermediate Protein1-NH-CO-(CH₂)₆-CO-NHS P1_NH2->Intermediate DSS + DSS Crosslink Protein1-NH-CO-(CH₂)₆-CO-NH-Protein2 + NHS Intermediate->Crosslink P2_NH2 + Protein2-NH₂

Caption: Simplified mechanism of DSS cross-linking.

Genipin:

The cross-linking mechanism of genipin is initiated by a nucleophilic attack from a primary amine on the genipin molecule, leading to the opening of the dihydropyran ring. A second amine can then react to form a stable intermolecular cross-link.

Conclusion and Future Perspectives

The choice of a cross-linking agent is a critical parameter in experimental design. While established agents like formaldehyde, glutaraldehyde, and DSS offer a range of functionalities, their inherent limitations, such as toxicity and irreversibility, have driven the search for alternatives. Genipin has emerged as a promising biocompatible cross-linker for biomedical applications.

The exploration of novel cross-linking agents, such as the hypothesized this compound, is an important area of research. While its utility remains to be experimentally validated, its chemical structure suggests the potential for enhanced reactivity compared to formaldehyde. Further investigation into the efficacy, specificity, and biocompatibility of such novel compounds will undoubtedly expand the toolkit available to researchers, enabling more precise and sophisticated studies of protein interactions and biomaterial design.

It is imperative for researchers to carefully consider the specific requirements of their experimental system when selecting a cross-linking agent. A thorough understanding of the underlying chemical principles and a systematic optimization of reaction conditions are essential for obtaining reliable and meaningful results.

References

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Validation of 2,2,2-trichloro-N-(hydroxymethyl)acetamide as a Novel Biological Probe for Protein Synthesis Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of chemical biology, the quest for novel molecular probes to dissect complex cellular processes is paramount. This guide provides an in-depth validation framework for a putative biological probe, 2,2,2-trichloro-N-(hydroxymethyl)acetamide, for the investigation of protein synthesis. Drawing parallels with the known biological activity of structurally related compounds, we hypothesize its function as a protein synthesis inhibitor and present a comprehensive guide for its validation. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and employ new chemical tools in their experimental workflows.

Introduction: The Critical Role of Protein Synthesis Inhibition in Research

Protein synthesis is a fundamental biological process, and its dysregulation is implicated in a multitude of diseases, including cancer and neurological disorders.[1][2] Chemical probes that can acutely and reversibly inhibit protein synthesis are invaluable tools for elucidating the roles of specific proteins in cellular pathways, determining protein half-lives, and identifying potential therapeutic intervention points.[3][4][5]

This guide focuses on the validation of this compound, a compound with structural similarities to chloral hydrate, a known inhibitor of protein synthesis.[6][7] We will objectively compare its hypothetical performance with well-established protein synthesis inhibitors, providing the necessary experimental protocols to validate its efficacy and mechanism of action.

The Candidate Probe: this compound

This compound is a small molecule featuring a trichloromethyl group, a hallmark of several bioactive compounds. Its structural resemblance to chloral hydrate suggests a potential interaction with the cellular machinery of protein synthesis.

Hypothesized Mechanism of Action:

Based on the known effects of chloral hydrate, we hypothesize that this compound may interfere with the peptidyl transferase center of the ribosome or inhibit the translocation step of elongation, thereby halting protein synthesis.[6][7] The validation workflow detailed below is designed to test this hypothesis.

Comparative Analysis with Established Protein Synthesis Inhibitors

A thorough validation requires benchmarking against existing tools. The following table provides a comparative overview of this compound (hypothetical data) and four widely used protein synthesis inhibitors.

FeatureThis compound (Hypothetical)CycloheximidePuromycinAnisomycinLactimidomycin
Mechanism of Action Inhibition of translocationInhibits the translocation step of elongation by binding to the E-site of the 60S ribosomal subunit.[5][8][9][10]Acts as a structural analog of aminoacyl-tRNA, causing premature chain termination.[11][12][13][14][15]Inhibits peptidyl transferase on the 80S ribosome and activates stress-activated protein kinases.[2][3][16][17]Potent inhibitor of eukaryotic translation elongation, binding to the E-site of the large ribosomal subunit.[8][9][10][18]
Potency (IC50) To be determined~60 nMVaries by system~10-100 nM~38 nM[18]
Selectivity Eukaryotic (hypothesized)Eukaryotic ribosomesProkaryotic and eukaryotic ribosomes[12]Eukaryotic ribosomes[3]Eukaryotic ribosomes[18]
Key Applications Protein half-life studies, pathway analysisDetermining protein half-lives, inducing apoptosis.[4]Selection of transfected cells, in vitro translation termination.[11][13]JNK and p38 MAPK signaling studies, apoptosis induction.[17]Potent inhibition of cell proliferation, antiviral research.[18]
Reversibility Reversible (hypothesized)Reversible[5]IrreversibleReversibleReversible

Experimental Validation Workflow

The following section outlines a comprehensive, step-by-step workflow to validate this compound as a protein synthesis inhibitor. This workflow is designed to be a self-validating system, with each step providing crucial data to support the subsequent experimental choices.

Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Selectivity and Specificity a1 In Vitro Translation (IVT) Assay a2 Dose-Response and IC50 Determination a1->a2 a3 Mechanism of Action Studies (Toeprinting Assay) a2->a3 b1 Cell Viability Assay (MTT/XTT) a3->b1 Proceed if in vitro activity is confirmed b2 Cell-Based Protein Synthesis Assay (SUnSET) b1->b2 b3 Western Blot Analysis of Target Proteins b2->b3 c1 Comparison with Known Inhibitors b3->c1 Proceed if cell-based activity is confirmed c2 Off-Target Effect Profiling c1->c2 end_node Validated Probe c2->end_node start Start Validation start->a1

Caption: A comprehensive workflow for the validation of a novel biological probe.

Phase 1: In Vitro Characterization

1.1. In Vitro Translation (IVT) Assay

  • Rationale: To directly assess the inhibitory effect of this compound on the core translational machinery in a cell-free system.[1][19][20][21][22][23][24]

  • Protocol:

    • Utilize a commercially available in vitro translation kit (e.g., rabbit reticulocyte lysate or wheat germ extract).

    • Set up reactions containing all necessary components for translation (amino acids, energy source, etc.) and a reporter mRNA (e.g., luciferase or GFP).

    • Add varying concentrations of this compound to the reactions.

    • Incubate the reactions at the optimal temperature for the chosen system.

    • Quantify the amount of synthesized reporter protein using a luminometer or fluorometer.

    • Include a known inhibitor (e.g., cycloheximide) as a positive control and a vehicle-only (e.g., DMSO) as a negative control.

1.2. Dose-Response and IC50 Determination

  • Rationale: To quantify the potency of the compound.

  • Protocol:

    • Perform the IVT assay with a range of concentrations of this compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).

Phase 2: Cell-Based Validation

2.1. Cell Viability Assay

  • Rationale: To determine the cytotoxic effects of the compound and establish a suitable concentration range for cell-based assays.

  • Protocol:

    • Plate cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24 hours).

    • Perform an MTT or XTT assay to measure cell viability.

2.2. Cell-Based Protein Synthesis Assay (SUnSET)

  • Rationale: To confirm the inhibition of protein synthesis in a cellular context. The Surface Sensing of Translation (SUnSET) technique is a non-radioactive method to monitor global protein synthesis.[11]

  • Protocol:

    • Culture cells to the desired confluency.

    • Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 30 minutes).

    • Add puromycin to the culture medium and incubate for a further 15-30 minutes.[11]

    • Harvest the cells and prepare protein lysates.

    • Perform a Western blot using an anti-puromycin antibody to detect puromycylated peptides. A decrease in the puromycin signal indicates inhibition of protein synthesis.

SUnSET_Workflow cluster_0 Experimental Steps cluster_1 Expected Outcome step1 Cell Culture step2 Treat with 2,2,2-trichloro-N- (hydroxymethyl)acetamide step1->step2 step3 Add Puromycin step2->step3 step4 Cell Lysis step3->step4 step5 Western Blot with anti-puromycin antibody step4->step5 outcome Decreased puromycin signal indicates protein synthesis inhibition step5->outcome

Caption: Workflow of the SUnSET assay for cell-based protein synthesis analysis.

Phase 3: Selectivity and Specificity

3.1. Comparative Analysis with Known Inhibitors

  • Rationale: To benchmark the performance of the novel probe against established inhibitors under identical experimental conditions.

  • Protocol:

    • Perform the cell-based protein synthesis assay (SUnSET) in parallel with this compound, cycloheximide, anisomycin, and puromycin at their respective IC50 concentrations.

    • Compare the extent of protein synthesis inhibition and any observable secondary effects.

3.2. Off-Target Effect Profiling (Optional but Recommended)

  • Rationale: To assess the specificity of the probe and identify any potential off-target effects.

  • Protocol:

    • Employ techniques such as thermal proteome profiling (TPP) or chemical proteomics to identify cellular proteins that directly interact with this compound.

Data Presentation and Interpretation

The quantitative data from the validation experiments should be summarized in a clear and concise manner to facilitate comparison.

Table 2: Hypothetical Validation Data for this compound

AssayMetricResultInterpretation
In Vitro TranslationIC5050 µMModerate potency in a cell-free system.
Cell Viability (24h)CC50>200 µMLow cytotoxicity at effective concentrations.
SUnSET AssayIC5075 µMConfirmed protein synthesis inhibition in cells.
Off-Target ProfilingHitsMinimalHigh specificity for the translational machinery (hypothetical).

Conclusion

The validation of a novel biological probe is a rigorous process that requires a multi-faceted experimental approach. By following the workflow outlined in this guide, researchers can systematically evaluate the potential of this compound as a protein synthesis inhibitor. The direct comparison with established probes provides a crucial context for its utility and potential advantages. A successfully validated this compound could offer a valuable new tool for the study of protein synthesis and its role in health and disease.

References

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A Senior Application Scientist's Guide to Protein Cross-Linking: Formaldehyde vs. the Theoretical Potential of 2,2,2-trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art of Capturing Molecular Interactions

In the intricate dance of cellular life, proteins rarely act in isolation. Their functions are orchestrated through a complex network of interactions, forming transient and stable complexes that drive biological processes. The study of these interactions is paramount to understanding cellular function in both health and disease. Chemical cross-linking has emerged as a powerful tool for researchers, providing a molecular "snapshot" of these interactions by covalently linking proteins that are in close proximity. The choice of a cross-linking agent is a critical experimental parameter, as its chemical properties dictate the nature and reliability of the captured interactions.

This guide provides an in-depth analysis of formaldehyde, a widely used and well-characterized cross-linking agent. We will delve into its mechanism of action, its advantages and limitations, and provide detailed protocols for its application. Furthermore, we will explore the theoretical potential of a lesser-known compound, 2,2,2-trichloro-N-(hydroxymethyl)acetamide (TCA), as a protein cross-linker. While empirical data on TCA in this application is scarce, an examination of its chemical structure allows for a compelling theoretical comparison with formaldehyde, offering insights into the rational design of future cross-linking strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage protein cross-linking to unravel the complexities of protein interactomes.

Formaldehyde: The Incumbent Standard for In Vivo Cross-Linking

Formaldehyde is a small, highly reactive molecule that has been a mainstay in biological fixation for decades.[1][2] Its small size allows it to readily permeate cell membranes, making it an invaluable tool for in vivo cross-linking studies, where the goal is to capture protein interactions within their native cellular environment.[3][4][5]

Mechanism of Action: Beyond the Methylene Bridge

The classical understanding of formaldehyde cross-linking involves a two-step process. First, formaldehyde reacts with a primary amine, typically the ε-amino group of a lysine residue, to form a Schiff base. This intermediate can then react with another nearby nucleophilic amino acid side chain to form a stable methylene bridge (-CH2-), covalently linking the two residues.[6]

Formaldehyde_Methylene_Bridge cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Methylene Bridge Formation Protein1_Lys Protein 1 (Lys-NH2) Formaldehyde HCHO (Formaldehyde) Protein1_Lys->Formaldehyde Nucleophilic Attack Schiff_Base Protein 1 (Lys-N=CH2) Schiff Base Formaldehyde->Schiff_Base Dehydration Protein2_Nuc Protein 2 (Nucleophile, e.g., Lys-NH2) Schiff_Base->Protein2_Nuc Reaction Crosslink Protein 1-NH-CH2-NH-Protein 2 (Methylene Bridge) Protein2_Nuc->Crosslink

Figure 1: Traditional mechanism of formaldehyde cross-linking via a methylene bridge.

However, recent studies using mass spectrometry have revealed a more complex picture. A dominant cross-linking product appears to be a species with a mass addition of 24 Da, rather than the 12 Da expected from a single methylene bridge.[6][7] This has led to a revised model where the cross-link is formed by the dimerization of two formaldehyde-induced modifications on separate amino acid side chains.[6] This newer model highlights that our understanding of formaldehyde's reactivity in the complex cellular milieu is still evolving.

Reactivity Profile

Formaldehyde primarily reacts with primary amines found on lysine residues and the N-termini of proteins.[1] However, it can also react with other nucleophilic side chains, including those of arginine, cysteine, histidine, and tryptophan, albeit to a lesser extent.[8] This broad reactivity can be both an advantage, allowing for the capture of a wide range of interactions, and a disadvantage, as it can lead to a heterogeneous mixture of cross-linked products and potential artifacts.

Advantages of Formaldehyde
  • Cell Permeability: Its small size and polarity allow it to rapidly diffuse across cell membranes, enabling efficient in vivo cross-linking.[3][5]

  • Short Spacer Arm: The resulting methylene bridge has a very short spacer arm (approximately 2.3-2.7 Å), ensuring that only proteins in very close proximity are cross-linked.[3][9]

  • Reversibility: Formaldehyde cross-links are reversible by heating, typically at temperatures above 65°C, which is crucial for downstream applications like mass spectrometry where the individual proteins need to be analyzed.[10][11][12][13]

Limitations and Potential Artifacts
  • Epitope Masking: The modification of amino acid side chains by formaldehyde can alter or obscure antibody epitopes, potentially hindering immunoprecipitation of the cross-linked complexes.[3][14]

  • Complex Adduct Formation: Formaldehyde can form various adducts and modifications on proteins, complicating data analysis, particularly in mass spectrometry-based proteomics.[6][7][8]

  • Cross-linking Efficiency: The efficiency of formaldehyde cross-linking can be low, and it may not effectively capture very transient or weak interactions.[15] Prolonged incubation times to increase efficiency can lead to the formation of larger, insoluble aggregates.[15]

This compound (TCA): A Theoretical Contender

In contrast to the extensive body of research on formaldehyde, this compound (TCA) is not an established protein cross-linking agent, and to our knowledge, there are no published studies detailing its use for this purpose. However, a theoretical analysis of its structure provides a framework for postulating its potential as a cross-linker and for a comparative discussion with formaldehyde.

Chemical Structure and Potential Reactive Moieties

TCA possesses two key functional groups that could potentially participate in a cross-linking reaction:

  • N-(hydroxymethyl)amide: This group is structurally similar to the reactive species formed when formaldehyde reacts with an amide. It is conceivable that the hydroxyl group could be displaced in a reaction with a nucleophilic amino acid side chain.

  • Trichloroacetamide: The chloroacetamide group is a known alkylating agent that can react with nucleophiles, most notably the thiol group of cysteine and the imidazole ring of histidine.[16][17]

Hypothesized Mechanism of Action

Based on its structure, TCA could potentially act as a heterobifunctional cross-linker. The N-(hydroxymethyl) group might react with primary amines, similar to formaldehyde, while the chloroacetamide moiety could subsequently or simultaneously react with cysteines or histidines. This would result in a cross-link between an amine-containing residue and a cysteine or histidine.

TCA_Hypothetical_Mechanism cluster_step1 Step 1: Reaction with Primary Amine cluster_step2 Step 2: Reaction with Cysteine/Histidine Protein1_Lys Protein 1 (Lys-NH2) TCA Cl3C-CO-NH-CH2OH (TCA) Protein1_Lys->TCA Potential Reaction Intermediate Protein 1-NH-CH2-NH-CO-CCl3 TCA->Intermediate Protein2_Cys_His Protein 2 (Cys-SH or His) Intermediate->Protein2_Cys_His Alkylation Crosslink Protein 1-NH-CH2-NH-CO-CCl2-S-Protein 2 (Hypothetical Cross-link) Protein2_Cys_His->Crosslink

Figure 2: A hypothetical cross-linking mechanism for this compound (TCA).

Predicted Advantages and Disadvantages (Theoretical)
  • Potential for Specificity: If the two reactive ends of TCA exhibit different reactivity profiles and kinetics, it could potentially be used for more controlled, stepwise cross-linking.

  • Longer Spacer Arm: The spacer arm of a TCA-mediated cross-link would be significantly longer than that of formaldehyde, which could be advantageous for capturing interactions between proteins that are not in direct contact but are part of the same complex.

  • Cell Permeability: The cell permeability of TCA is unknown and would need to be experimentally determined. Its larger size and different chemical properties compared to formaldehyde suggest it may be less efficient at crossing cell membranes.

  • Reversibility: The reversibility of the potential cross-links is also unknown. While the bond formed by the N-(hydroxymethyl) group might be reversible under conditions similar to those used for formaldehyde, the thioether bond formed by the chloroacetamide with cysteine is generally stable and not easily cleaved. This could be a significant disadvantage for many downstream applications.

Comparative Analysis: Formaldehyde vs. TCA

The following table summarizes the known properties of formaldehyde and the hypothesized characteristics of TCA as protein cross-linking agents.

FeatureFormaldehydeThis compound (TCA) (Theoretical)
Mechanism Forms methylene bridges and 24 Da adducts.Hypothetically acts as a heterobifunctional cross-linker via its N-(hydroxymethyl) and chloroacetamide groups.
Target Residues Primarily primary amines (Lys, N-terminus); also reacts with Arg, Cys, His, Trp.[8]Potentially primary amines (Lys, N-terminus) and Cys, His.
Spacer Arm Length Very short (~2.3-2.7 Å).[3][9]Longer than formaldehyde.
Cell Permeability High.[3][5]Unknown, likely lower than formaldehyde.
Reversibility Reversible with heat.[10][11]Likely partially irreversible due to stable thioether bond formation.
Known Applications In vivo and in vitro cross-linking, ChIP-seq, structural proteomics.[1][2][3]None documented for protein cross-linking.
Advantages Captures interactions in living cells, short spacer ensures proximity, reversible.Potential for more specific, stepwise cross-linking.
Disadvantages Can mask epitopes, forms complex adducts, can have low efficiency.[3][14][15]Unknown reactivity and cell permeability, likely irreversible, no experimental validation.

Experimental Protocols

The following protocols are provided as a starting point for researchers using formaldehyde for protein cross-linking. Optimization will be necessary for specific cell types and target proteins.

Protocol 1: In Vivo Protein Cross-Linking with Formaldehyde

This protocol is adapted from established methods for cross-linking proteins in cultured mammalian cells.[3]

In_Vivo_Crosslinking_Workflow start Start: Cultured Cells harvest 1. Harvest Cells start->harvest wash 2. Wash with PBS harvest->wash resuspend 3. Resuspend in PBS wash->resuspend add_formaldehyde 4. Add Formaldehyde (1% final concentration) resuspend->add_formaldehyde incubate 5. Incubate at RT (e.g., 10 minutes) add_formaldehyde->incubate quench 6. Quench with Glycine (0.125 M final concentration) incubate->quench wash_quenched 7. Wash with Cold PBS quench->wash_quenched cell_lysis 8. Cell Lysis wash_quenched->cell_lysis downstream Downstream Analysis (e.g., Immunoprecipitation, Mass Spectrometry) cell_lysis->downstream

Figure 3: Workflow for in vivo protein cross-linking with formaldehyde.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Formaldehyde solution (e.g., 16% w/v, methanol-free)

  • Glycine solution (1.25 M)

  • Cell lysis buffer appropriate for your downstream application

Procedure:

  • Harvest cultured cells by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cells in PBS at a concentration of approximately 1-2 x 10^7 cells/mL.

  • Add formaldehyde to a final concentration of 1% (v/v).

  • Incubate at room temperature for 10 minutes with gentle mixing. Note: Incubation time is a critical parameter to optimize.

  • Quench the reaction by adding glycine to a final concentration of 0.125 M.

  • Incubate for 5 minutes at room temperature.

  • Wash the cells twice with ice-cold PBS.

  • Proceed with cell lysis according to your downstream protocol (e.g., for immunoprecipitation or mass spectrometry).

Protocol 2: In Vitro Protein Cross-Linking with Formaldehyde

This protocol is suitable for cross-linking purified proteins or protein complexes.[18]

Materials:

  • Purified protein or protein complex in a suitable buffer (e.g., HEPES or phosphate-based, avoid Tris or other amine-containing buffers)

  • Formaldehyde solution

  • Glycine solution

Procedure:

  • Prepare the protein sample at the desired concentration in an amine-free buffer.

  • Add formaldehyde to a final concentration of 0.1-1%. Note: The optimal concentration will depend on the proteins and their concentrations.

  • Incubate for 15-30 minutes at room temperature.

  • Quench the reaction with glycine at a final concentration of 0.125 M for 5 minutes.

  • The cross-linked sample is now ready for analysis (e.g., by SDS-PAGE, size-exclusion chromatography, or mass spectrometry).

Protocol 3: Reversal of Formaldehyde Cross-Links

This is a general protocol for reversing formaldehyde cross-links prior to analysis by mass spectrometry or other techniques that require the individual protein components.[10][11][12][13]

Materials:

  • Cross-linked sample

  • SDS-PAGE sample buffer or a buffer containing a high concentration of salt (e.g., 200 mM NaCl) and a reducing agent if needed.

Procedure:

  • Add sample buffer to the cross-linked protein sample.

  • Heat the sample at 95-100°C for 20-30 minutes. Note: For some applications, such as ChIP-seq, reversal is often carried out at 65°C for several hours in the presence of high salt.

  • After heating, the cross-links should be reversed, and the sample can be analyzed.

Conclusion: A Tale of a Workhorse and a Hypothetical Alternative

Formaldehyde remains a cornerstone of protein cross-linking, particularly for in vivo studies, due to its cell permeability and short spacer arm.[3][5] Decades of research have provided a wealth of knowledge on its reactivity and application, although recent findings suggest that its mechanism of action is more complex than previously thought.[6][7] Its limitations, such as epitope masking and the formation of heterogeneous products, necessitate careful optimization and data interpretation.[3][14][15]

This compound, on the other hand, represents an intriguing but as yet unproven candidate for protein cross-linking. A theoretical analysis of its structure suggests the potential for a heterobifunctional cross-linking mechanism, which could offer advantages in terms of specificity. However, critical properties such as cell permeability and the reversibility of the cross-links are unknown and would require empirical validation. The likely irreversible nature of the chloroacetamide-mediated linkage may limit its utility for many common downstream applications.

Ultimately, the choice of a cross-linking agent depends on the specific biological question being addressed. While formaldehyde is a robust and well-understood tool, the theoretical exploration of novel reagents like TCA fuels the innovation necessary to develop the next generation of cross-linkers with improved specificity, efficiency, and versatility. Future experimental studies are needed to determine if this compound can transition from a theoretical concept to a valuable tool in the protein scientist's arsenal.

References

  • Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(6), 699–715. [Link]

  • Wang, T., & Kast, J. (2015). Formaldehyde cross-linking and structural proteomics: Bridging the gap. Methods, 89, 8-16. [Link]

  • Klockenbusch, C., & Kast, J. (2012). Optimization of formaldehyde cross-linking for protein interaction analysis of non-tagged integrin β1. Journal of Biomedicine and Biotechnology, 2012, 890937. [Link]

  • Tayri-Wilk, T., Slavin, M., Zamel, J., Blass, A., Cohen, S., Motzik, A., ... & Kalisman, N. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications, 11(1), 3128. [Link]

  • Kim, Y. J., & Dekker, J. (2018). Formaldehyde Cross-Linking: A Tool for Studying Chromatin Structure and Function. In Methods in Molecular Biology (pp. 1-13). Humana Press, New York, NY. [Link]

  • Wang, X., & Huang, L. (2022). Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. eScholarship, University of California. [Link]

  • Rogers, R. S., & Ideker, T. (2017). Global membrane protein interactome analysis using in vivo crosslinking and mass spectrometry-based protein correlation profiling. Molecular & Cellular Proteomics, 16(8), 1434-1446. [Link]

  • Sutherland, B. W., Toews, J., & Kast, J. (2008). Utility of formaldehyde cross-linking and mass spectrometry in the study of protein-protein interactions. Journal of Mass Spectrometry, 43(6), 699-715. [Link]

  • Toews, J., Rogalski, J. C., Clark, T. J., & Kast, J. (2008). Mass spectrometric identification of formaldehyde-induced peptide modifications under in vivo protein cross-linking conditions. Analytica Chimica Acta, 618(2), 168–183. [Link]

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  • Papantonis, A., & Cook, P. R. (2013). How to Tackle Challenging ChIP-Seq, with Long-Range Cross-Linking, Using ATRX as an Example. In Chromatin Immunoprecipitation (ChIP) (pp. 155-166). Humana Press, Totowa, NJ. [Link]

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3465-3490. [Link]

  • Yilmaz, F., & Icli, B. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. [Link]

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  • PubChem. (n.d.). 2,2,2-Trichloro-N-(2-methylphenyl)acetamide. [Link]

  • Ottmann, C. (2018). Modulators of 14-3-3 Protein-Protein Interactions. Journal of Medicinal Chemistry, 61(9), 3565-3580. [Link]

  • Yusufov, M. S., et al. (2020). Synthesis of 2-chloro-n-(3-hydroxyphenyl) Acetamide and 2-chloro-n-(4-hydroxyphenyl) Acetamide and Study of Their Antimicrobial Activity. JournalNX, 6(10), 486-491. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of N-hydroxymethyl Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences and industrial chemistry, N-hydroxymethyl acetamides (NHMAs) represent a critical class of compounds. They serve as versatile intermediates, crosslinking agents in polymer chemistry, and are recognized as metabolites of various industrial solvents and drugs.[1][2][3] However, their utility is intrinsically linked to their reactivity—specifically, their capacity to act as formaldehyde donors. This reactivity is not uniform across all derivatives; it is a nuanced property governed by a delicate interplay of electronic, steric, and environmental factors. Understanding these differences is paramount for predicting stability, biological activity, and potential toxicity.

This guide provides an in-depth comparison of the reactivity of N-hydroxymethyl acetamides, grounded in mechanistic principles and supported by a validated experimental framework for direct comparison.

The Core of Reactivity: A Mechanistic Overview

The characteristic reactivity of NHMAs stems from their existence in a reversible equilibrium with the parent amide and formaldehyde.[4] The hydroxymethyl group can be eliminated, releasing formaldehyde, a potent electrophile. The stability of the NHMA, and thus its reactivity, is dictated by the factors that influence the position of this equilibrium.

The central reaction is the hydrolysis of the C-N bond, which can proceed via acid- or base-catalyzed pathways.[5][6] Under physiological or neutral conditions, the reaction is often initiated by the departure of the hydroxymethyl group, which can be facilitated by protonation of the hydroxyl group or deprotonation of the amide nitrogen, depending on the pH. The resulting intermediate, a resonance-stabilized N-acyliminium ion, is highly electrophilic and readily reacts with available nucleophiles, including water or biological macromolecules.

dot

Caption: General reaction pathway for N-hydroxymethyl acetamides.

Key Factors Influencing Reactivity

The rate at which an NHMA derivative releases formaldehyde or reacts with nucleophiles is not constant. It is significantly influenced by the molecular structure and the surrounding chemical environment.

  • Electronic Effects: Electron-withdrawing or -donating groups on the acyl (R) or nitrogen (R') substituents dramatically alter reactivity.

    • Electron-Withdrawing Groups (EWGs): When attached to the acyl portion (e.g., R = CCl₃), EWGs increase the electrophilicity of the carbonyl carbon. This strengthens the amide bond through resonance, making the nitrogen lone pair less available and stabilizing the NHMA, thereby decreasing its reactivity.

    • Electron-Donating Groups (EDGs): Conversely, EDGs on the acyl group increase the electron density on the carbonyl, which can destabilize the amide bond and potentially increase the rate of formaldehyde release.

  • Steric Hindrance: Bulky substituents near the hydroxymethyl group can sterically hinder the approach of nucleophiles or solvent molecules required for hydrolysis, thus reducing the overall reaction rate.

  • Substitution on Nitrogen: The stability of NHMAs is markedly affected by substitution on the amide nitrogen. For instance, N-(hydroxymethyl)-N-methylbenzamide is less stable under alkaline conditions than N-(hydroxymethyl)-benzamide.[4] The presence of an additional alkyl group on the nitrogen can alter the electronic properties and steric environment, leading to increased lability.

  • pH of the Medium: The hydrolysis rate of amides, and by extension NHMAs, is highly dependent on pH.[5][7]

    • Acidic Conditions: Under low pH, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

    • Alkaline Conditions: At high pH, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.[8] Studies have shown that some N-hydroxymethyl compounds are particularly unstable under alkaline conditions.[4]

Comparative Reactivity: A Data-Driven Perspective

To illustrate these principles, the following table summarizes the expected relative reactivity of various N-hydroxymethyl acetamide derivatives based on their structural features. The reactivity is qualitatively assessed as the propensity to release formaldehyde or react with nucleophiles under physiological conditions (pH ~7.4).

CompoundR Group (Acyl)R' Group (Nitrogen)Key Structural FeatureExpected Relative ReactivityRationale
N-hydroxymethylformamideHHNo alkyl group on carbonylHighThe lack of an electron-donating methyl group (compared to acetamide) makes the carbonyl carbon more electrophilic.
N-hydroxymethylacetamide CH₃ H Baseline Moderate The methyl group is weakly electron-donating, providing a standard for comparison.
N-hydroxymethyl-2,2,2-trichloroacetamideCCl₃HStrong EWG (trichloromethyl)LowThe powerful inductive effect of the CCl₃ group strongly withdraws electron density, stabilizing the amide bond.
N-hydroxymethylbenzamidePhenylHAromatic acyl groupLow to ModerateThe phenyl group can be weakly electron-withdrawing or -donating via resonance, generally leading to higher stability compared to simple alkyl amides.[9]
N-hydroxymethyl-N-methylacetamideCH₃CH₃N-alkylationHighSubstitution on the nitrogen atom can decrease stability, particularly under alkaline conditions, leading to faster degradation.[4]

Experimental Protocol: Quantifying Comparative Reactivity via HPLC

To empirically validate the theoretical differences in reactivity, a robust and reproducible experimental protocol is essential. The following method outlines a procedure for comparing the hydrolytic stability of various NHMAs by monitoring the disappearance of the parent compound over time using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the first-order rate constant (k) and half-life (t₁/₂) for the hydrolysis of different N-hydroxymethyl acetamides in a buffered aqueous solution.

Workflow Overview:

dot

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing A Prepare Stock Solutions (10 mM NHMAs in ACN) C Initiate Reaction: Add stock to pre-warmed buffer (Final [NHMA] = 100 µM) A->C B Prepare Reaction Buffer (0.1 M Phosphate, pH 7.4) B->C D Incubate at 37°C C->D E Withdraw Aliquots at Time Points (t=0, 5, 15, 30, 60, 120 min) D->E F Quench Reaction (e.g., with cold ACN) E->F G Analyze by HPLC-UV F->G H Quantify Peak Area of Parent NHMA G->H I Plot ln([NHMA]) vs. Time H->I J Calculate k and t₁/₂ I->J

Caption: HPLC-based workflow for assessing NHMA hydrolytic stability.

Step-by-Step Methodology:

  • Reagent and Solution Preparation:

    • Rationale: Accurate concentration measurements are foundational. Using a high-purity organic solvent like acetonitrile (ACN) for stock solutions prevents premature hydrolysis. A phosphate buffer is chosen to mimic physiological pH and maintain constant pH throughout the experiment.

    • Procedure:

      • Prepare individual 10 mM stock solutions of each N-hydroxymethyl acetamide derivative in ACN.

      • Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 7.4.

      • Prepare the mobile phase for HPLC analysis (e.g., a gradient of water and ACN with 0.1% formic acid).[10][11]

  • Reaction Initiation and Incubation:

    • Rationale: The reaction is initiated by dilution into the aqueous buffer. Pre-warming the buffer to a physiologically relevant temperature (37°C) ensures the reaction rate is constant and relevant to biological systems.

    • Procedure:

      • Pre-warm the pH 7.4 phosphate buffer to 37°C in a temperature-controlled water bath.

      • To initiate the reaction, add a small volume of the NHMA stock solution to the pre-warmed buffer to achieve a final concentration of 100 µM. Vortex briefly to ensure homogeneity. This is your t=0 sample.

  • Time-Course Sampling and Quenching:

    • Rationale: Aliquots are taken at defined intervals to track the reaction progress. Quenching, typically by adding an excess of cold organic solvent, immediately stops the hydrolysis, ensuring that the measured concentration accurately reflects the specific time point.

    • Procedure:

      • At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

      • Immediately add the aliquot to a vial containing 100 µL of cold ACN to quench the reaction. Store samples at 4°C until analysis.

  • HPLC Analysis:

    • Rationale: HPLC with UV detection provides a robust method for separating the parent NHMA from its degradation products (the parent amide and formaldehyde).[12] A C18 reverse-phase column is typically effective for this separation.[10]

    • Procedure:

      • Equilibrate the HPLC system with the mobile phase.

      • Inject equal volumes of each quenched sample onto a C18 column.

      • Monitor the elution profile at a suitable wavelength (e.g., 210 nm) where the amide bond absorbs.

      • Record the peak area corresponding to the parent N-hydroxymethyl acetamide for each time point.

  • Data Analysis and Interpretation:

    • Rationale: The degradation of many NHMAs follows first-order kinetics. By plotting the natural logarithm of the concentration (or peak area) versus time, a linear relationship should be observed. The slope of this line is the negative of the rate constant.

    • Procedure:

      • For each NHMA derivative, plot the natural logarithm of the peak area (ln[Peak Area]) against time (in seconds).

      • Perform a linear regression on the data points. The slope of the line will be equal to -k, where k is the first-order rate constant (s⁻¹).

      • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

      • Compare the k and t₁/₂ values for each derivative to establish a quantitative ranking of their reactivity.

Conclusion

The reactivity of N-hydroxymethyl acetamides is a multifaceted property that is crucial for their application and safety assessment. By understanding the underlying principles of electronic and steric effects, and the significant influence of pH, researchers can better predict the behavior of these compounds. The comparative data, supported by a rigorous and self-validating experimental protocol like the HPLC-based kinetic study described, allows for an informed selection of derivatives for specific applications, from designing stable prodrugs to formulating effective crosslinking agents. This integrated approach of theoretical understanding and empirical validation is essential for advancing research and development in fields where these versatile compounds play a vital role.

References

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  • Gescher, A., et al. (1984). The formation and metabolism of N-hydroxymethyl compounds--IX. N-(acetoxymethyl)-4-chlorobenzamide: an electrophile but not a mutagen in Salmonella typhimurium. Biochemical Pharmacology, 33(10), 1543-1549. [Link]

  • Reynolds, J. D. (2014, April 20). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

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  • National Center for Biotechnology Information. (n.d.). N-Methylacetamide. PubChem. [Link]

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  • Ross, D., et al. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences, 32(6), 597-604. [Link]

  • Trusell, A., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(5), 1338-1342. [Link]

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A Comparative Guide to Amine-Reactive Reagents: Assessing the Specificity of 2,2,2-trichloro-N-(hydroxymethyl)acetamide for Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the selective modification of primary amines on proteins, peptides, and other biomolecules is a cornerstone for developing therapeutics, diagnostic agents, and research tools. While a host of amine-reactive reagents are available, each with distinct advantages and limitations, the quest for reagents with superior specificity remains a critical endeavor. This guide provides an in-depth technical assessment of 2,2,2-trichloro-N-(hydroxymethyl)acetamide, a compound with potential for primary amine-specific modification. We will objectively compare its performance with established alternatives, supported by a discussion of reaction mechanisms and detailed experimental protocols to validate specificity.

The Critical Role of Primary Amine-Specific Bioconjugation

Primary amines, predominantly found at the N-terminus of polypeptides and on the side chain of lysine residues, are attractive targets for covalent modification due to their nucleophilicity and frequent surface exposure on biomolecules.[1] The ability to selectively target these groups enables the precise attachment of a wide array of functionalities, including fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs for antibody-drug conjugates (ADCs).[2]

However, achieving true specificity is a significant challenge. Many reagents exhibit cross-reactivity with other nucleophilic functional groups present in biomolecules, such as the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the imidazole group of histidine.[3] This lack of specificity can lead to heterogeneous products with compromised biological activity and complicates downstream analysis and manufacturing.

Unveiling the Chemistry of this compound

This compound belongs to the class of N-(hydroxymethyl)amides. The reactivity of these compounds is influenced by the electron-withdrawing nature of the adjacent acyl group. The trichloromethyl group in this compound is strongly electron-withdrawing, which is expected to significantly impact the reactivity of the N-(hydroxymethyl) moiety.

Proposed Reaction Mechanism with Primary Amines

The precise mechanism of action of this compound with primary amines is not extensively documented in publicly available literature. However, based on the chemistry of related N-(hydroxymethyl) compounds, two primary reaction pathways can be postulated:

  • Formaldehyde-Mediated Aminomethylation: N-(hydroxymethyl)amides can exist in equilibrium with the corresponding amide and formaldehyde.[4] The released formaldehyde can then react with a primary amine to form a Schiff base, which can be subsequently stabilized. The electron-withdrawing trichloroacetyl group would likely favor the release of formaldehyde.

  • Direct Nucleophilic Substitution: The primary amine could directly attack the carbon of the hydroxymethyl group, leading to the displacement of the hydroxyl group and the formation of a stable C-N bond.

To elucidate the dominant reaction pathway and assess the specificity, rigorous experimental validation is essential.

A Comparative Landscape of Amine-Reactive Reagents

To provide context for the performance of this compound, it is crucial to compare it against widely used classes of amine-reactive reagents.

Reagent ClassReactive GroupResulting BondOptimal pHKey AdvantagesKey Disadvantages
N-Hydroxysuccinimide (NHS) Esters Succinimidyl esterAmide7.2 - 8.5[5]High reactivity, stable amide bond.[5]Susceptible to hydrolysis, potential for side reactions with other nucleophiles.[6]
Isothiocyanates IsothiocyanateThiourea9.0 - 10.0[5]Generally more stable in aqueous solution than NHS esters.Slower reaction rate, thiourea bond can be less stable than an amide bond.[5]
Sulfonyl Chlorides Sulfonyl chlorideSulfonamide> 8[5]High reactivity, very stable sulfonamide bond.Broad reactivity with other nucleophiles, leading to potential side reactions.[5]
Carbodiimides (e.g., EDC) CarbodiimideAmide (zero-length)4.5-6.0 (activation), 7.2-7.5 (coupling)[7]Forms a direct amide bond without introducing a linker.Unstable intermediate, prone to hydrolysis and side reactions.[7]
This compound N-(hydroxymethyl)amideAminal or otherTo be determinedHypothesized high specificityReactivity and specificity not well-characterized

Experimental Design for Assessing Specificity

A robust assessment of the specificity of this compound requires a multi-faceted experimental approach. The following protocols provide a framework for a comprehensive evaluation.

Workflow for Specificity Assessment

G cluster_0 Phase 1: Model Compound Studies cluster_1 Phase 2: Peptide and Protein Labeling cluster_2 Phase 3: Comparative Analysis A React this compound with model nucleophiles (e.g., n-butylamine, N-acetyl-cysteine, N-acetyl-serine) B Analyze reaction products by LC-MS and NMR A->B C Determine reaction kinetics and product distribution B->C D Label a model peptide (containing Lys, Cys, Ser) with the reagent E Digest labeled peptide and analyze by LC-MS/MS to identify modification sites D->E F Label a model protein (e.g., BSA) and determine Degree of Labeling (DOL) D->F G Compare specificity and DOL with a standard NHS ester under identical conditions H Evaluate the stability of the formed conjugate bond G->H

Sources

A Comparative Guide to the Structural Characterization of Cross-Linked Peptides: An Investigative Study of 2,2,2-Trichloro-N-(hydroxymethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the study of protein-protein interactions and peptide conformations is paramount. Chemical cross-linking, coupled with structural characterization techniques, provides invaluable insights into these molecular landscapes. This guide offers an in-depth comparison of methodologies for the structural characterization of cross-linked peptides, with a special focus on a prospective, yet unestablished, cross-linking strategy utilizing 2,2,2-trichloro-N-(hydroxymethyl)acetamide (TCHMA). We will objectively compare the proposed attributes of a TCHMA-based cross-linker with well-established alternatives, namely N-hydroxysuccinimide (NHS) esters and maleimides, and provide the foundational experimental frameworks for their characterization.

Introduction to Peptide Cross-Linking

Chemical cross-linking is a powerful technique used to covalently link interacting amino acid residues within a single peptide or between different peptides. This process provides distance constraints that are crucial for elucidating three-dimensional structures, mapping interaction interfaces, and stabilizing transient complexes. The choice of a cross-linking agent is a critical determinant of the success of such studies, with factors such as reactivity, specificity, spacer arm length, and cleavability playing significant roles.

This guide will explore the structural characterization of peptides cross-linked with two widely used classes of reagents, NHS esters and maleimides, and introduce a hypothetical homobifunctional cross-linker derived from TCHMA. While the use of TCHMA for peptide cross-linking is not yet established in the literature, its chemical properties suggest a potential for novel reactivity, which we will explore from a theoretical and practical standpoint.

Comparative Analysis of Cross-Linking Chemistries

N-hydroxysuccinimide (NHS) Esters: The Amine-Reactive Workhorse

NHS esters are among the most common amine-reactive cross-linkers.[1][2] They react with the primary amines of lysine residues and the N-terminus of peptides to form stable amide bonds.[2]

Mechanism of NHS-Ester Cross-Linking:

The reaction proceeds via a nucleophilic attack of the deprotonated primary amine on the ester, leading to the formation of an amide bond and the release of the NHS leaving group.[3]

NHS_Ester_Mechanism cluster_0 NHS-Ester Cross-linker cluster_1 Peptide cluster_2 Cross-linked Peptide cluster_3 Byproduct NHS_ester R-C(=O)O-N(C=O)2 Crosslinked_peptide R-C(=O)NH-Peptide NHS_ester->Crosslinked_peptide Reaction with amine Peptide_amine Peptide-NH2 Peptide_amine->Crosslinked_peptide NHS N-hydroxysuccinimide Maleimide_Mechanism cluster_0 Maleimide Cross-linker cluster_1 Peptide cluster_2 Cross-linked Peptide Maleimide R-Maleimide Crosslinked_peptide R-S-Peptide Maleimide->Crosslinked_peptide Michael Addition Peptide_thiol Peptide-SH Peptide_thiol->Crosslinked_peptide

Caption: Mechanism of Maleimide Cross-Linking with a Thiol Group.

A Prospective Cross-Linker: Homobifunctional Bis-TCHMA Ether

Given the lack of a commercially available, bifunctional cross-linker based on this compound, we propose the synthesis of a homobifunctional cross-linker, which we will refer to as "Bis-TCHMA Ether". This proposed reagent consists of two TCHMA molecules linked by an ether bond through their hydroxymethyl groups.

Proposed Synthesis of Bis-TCHMA Ether:

The synthesis could be achieved through an acid-catalyzed self-condensation of this compound.

TCHMA_Synthesis TCHMA1 2 x Cl3C-C(=O)NH-CH2OH Bis_TCHMA Cl3C-C(=O)NH-CH2-O-CH2-NHC(=O)-CCl3 TCHMA1->Bis_TCHMA Acid Catalyst, Heat Water H2O

Caption: Proposed Synthesis of Homobifunctional Bis-TCHMA Ether.

Proposed Mechanism of Bis-TCHMA Ether Cross-Linking:

Based on the known reactivity of chloroacetamides, we hypothesize that the chloroacetyl groups of Bis-TCHMA Ether would react with the nucleophilic side chains of cysteine and histidine residues in peptides.

TCHMA_Mechanism cluster_0 Bis-TCHMA Ether cluster_1 Peptide cluster_2 Cross-linked Peptide Bis_TCHMA Cl3C-C(=O)NH-CH2-O-CH2-NHC(=O)-CCl3 Crosslinked_peptide Peptide-S/N-CH2-C(=O)NH-CH2-O-CH2-NHC(=O)-CH2-S/N-Peptide Bis_TCHMA->Crosslinked_peptide Nucleophilic Substitution Peptide_nuc Peptide-Cys/His Peptide_nuc->Crosslinked_peptide

Caption: Proposed Mechanism of Bis-TCHMA Ether Cross-Linking with Cysteine or Histidine.

Comparative Table of Cross-Linker Properties

FeatureNHS EstersMaleimidesProposed Bis-TCHMA Ether
Target Residues Lysine, N-terminusCysteineCysteine, Histidine (Hypothesized)
Bond Formed AmideThioetherThioether, N-C bond (Hypothesized)
Specificity High for primary aminesVery high for thiolsPotentially high for Cys, His
Reaction pH 7.2 - 9.06.5 - 7.5Neutral to slightly basic (Hypothesized)
Advantages Readily available, well-characterized, good for surface mapping. [1]Highly specific, allows for targeted labeling. [4]Novel reactivity, potentially targets less common residues.
Disadvantages Can modify functionally important lysines, hydrolysis in aqueous solution. [2]Requires free thiols which may not be present or accessible. [5]Not commercially available, reactivity and stability uncharacterized, potential for side reactions.

Structural Characterization Methodologies

The structural elucidation of cross-linked peptides relies on a combination of analytical techniques, primarily mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for identifying cross-linked peptides. The general workflow involves the enzymatic digestion of the cross-linked protein/peptide mixture, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Experimental Workflow for XL-MS:

XL_MS_Workflow Start Protein/Peptide Sample Crosslinking Cross-linking Reaction Start->Crosslinking Digestion Enzymatic Digestion (e.g., Trypsin) Crosslinking->Digestion LC_Separation LC Separation of Peptides Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) LC_Separation->MS_Analysis Data_Analysis Database Search and Identification of Cross-linked Peptides MS_Analysis->Data_Analysis End Structural Information Data_Analysis->End

Caption: General Experimental Workflow for Cross-Linking Mass Spectrometry (XL-MS).

Protocol for Mass Spectrometric Analysis of Cross-Linked Peptides:

  • Cross-linking Reaction: Incubate the peptide sample with the cross-linking reagent (NHS ester, maleimide, or Bis-TCHMA Ether) at the appropriate pH and temperature. Quench the reaction after a defined time.

  • Sample Preparation: Denature the cross-linked peptides and reduce and alkylate any disulfide bonds (if not the target of cross-linking).

  • Enzymatic Digestion: Digest the peptides with a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the peptide mixture using reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer. Acquire MS/MS spectra of eluting peptides.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, xiSearch) to identify the cross-linked peptides from the complex MS/MS data.

Data Interpretation:

The identification of cross-linked peptides relies on matching the experimental MS/MS spectra to theoretical fragmentation patterns. The mass of the cross-linker and the masses of the two linked peptides are key parameters in this search.

Cross-LinkerExpected Mass Shift (Monolink)Expected Mass Shift (Cross-link)Key Fragment Ions
DSS (NHS Ester) +138.068 Da+138.068 Dab and y ions from both peptide chains.
BM(PEG)2 (Maleimide) +241.100 Da+241.100 Dab and y ions from both peptide chains.
Bis-TCHMA Ether (Proposed) +349.829 Da+349.829 DaPredicted to show b and y ions from both chains, with potential for specific linker fragmentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information of peptides in solution. For cross-linked peptides, NMR can be used to determine the precise three-dimensional structure and to study the conformational changes induced by cross-linking.

Protocol for NMR Analysis of Cross-Linked Peptides:

  • Sample Preparation: Prepare a highly pure and concentrated sample of the cross-linked peptide in a suitable NMR buffer.

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) to assign the resonances of the peptide backbone and side chains.

  • Structure Calculation: Use the distance restraints derived from NOESY spectra, along with the known distance constraint from the cross-linker, to calculate the three-dimensional structure of the peptide.

X-ray Crystallography

X-ray crystallography can provide atomic-resolution structures of cross-linked peptides, particularly for larger peptides or peptide-protein complexes that can be crystallized. The cross-link can help to stabilize a particular conformation, facilitating crystallization.

Protocol for X-ray Crystallography of Cross-Linked Peptides:

  • Crystallization: Screen a wide range of conditions to obtain well-diffracting crystals of the purified cross-linked peptide.

  • Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

  • Model Refinement: Build and refine the atomic model of the cross-linked peptide into the electron density map.

Conclusion and Future Perspectives

The structural characterization of cross-linked peptides is a multifaceted endeavor that provides critical information for understanding biological systems. While established cross-linkers like NHS esters and maleimides offer robust and reliable methods for probing peptide structure and interactions, the exploration of novel reagents is essential for expanding the toolkit of chemical biology.

The proposed homobifunctional cross-linker derived from this compound, "Bis-TCHMA Ether," represents a theoretical exploration into new cross-linking chemistry. Its potential to target cysteine and histidine residues could offer a valuable alternative to existing methods. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation of this and other novel cross-linking strategies. Future research will be necessary to synthesize and characterize the reactivity of Bis-TCHMA Ether and to validate its utility in structural biology applications. Through such investigations, we can continue to refine our ability to map the intricate networks of molecular interactions that govern life.

References

  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of Mass Spectrometry, 44(6), 857–868.
  • Smyth, D. G., Blumenfeld, O. O., & Konigsberg, W. (1964). Reactions of N-ethylmaleimide with peptides and amino acids. Biochemical Journal, 91(3), 589–595.
  • Miladinova, P. M., & Videnova, A. A. (2021). SYNTHESIS AND APPLICATION OF HOMOBIFUNCTIONAL REACTIVE DYES WITH CHLOROACETAMIDE GROUPS. Journal of Chemical Technology and Metallurgy, 56(1), 48-53.
  • Abdel-Latif, E., & Moustafa, M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 335-364.
  • Schilling, B., Row, R. H., Gibson, B. W., Guo, T., & Medzihradszky, K. F. (2003). MS2-Assign: an algorithm for the automated assignment of all ranks of MS/MS spectra. Journal of the American Society for Mass Spectrometry, 14(8), 834–850.
  • Gevaert, K., Van Damme, J., Goethals, M., Thomas, G. R., Hoog, J., Beyaert, R., ... & Vandekerckhove, J. (2002). A proteomics approach to identify the proteins developing in a rat model of pancreatitis. Gastroenterology, 123(3), 857-868.
  • Leitner, A., Walzthoeni, T., & Aebersold, R. (2014). Lysine-specific chemical cross-linking of protein complexes and identification of cross-linking sites using LC-MS/MS and the xQuest/xProphet software pipeline.
  • Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 25(4), 663–682.
  • Paramelle, D., Miralles, G., Subra, G., & Martinez, J. (2013). Recent advances in the chemical cross-linking of peptides and proteins. Peptide Science, 100(2), 150-164.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Drenth, J. (2007). Principles of protein X-ray crystallography. Springer Science & Business Media.

Sources

Navigating the Ephemeral: A Comparative Guide to Evaluating the In Vivo Stability of Adducts from Chlorinated Acetamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of toxicology and drug development, understanding the interaction of reactive metabolites with biological macromolecules is paramount. Covalent adducts formed between xenobiotics and proteins or DNA can serve as critical biomarkers of exposure and effect, potentially initiating adverse events or providing insight into a compound's mechanism of action. However, the inherent instability of many such adducts presents a significant analytical challenge. This guide provides a comprehensive comparison of methodologies for evaluating the in vivo stability of adducts, with a focus on the transient nature of those derived from chlorinated compounds, exemplified by the case of 2,2,2-trichloro-N-(hydroxymethyl)acetamide.

The Challenge of Unstable Adducts: A Case Study in Chlorinated Acetamides

Direct experimental data on the in vivo formation and stability of this compound adducts are scarce in publicly available literature. This lack of evidence may suggest that either the adduct is not a significant product of metabolism of parent compounds like trichloroethylene (TCE) or trichloroacetamide, or that it is too unstable to be readily detected using standard analytical methods.

Indeed, studies on the reactive intermediates of related chlorinated compounds point towards the formation of highly transient adducts. For instance, trichloroethylene oxide, a reactive metabolite of TCE, forms protein and DNA adducts that are unstable under physiological conditions, with half-lives on the order of minutes to an hour.[1] This inherent instability necessitates specialized approaches for their detection and characterization, moving beyond traditional methods designed for stable adducts.

The Metabolic Landscape of Trichloro-Compounds

Trichloroethylene, a potential precursor to chlorinated acetamides, undergoes extensive metabolism primarily through two pathways: cytochrome P450 (P450)-dependent oxidation and glutathione (GSH) conjugation.[2][3] The P450 pathway leads to the formation of metabolites such as chloral hydrate, trichloroacetic acid (TCA), and dichloroacetic acid (DCA), which are generally more stable and can themselves form adducts.[4] The GSH conjugation pathway can lead to the formation of reactive sulfur-containing metabolites. While this compound is not a primary metabolite of TCE, its potential formation from other trichloro-compounds would likely involve reactive intermediates that form similarly unstable adducts.

Comparative Methodologies for Adduct Stability Assessment

The evaluation of adduct stability in vivo requires a tailored analytical strategy that considers the likely chemical nature and half-life of the adduct . We can broadly categorize the approaches into two main strategies: direct detection of unstable adducts and indirect assessment through the analysis of stable biomarkers or trapped intermediates.

Strategy 1: Direct Detection of Unstable Adducts

This approach aims to "capture" and analyze the transient adducts before they degrade. The cornerstone of this strategy is mass spectrometry (MS), which offers the sensitivity and specificity required to identify and quantify these low-abundance species.[3][5]

The analysis of protein adducts can be approached from two directions: "top-down," where the intact protein is analyzed, and "bottom-up," where the protein is first digested into smaller peptides.[6]

Unstable_Adduct_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample In Vivo Sample (e.g., blood, tissue) Quench Rapid Quenching (e.g., low temp, pH change) Sample->Quench Minimize degradation Enrich Protein/DNA Enrichment Quench->Enrich TopDown Top-Down MS (Intact Protein Analysis) Enrich->TopDown Direct mass shift BottomUp Bottom-Up MS (Proteolytic Digestion) Enrich->BottomUp Peptide mapping LCMS LC-MS/MS Analysis TopDown->LCMS BottomUp->LCMS Search Database Searching (Open Mass Search) LCMS->Search Validation Adduct Identification & Localization Search->Validation Trapping_Workflow cluster_exposure In Vivo / In Vitro Exposure cluster_analysis Analysis of Trapped Adduct Compound Test Compound System Biological System (e.g., animal, cell culture) Compound->System TrappingAgent Trapping Agent (e.g., GSH, NAC) TrappingAgent->System Extraction Extraction of Trapped Adduct System->Extraction Formation of stable conjugate LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification

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A Researcher's Guide to Alternatives for 2,2,2-Trichloro-N-(hydroxymethyl)acetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate reagents is paramount to achieving desired molecular transformations with efficiency, selectivity, and safety. 2,2,2-trichloro-N-(hydroxymethyl)acetamide has carved a niche for itself as a versatile reagent, primarily utilized for its ability to act as both an amidoalkylating agent and a formaldehyde surrogate. However, considerations regarding its reactivity profile, potential for chlorinated byproducts, and the broader trend towards greener and safer chemical processes necessitate a thorough evaluation of its alternatives. This guide provides a comprehensive comparison of this compound with other reagents for its key applications, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

I. Unveiling the Dual Reactivity of this compound

The synthetic utility of this compound stems from its unique structure, which combines a reactive N-hydroxymethyl group with a trichloroacetamide moiety. This combination allows it to participate in two principal types of transformations:

  • Amidoalkylation: The reagent can introduce an amidoalkyl group (-CH(Ar)NHC(O)CCl₃) onto a nucleophilic substrate, most notably in the C-amidoalkylation of aromatic compounds. This reaction proceeds through the in situ generation of a highly reactive N-acyliminium ion intermediate.

  • Formaldehyde Surrogate: Under certain conditions, the molecule can decompose to release formaldehyde or a synthetic equivalent. This property is valuable in processes requiring a controlled or anhydrous source of formaldehyde, such as in the formation of resins and polymers, or in specific organic reactions where aqueous formalin is unsuitable.

This guide will delve into each of these applications, presenting a comparative analysis of this compound with viable alternatives.

II. Application 1: Amidoalkylation Reactions

Amidoalkylation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of a wide array of nitrogen-containing compounds. The use of N-(hydroxymethyl)amides, like the title compound, is a well-established method for achieving this transformation, particularly for the C-amidoalkylation of electron-rich aromatic and heteroaromatic systems.

A. Mechanism of Amidoalkylation with this compound

The reaction is typically acid-catalyzed, where the protonation of the hydroxyl group facilitates its departure as a water molecule, generating a resonance-stabilized N-acyliminium ion. This highly electrophilic species is then attacked by a nucleophile, such as an activated aromatic ring, to form the amidoalkylated product.

G reagent Cl₃CC(O)NHCH₂OH protonated Cl₃CC(O)NHCH₂OH₂⁺ reagent->protonated + H⁺ H_plus H⁺ iminium [Cl₃CC(O)N=CH₂]⁺ ↔ Cl₃CC(O)⁺NH=CH₂ protonated->iminium - H₂O water H₂O intermediate Wheland Intermediate iminium->intermediate + Ar-H arene Ar-H product Ar-CH₂NHC(O)CCl₃ intermediate->product - H⁺ H_plus_out H⁺

Caption: General mechanism for the acid-catalyzed C-amidoalkylation of an arene with this compound.

B. Performance and Comparison with Alternatives

While specific experimental data for this compound in C-amidoalkylation is not extensively reported in readily accessible literature, we can infer its performance based on studies of similar reagents like 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. These reactions typically require strong acid catalysis (e.g., H₂SO₄, oleum) and can provide good to excellent yields with electron-rich aromatic substrates.[1][2][3][4]

Table 1: Comparison of Amidoalkylating Agents

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
This compound Strong acid (e.g., H₂SO₄), 0-25 °CReadily available starting materials.Harsh reaction conditions; potential for side reactions (sulfonation); limited substrate scope.
Mannich Reaction Formaldehyde, primary/secondary amine, acidic or basic conditionsWide substrate scope; milder conditions possible.Three-component reaction can lead to complex mixtures; formaldehyde is a hazardous reagent.[5][6][7][8][9]
N-Acyliminium Ion Precursors (e.g., α-amido sulfones, 1-aminoalkylphosphonium salts) Lewis or Brønsted acids, or catalyst-free for phosphonium saltsMilder reaction conditions; greater control over reactivity; broader functional group tolerance.[10][11][12][13]May require multi-step synthesis of the precursor.
Secondary Amides with Triflic Anhydride Tf₂O, arene, -78 °C to rtDirect use of common secondary amides; high chemoselectivity.[14][15]Requires a strong activating agent; limited to electron-rich arenes.
C. Experimental Protocols

Protocol 1: General Procedure for C-Amidoalkylation of Arenes with N-(Hydroxymethyl)amides (Adapted from related procedures)

  • To a stirred solution of the aromatic compound (1.2-2.0 equivalents) in a suitable solvent (e.g., chloroform, dichloromethane) at 0 °C, add this compound (1.0 equivalent).

  • Slowly add concentrated sulfuric acid (2.0-5.0 equivalents) while maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(arylmethyl)-2,2,2-trichloroacetamide.

III. Application 2: Formaldehyde Surrogate

Formaldehyde is a fundamental C1 building block in organic synthesis, but its gaseous nature, toxicity, and tendency to polymerize make it challenging to handle. Consequently, a variety of formaldehyde surrogates have been developed to provide a controlled and often anhydrous source of this reactive electrophile. This compound can serve this function, particularly in applications like the formation of resins where the slow release of formaldehyde is advantageous for controlled polymerization.

A. Mechanism of Formaldehyde Release

Under thermal or catalytic conditions, N-(hydroxymethyl)amides can undergo a retro-addition reaction to release formaldehyde and the corresponding amide. The stability of the N-(hydroxymethyl) compound influences the conditions required for formaldehyde release.[16]

G reagent Cl₃CC(O)NHCH₂OH heat_catalyst Δ or Catalyst amide Cl₃CC(O)NH₂ reagent->amide formaldehyde CH₂O reagent->formaldehyde

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2,2,2-trichloro-N-(hydroxymethyl)acetamide Modifications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of a Reactive Moiety

In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of reactive intermediates and potential impurities is paramount for ensuring product safety, efficacy, and batch-to-batch consistency. 2,2,2-trichloro-N-(hydroxymethyl)acetamide is a molecule of interest due to its reactive N-(hydroxymethyl)amide moiety. This functional group, while useful in synthesis, presents a significant analytical challenge due to its inherent instability. It is susceptible to degradation, particularly under alkaline conditions, which can lead to the liberation of formaldehyde[1]. Consequently, the development of robust, stability-indicating quantitative methods is not merely a procedural requirement but a scientific necessity.

This guide provides a comparative analysis of suitable analytical techniques for the quantitative determination of this compound and its modifications. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative performance data to empower researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy.

Pillar 1: Understanding the Analyte's Reactivity

The central challenge in quantifying this compound lies in the reactivity of the N-CH₂OH bond. N-(hydroxymethyl)amides can undergo decomposition, and their stability is significantly influenced by the pH of the environment. Studies on similar N-(hydroxymethyl) compounds have shown they are less stable under alkaline conditions[1]. This degradation pathway not only depletes the target analyte, leading to inaccurate quantification, but can also generate formaldehyde, a reactive and potentially hazardous aldehyde.

Therefore, any analytical strategy must be designed to mitigate this degradation. This core principle informs every aspect of method development, from sample preparation to the final analytical measurement.

Scientist's Note: The goal is to create an analytical environment where the analyte is "kinetically trapped" in its native state throughout the measurement process. This is most effectively achieved by maintaining a consistently acidic pH and avoiding high temperatures.

Comparative Analysis of Quantitative Techniques

The two most viable chromatographic techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between them depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is often the workhorse for the analysis of pharmaceutical intermediates due to its versatility and robustness. For a polar, thermally labile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

  • Principle: The analyte is separated based on its partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase. The highly polar nature of the N-(hydroxymethyl) group suggests that retention on a standard C18 column might be challenging.

  • Causality of Method Design:

    • Mobile Phase: An acidic mobile phase (pH 2.5-4.0) is crucial to suppress the ionization of any acidic or basic functional groups and, most importantly, to stabilize the N-(hydroxymethyl)amide moiety by preventing base-catalyzed degradation. A typical mobile phase would consist of a mixture of water and a miscible organic solvent like acetonitrile or methanol, with a small amount of an acidifier such as phosphoric acid or formic acid.

    • Stationary Phase: A C18 column is a good starting point. For highly polar compounds that may elute in the solvent front, a column with enhanced polar retention, such as an "Aqua" type C18 or a phenyl-hexyl phase, could be beneficial.

    • Detection: The amide chromophore allows for detection by UV spectrophotometry, typically in the range of 200-220 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but the inherent requirements for analyte volatility and thermal stability pose a direct challenge for this compound.

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its interaction with a stationary phase. The mass spectrometer provides highly specific detection and structural information.

  • Causality of Method Design:

    • Derivatization is Mandatory: Direct injection of the native compound is not feasible due to its polarity and thermal lability. The active hydroxyl group will lead to poor peak shape and on-column degradation. Therefore, a derivatization step is required to convert the hydroxyl group into a more volatile and stable silyl ether. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose[2].

    • Injection and Temperature Program: A splitless injection may be necessary for trace analysis. The oven temperature program should be optimized to ensure the separation of the derivatized analyte from any by-products of the derivatization reaction and other matrix components.

Head-to-Head Performance Comparison

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Principle Partitioning between liquid mobile and solid stationary phasesPartitioning between gaseous mobile and liquid/solid stationary phases
Linearity Range 0.1 - 100 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.02 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.07 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Throughput HighModerate (due to derivatization)
Key Advantage Robust, direct analysis, minimal sample prepHigh sensitivity and specificity
Key Disadvantage Lower sensitivity than GC-MSIndirect analysis requiring derivatization

Experimental Protocols

The following protocols are provided as a robust starting point for method development and validation.

Protocol 1: Quantitative Analysis by RP-HPLC-UV

This method is designed for the direct quantification of this compound, prioritizing analyte stability.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (85%, analytical grade)

  • Volumetric flasks and pipettes (Class A)

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 80% A to 20% A over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase at the initial gradient composition.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability and Validation:

  • System Suitability: Inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.

  • Trustworthiness: The protocol's trustworthiness is established by demonstrating specificity (no interference at the analyte's retention time), linearity (r² ≥ 0.999), accuracy (recovery between 98-102%), and precision (RSD ≤ 2.0%) according to ICH guidelines.

Protocol 2: Quantitative Analysis by GC-MS with Silylation

This method provides high sensitivity and is suitable for trace-level quantification or analysis in complex matrices.

1. Materials and Reagents:

  • This compound reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • GC vials with inserts

2. Derivatization Procedure:

  • Standard and Sample Preparation: Prepare stock solutions in ethyl acetate. Aliquot a volume containing the desired amount of analyte into a GC vial and evaporate to dryness under a gentle stream of nitrogen.

  • Reaction: To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Heating: Heat the vial at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C (Splitless mode)

  • Oven Program: Initial 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Transfer Line: 280 °C

  • Ion Source: 230 °C (Electron Ionization at 70 eV)

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

4. System Suitability and Validation:

  • System Suitability: The RSD of the peak area for replicate injections of a derivatized standard should be ≤ 5.0%.

  • Trustworthiness: The validation approach is similar to HPLC, with a focus on the reproducibility of the derivatization step. A deuterated internal standard is highly recommended to account for variability in derivatization efficiency and injection volume.

Visualization of Analytical Workflows

To aid in the selection and implementation of these methods, the following diagrams illustrate the key decision points and procedural steps.

cluster_0 Analytical Method Selection Workflow start Define Analytical Goal (e.g., Purity, Trace Analysis) sensitivity_check High Sensitivity Required? start->sensitivity_check matrix_check Complex Matrix? sensitivity_check->matrix_check No gcms GC-MS Method (with Derivatization) sensitivity_check->gcms Yes hplc HPLC-UV Method matrix_check->hplc No matrix_check->gcms Yes protocol_hplc Follow HPLC Protocol hplc->protocol_hplc protocol_gcms Follow GC-MS Protocol gcms->protocol_gcms

Caption: Decision tree for selecting the appropriate analytical method.

cluster_1 GC-MS Sample Preparation and Analysis Workflow prep_start Sample Aliquoting dry_down Evaporation to Dryness (Nitrogen Stream) prep_start->dry_down derivatize Add Pyridine and BSTFA Reagent dry_down->derivatize heat Incubate at 70°C for 30 min derivatize->heat cool Cool to Room Temp. heat->cool inject GC-MS Injection and Data Acquisition cool->inject

Caption: Step-by-step workflow for GC-MS sample preparation.

Conclusion and Recommendations

The quantitative analysis of this compound modifications requires a careful and considered approach that accounts for the inherent instability of the analyte.

  • For routine quality control, purity assessments, and analysis of relatively clean matrices, the RP-HPLC-UV method is recommended. Its direct nature, high throughput, and robustness make it an excellent choice. The key to success is the use of an acidic mobile phase to ensure analyte stability.

  • For trace-level quantification, analysis in complex biological or environmental matrices, or when definitive structural confirmation is required, the GC-MS method with silylation is the superior option. While it involves an additional derivatization step, the gains in sensitivity and selectivity are significant.

Ultimately, the choice of method should be guided by the specific analytical problem at hand. Both methods, when properly developed and validated, can provide accurate and reliable quantitative data for this challenging yet important molecule.

References

  • Ross, D., & Riley, J. T. (1987). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Xenobiotica, 17(5), 559-568. [Link]

  • Mallawaarachchi, W., Simmonds, R. J., & Parry, D. E. (1989). The geometry of N-hydroxymethyl compounds. Part 3: Geometries of N-(hydroxymethyl)amides related to reactivities. Anticancer Drug Design, 4(3), 233-240. [Link]

  • Koga, D., Imoto, T., Yasuyuki, N., Shinichi, F., & Yagishita, K. (1978). Analysis of the Reaction between Formaldehyde and Amide. Agricultural and Biological Chemistry, 42(6), 1147-1156. [Link]

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Agilent Technologies. (2020). Sample Preparation Fundamentals for Chromatography. [Link]

  • Ye, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1245-1264. [Link]

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literature review of N-hydroxymethyl amide cross-linkers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Hydroxymethyl Amide Cross-linkers: A Comparative Analysis for Researchers

This guide provides a comprehensive literature review and comparative analysis of N-hydroxymethyl amide cross-linkers. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental chemistry, performance characteristics, and practical applications of this versatile class of reagents. We will objectively compare their performance against common alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your research and development endeavors.

Introduction to N-Hydroxymethyl Amide Cross-linkers

N-hydroxymethyl amides are a class of bifunctional organic compounds characterized by the presence of at least one N-hydroxymethyl group (-NH-CH₂OH) attached to an amide. The most prominent member of this family is N-(hydroxymethyl)acrylamide (NMA), which possesses both a vinyl group for polymerization and a reactive hydroxymethyl group for subsequent cross-linking.[1] This dual functionality allows for the formation of robust, three-dimensional polymer networks, making them invaluable in a wide range of applications, from textile finishing to the development of advanced hydrogels for drug delivery.[2][3]

The primary utility of these cross-linkers lies in their ability to react with various nucleophilic functional groups, such as hydroxyls (-OH), amides (-CONH₂), and amines (-NH₂), present on polymer backbones like cellulose or polyacrylamide.[4][5] This reaction, typically a condensation reaction under acidic or basic conditions, forms stable ether or methylene bridges, effectively cross-linking the polymer chains.

Mechanism of Action: The Chemistry of Cross-linking

The reactivity of N-hydroxymethyl amides is centered on the hydroxymethyl group. The cross-linking process can proceed through several pathways, primarily acid or base-catalyzed condensation reactions.

Under acidic conditions: The hydroxyl group is protonated, forming a good leaving group (water). This generates a reactive carbocation (a resonance-stabilized acyliminium ion) that is highly susceptible to nucleophilic attack by functional groups on a polymer chain, resulting in a stable covalent bond.

Under basic conditions: A proton is abstracted, and the reaction proceeds, often involving the formation of a methylene bridge between two amide groups or an ether linkage with a hydroxyl group.[4]

Below is a generalized schematic of the cross-linking mechanism.

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Product NMA Polymer-NH-CH₂OH (N-Hydroxymethyl Amide) Intermediate [Polymer-N+=CH₂] Reactive Acyliminium Ion NMA->Intermediate Substrate Polymer'-XH (e.g., X = O, NH) Crosslink Polymer-NH-CH₂-X-Polymer' (Cross-linked Polymer) Substrate->Crosslink Intermediate->Crosslink + Polymer'-XH Byproduct H₂O

Caption: Generalized acid/base-catalyzed cross-linking mechanism of N-hydroxymethyl amides.

Comparative Analysis of Cross-linking Agents

The selection of a cross-linker is critical as it dictates the final properties of the material, including mechanical strength, degradation kinetics, and biocompatibility.[2] N-hydroxymethyl amides offer a unique profile, but it is essential to understand their performance relative to other common cross-linkers.

Cross-linker Chemical Structure Reactive Groups Reaction pH Key Stability Characteristics Common Applications
N-(Hydroxymethyl)acrylamide (NMA) CH₂=CHCONHCH₂OHAmides, Hydroxyls, AminesAcidic or BasicForms stable ether and methylene bridges. The amide linkage can be susceptible to hydrolysis under harsh conditions.[2]Hydrogels for drug delivery, textile finishes, adhesives, paper strengthening.[2][3]
N,N'-Methylenebisacrylamide (MBA) (CH₂=CHCONH)₂CH₂Co-polymerizes with vinyl monomers (e.g., acrylamide)Neutral (Polymerization)Amide linkages are susceptible to hydrolysis under acidic or basic conditions, leading to degradation.[2][6]Polyacrylamide gels for electrophoresis, hydrogels for cell culture.[2]
Glutaraldehyde OHC(CH₂)₃CHOPrimary Amines~7.0 - 8.0Forms Schiff bases which can be unstable over time in aqueous environments. Often requires a reduction step to form stable secondary amines.[2] Can be cytotoxic.[7]Tissue fixation, hydrogel cross-linking (e.g., chitosan, gelatin).[2][8]
Genipin C₁₁H₁₄O₅Primary AminesNeutral to slightly BasicA natural cross-linker considered more biocompatible than glutaraldehyde, forming more stable cross-links.[2]Cross-linking of gelatin, chitosan, and collagen for biomedical applications.[2]
EDC/NHS -Carboxyls and Primary Amines~7.5 - 9.0Forms a stable, "zero-length" amide bond with no intervening spacer atom.[9][10] Byproducts are water-soluble and easily removed.Bioconjugation, peptide synthesis, functionalizing surfaces, drug delivery.[7][10]
Dimethylol Dihydroxy Ethylene Urea (DMDHEU) C₅H₁₀N₂O₅Hydroxyls (Cellulose)Acidic (with catalyst)Forms stable ether bonds with cellulose. Formaldehyde-based, which raises health concerns due to potential release.[11][12]Crease-resistant finishing for cotton textiles.[11][13]

Expert Insights:

  • Why choose NMA over MBA? While both are used in polyacrylamide hydrogels, NMA offers post-polymerization cross-linking capabilities. You can first form a linear polymer and then induce cross-linking via the hydroxymethyl group by changing the pH or temperature. This allows for the creation of injectable hydrogels or coatings that cure in situ.

  • Trustworthiness of the Cross-link: The stability of the cross-link is paramount. Glutaraldehyde's Schiff bases are reversible, which can be a critical failure point in long-term applications unless stabilized.[2] The amide bonds formed by EDC/NHS and the ether/methylene bonds from NMA are generally more robust under physiological conditions.[2][10]

  • Biocompatibility Concerns: For drug delivery and tissue engineering, biocompatibility is non-negotiable. Glutaraldehyde is known for its cytotoxicity.[7] Natural cross-linkers like Genipin or "zero-length" linkers like EDC/NHS are often preferred.[2] NMA's biocompatibility is dependent on the final cross-linked structure and the removal of any unreacted monomer.

Key Applications

The versatility of N-hydroxymethyl amide cross-linkers has led to their adoption in several fields.

  • Textile Finishing: They are used to impart crease resistance and dimensional stability to cellulosic fabrics like cotton.[3] Cross-linkers like DMDHEU react with the hydroxyl groups of adjacent cellulose chains, preventing them from sliding past one another and thus reducing wrinkling.[11]

  • Hydrogels for Drug Delivery: NMA is used to create hydrogels with tunable properties. The cross-linking density can be controlled to modulate the swelling behavior and, consequently, the release kinetics of encapsulated drugs.[14] These hydrogels can be designed to respond to stimuli like pH or temperature.

  • Adhesives and Binders: The ability to form strong covalent bonds with various substrates makes NMA an effective component in formulations for adhesives, binders for paper, and surface coatings.[1][3]

  • Enhanced Oil Recovery: Microcapsules with shells made from poly(N-hydroxymethylacrylamide) have been developed to encapsulate surfactants for release in oil reservoirs, improving oil displacement efficiency.[15]

Experimental Protocols

To ensure scientific integrity, the following protocols are provided with explanations for key steps.

Protocol 1: Synthesis of N-(Hydroxymethyl)acrylamide (NMA)

This protocol describes a general method for synthesizing NMA from acrylamide and formaldehyde.[4]

Causality Behind Choices:

  • pH Adjustment: The reaction is base-catalyzed. A pH of 9.5-10 ensures the deprotonation of the acrylamide amide nitrogen, facilitating its nucleophilic attack on the formaldehyde carbonyl carbon.[4]

  • Polymerization Inhibitor: Acrylamide has a vinyl group that can readily undergo free-radical polymerization. An inhibitor like p-methoxyphenol (MEHQ) is crucial to prevent this side reaction during synthesis.[4]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (15-25 °C) prevents runaway reactions and minimizes the formation of byproducts.

Materials:

  • Acrylamide

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (1 M aqueous solution)

  • Sulfuric acid (dilute)

  • p-Methoxyphenol (MEHQ)

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer and thermometer, dissolve acrylamide in deionized water containing a catalytic amount of MEHQ.

  • Cool the solution to 15-20 °C using an ice bath.

  • Adjust the pH of the solution to approximately 9.5-10 by the slow, dropwise addition of 1 M sodium hydroxide solution while monitoring the pH and temperature.

  • Slowly add the 37% formaldehyde solution dropwise, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, continue stirring at 20-25 °C for 2-3 hours.

  • Neutralize the solution to pH ~7.0 with dilute sulfuric acid.

  • The resulting aqueous solution of NMA can be used directly or purified further if required.

Protocol 2: Formation of a Cross-linked Polyacrylamide Hydrogel using NMA

This protocol details the formation of a hydrogel where NMA acts as both a co-monomer and a latent cross-linker.

Hydrogel_Workflow Step1 1. Monomer Preparation Dissolve Acrylamide, NMA, and Initiator (APS) in buffer. Step2 2. Degassing Purge solution with N₂ to remove oxygen. Step1->Step2 Step3 3. Initiation Add catalyst (TEMED) to start polymerization. Step2->Step3 Step4 4. Polymerization Pour into mold and allow to form a linear polymer gel. Step3->Step4 Step5 5. Post-Curing (Cross-linking) Heat treat or adjust pH to activate hydroxymethyl groups. Step4->Step5 Step6 6. Purification & Swelling Wash in DI water to remove unreacted monomers and swell to equilibrium. Step5->Step6

Caption: Experimental workflow for NMA-based hydrogel synthesis.

Procedure:

  • Monomer Solution: Prepare an aqueous solution containing the primary monomer (e.g., acrylamide), N-(hydroxymethyl)acrylamide (co-monomer/cross-linker), and a free-radical initiator (e.g., Ammonium Persulfate, APS).

  • Degassing: Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes. Oxygen inhibits free-radical polymerization.

  • Initiation: Add a catalyst (e.g., Tetramethylethylenediamine, TEMED) to the solution and mix gently. TEMED accelerates the formation of radicals from APS.[16]

  • Gelation: Immediately pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 1 hour. At this stage, a linear poly(acrylamide-co-NMA) gel is formed.

  • Thermal Cross-linking: Place the gel in an oven at 80 °C for 2-4 hours. The heat catalyzes the condensation reaction between the pendant hydroxymethyl groups on the NMA units and the amide groups on adjacent acrylamide units, forming a chemically cross-linked network.[5]

  • Purification: Submerge the cross-linked hydrogel in a large volume of deionized water for 24-48 hours, changing the water periodically, to remove unreacted monomers and other impurities. The hydrogel will swell to its equilibrium size.

Self-Validating System: The success of the cross-linking can be validated by comparing the properties of the thermally treated gel to the initial linear gel. The cross-linked gel will exhibit significantly lower swelling in water and a higher elastic modulus (i.e., it will be mechanically stiffer), confirming the formation of a robust network.[17]

Conclusion and Future Outlook

N-hydroxymethyl amide cross-linkers, particularly NMA, represent a powerful and versatile tool for polymer modification. Their dual reactivity allows for innovative material design, such as the creation of in-situ forming hydrogels and durable textile finishes. While alternatives like glutaraldehyde and MBA are widely used, NMA provides a unique combination of reactivity and post-fabrication cross-linking capabilities. However, when considering applications in the biomedical field, researchers must carefully evaluate the biocompatibility and potential for monomer leaching against highly biocompatible alternatives like Genipin and EDC/NHS. Future research will likely focus on developing novel N-hydroxymethyl amide derivatives with enhanced stability, lower toxicity, and greater reactivity under physiological conditions to further expand their utility in drug development and regenerative medicine.

References

  • MDPI. (n.d.). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-(Hydroxymethyl)acrylamide: Properties, Applications, and Synthesis of a Versatile Cross-linking Monomer. Retrieved from [Link]

  • MDPI. (2022). Crosslinking-Dependent Drug Kinetics in Hydrogels for Ophthalmic Delivery. Retrieved from [Link]

  • ResearchGate. (2015). How is N-methylol acrylamide useful in textile processing?. Retrieved from [Link]

  • ResearchGate. (2008). Crosslinking reactions and swelling behavior of matrices based on N-acryloyl-TRIS(hydroxymethyl)aminomethane. Retrieved from [Link]

  • PMC. (n.d.). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Cross-linking in Hydrogels - A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Vancomycin. Retrieved from [Link]

  • PMC. (2022). Hydrolytic Stability of Crosslinked, Highly Alkaline Diallyldimethylammonium Hydroxide Hydrogels. Retrieved from [Link]

  • PMC. (n.d.). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-linking agents based on N-hydroxyethyl and N-alkoxymethyl compounds. Retrieved from [Link]

  • ACS Omega. (2024). Thermoresponsiveness Across the Physiologically Accessible Range. Retrieved from [Link]

  • PMC. (n.d.). Emerging Fabrication Strategies of Hydrogels and Its Applications. Retrieved from [Link]

  • Scientific & Academic Publishing. (2016). Optimum Concentration of Cross-Linking Agent for Crease-Resistant Finishing Using DMDHEU. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLOLACRYLAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a water-soluble high hydroxymethyl content phenolic resin crosslinker. Retrieved from [Link]

  • PubMed. (n.d.). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Retrieved from [Link]

  • MDPI. (n.d.). Relationship between Anti-Wrinkle Property of Cotton Fabrics and Crosslinking Properties. Retrieved from [Link]

  • Pontificia Universidad Católica del Perú. (2008). Synthesis and characterization of new hydrogels through copolymerization of N-acryloyl-tris-(hydroxymethyl)aminomethane and different crosslinking agents. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders. Retrieved from [Link]

  • ResearchGate. (2024). How to prevent cross-linking in biomaterials synthesis via amidation reaction?. Retrieved from [Link]

  • MDPI. (n.d.). Types of Crosslinkers and Their Applications in Biomaterials and Biomembranes. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). Development of cytocompatible protein-based hydrogels crosslinked using tetrakis(hydroxymethyl)phosphonium chloride. Retrieved from [Link]

  • Berkeley Center for Green Chemistry. (n.d.). NEW APPROACHES IN COTTON CROSSLINKING. Retrieved from [Link]

  • PMC. (2021). Optimization of Collagen Chemical Crosslinking to Restore Biocompatibility of Tissue-Engineered Scaffolds. Retrieved from [Link]

  • ACS Publications. (2024). Polyurethane Microcapsules Based on Microfluidic Technology for Enhanced Oil Recovery. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2,2,2-trichloro-N-(hydroxymethyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,2,2-trichloro-N-(hydroxymethyl)acetamide. As a chlorinated organic compound with potential health hazards, its proper management from the point of generation to final disposal is paramount for ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Understanding the Hazard Profile of this compound

Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is crucial. This compound is a halogenated organic compound. While specific toxicity data for this exact compound is limited, its structural analogues and functional groups suggest a number of potential hazards. For instance, many chlorinated acetamides are classified as toxic if swallowed, may cause allergic skin reactions, and are suspected of causing reproductive harm[1][2].

Key Hazard Considerations:

Hazard TypeDescriptionRationale and Causality
Toxicity Potential for adverse health effects upon ingestion, inhalation, or skin contact.The presence of the trichloromethyl group can enhance the reactivity and biological activity of the molecule.
Skin Sensitization May cause an allergic skin reaction upon repeated contact.Amide functionalities, in combination with reactive halogens, can sometimes act as haptens, triggering an immune response.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life.The carbon-chlorine bond is strong, making natural degradation a slow process.

Given these potential hazards, all handling and disposal procedures must be conducted with the assumption that this compound is a hazardous substance. Adherence to institutional and national safety guidelines, such as those provided by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), is mandatory[3][4].

On-Site Waste Management: Segregation and Containment

Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal process.[1][5][6] This practice prevents dangerous reactions between incompatible chemicals and facilitates cost-effective and environmentally sound disposal.

Waste Segregation Protocol

This compound waste must be collected as halogenated organic waste . It is critical to prevent the mixing of halogenated and non-halogenated waste streams. The co-mingling of these wastes can significantly increase disposal costs, as non-halogenated solvents suitable for fuel blending become contaminated and require more specialized and expensive treatment methods like high-temperature incineration[7][8].

Incompatible Materials: Avoid mixing this compound waste with the following:

  • Strong Acids and Bases: Can cause hydrolysis or other reactions, potentially generating heat or toxic fumes.

  • Oxidizing Agents: May lead to vigorous and potentially explosive reactions.

  • Metals: Some halogenated compounds can corrode metals.

Waste Container Selection and Labeling

Container Requirements:

  • Use only chemically compatible containers, typically high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap[2][9].

  • Ensure the container is in good condition, free from cracks or residue.

  • Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Labeling: Proper labeling is a critical regulatory requirement. Each waste container must be clearly labeled with the following information as soon as the first drop of waste is added:

  • The words "Hazardous Waste "[8][10].

  • The full chemical name: "Waste this compound ". Avoid abbreviations or chemical formulas.

  • A clear indication of the hazards (e.g., "Toxic," "Irritant").

  • The date of initial waste accumulation.

Step-by-Step Disposal Procedure

The following protocol outlines the procedural steps for the disposal of this compound from the laboratory bench to its final disposition.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE:

  • Gloves: Nitrile or neoprene gloves. Always inspect gloves for integrity before use.

  • Eye Protection: Chemical splash goggles or a face shield.

  • Lab Coat: A buttoned lab coat to protect from splashes.

Waste Collection at the Bench
  • Designate a Satellite Accumulation Area (SAA): Establish a designated area in the laboratory, at or near the point of waste generation, for the collection of the halogenated waste container[9][10]. This area should be under the direct control of laboratory personnel.

  • Transfer Waste: Carefully transfer the this compound waste into the designated, pre-labeled halogenated organic waste container.

  • Secure Container: Immediately after adding waste, securely close the container lid to prevent spills and the release of vapors. Containers must remain closed at all times except when adding waste[7][11].

Temporary Storage in the Laboratory
  • Store the sealed waste container in a well-ventilated area, away from sources of ignition and incompatible materials.

  • Secondary containment, such as a larger, chemically resistant tub or tray, is highly recommended to contain any potential leaks[2][7].

  • Adhere to your institution's limits on the volume of hazardous waste that can be stored in an SAA and the time limits for its removal.

Waste Pickup and Final Disposal
  • Arrange for Pickup: Once the waste container is full or has reached its storage time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory agencies. This creates a "cradle-to-grave" record of the waste's journey[10].

  • Final Disposal Method - High-Temperature Incineration: The recommended and most environmentally sound disposal method for halogenated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste incinerator[12].

    • Mechanism of Destruction: Incineration at temperatures of 1100°C or higher, with a sufficient residence time, breaks down the organic molecule into simpler, less harmful components such as carbon dioxide, water, and hydrogen chloride[12].

    • Regulatory Compliance: This process must be carried out in a facility that complies with the stringent regulations set forth by the EPA under the Resource Conservation and Recovery Act (RCRA)[4]. These facilities are equipped with advanced air pollution control systems, such as scrubbers, to neutralize the acidic gases (e.g., HCl) produced during the combustion of chlorinated waste.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup

In the event of a small spill of this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate and ensure adequate ventilation.

  • Don Appropriate PPE: Including respiratory protection if necessary.

  • Contain and Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Do not use combustible materials like paper towels.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagrams illustrate the key decision points and the overall workflow for the proper disposal of this compound.

DisposalDecisionTree start Waste Generated: This compound is_halogenated Is the waste a halogenated organic compound? start->is_halogenated collect_halogenated Collect in a designated, labeled HALOGENATED organic waste container. is_halogenated->collect_halogenated Yes collect_non_halogenated Collect in a separate, labeled NON-HALOGENATED organic waste container. is_halogenated->collect_non_halogenated No storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment. collect_halogenated->storage pickup Arrange for pickup by EHS or a licensed waste vendor. storage->pickup incineration Final Disposal: High-Temperature Incineration (≥1100°C) at a licensed facility. pickup->incineration

Caption: Decision tree for waste segregation.

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Waste Management Facility A 1. Point of Generation (Wear appropriate PPE) B 2. Segregate Waste (Halogenated Stream) A->B C 3. Contain & Label (Secure, compatible container) B->C D 4. Temporary Storage (Designated SAA) C->D E 5. EHS/Vendor Pickup & Documentation D->E F 6. Transport to a Licensed Facility E->F G 7. High-Temperature Incineration F->G H 8. Flue Gas Treatment (Scrubbing) G->H

Caption: End-to-end disposal workflow.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. [Link]

  • 2-Chloroacetamide Safety Data Sheet. (2024). Eurofins. [Link]

  • Management of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Laboratory Environmental Sample Disposal Information Document. (2012). US EPA. [Link]

  • Lab Hazardous Waste Disposal Protocols in Hospitals: EPA and OSHA Regulations. Daniels Health. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Safe Handling of Hazardous Drugs in Healthcare. (2014). Workplace Safety & Prevention Services. [Link]

  • Listing Background Document for the Production of Certain C1-C6 Chlorinated Aliphatic Hydrocarbons. (1989, November 21). US EPA. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (2018). American Society of Health-System Pharmacists. [Link]

  • Safe handling of cytotoxics: guideline recommendations. (2012). Journal of Oncology Pharmacy Practice. [Link]

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Retrosynthesis Analysis

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2,2,2-trichloro-N-(hydroxymethyl)acetamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.